2,1,3-Benzothiadiazol-5-yl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-isothiocyanato-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S2/c11-4-8-5-1-2-6-7(3-5)10-12-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDWFDQYUFKNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379961 | |
| Record name | 2,1,3-Benzothiadiazol-5-yl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337508-62-0 | |
| Record name | 2,1,3-Benzothiadiazol-5-yl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate
Introduction
The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged heterocyclic motif in the fields of medicinal chemistry, materials science, and diagnostics.[1] Its inherent electron-deficient character, rigid and planar structure, and versatile functionalization potential make it a valuable building block for the development of novel therapeutic agents, fluorescent probes, and organic electronics.[1][2] This guide focuses on a particularly interesting derivative, 2,1,3-Benzothiadiazol-5-yl isothiocyanate, a molecule that combines the favorable photophysical properties of the BTD core with the reactive functionality of an isothiocyanate group. This unique combination makes it a promising tool for researchers, scientists, and drug development professionals, particularly in the realm of fluorescent labeling and bio-conjugation.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is designed to serve as a valuable resource for researchers looking to leverage the unique attributes of this compound in their work.
Core Chemical and Physical Properties
This compound is a yellow powder with the chemical formula C₇H₃N₃S₂ and a molecular weight of 193.25 g/mol .[3][4] It is characterized by a melting point of 96 °C.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃N₃S₂ | [4][6] |
| Molecular Weight | 193.25 g/mol | [3][4] |
| Appearance | Yellow powder | [3] |
| Melting Point | 96 °C | [5] |
| CAS Number | 337508-62-0 | [4][6] |
Spectroscopic Characterization (Expected)
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, consistent with a substituted benzene ring. The protons on the benzothiadiazole ring will exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzothiadiazole core. The carbon of the isothiocyanate group (-N=C=S) is expected to have a chemical shift in the range of 130-140 ppm. It is important to note that the isothiocyanate carbon signal can be broad and difficult to detect due to quadrupolar relaxation of the adjacent nitrogen atom.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Other significant bands will correspond to the aromatic C-H and C=C stretching vibrations of the benzothiadiazole ring.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.25 g/mol ). Fragmentation patterns may involve the loss of the isothiocyanate group or cleavage of the benzothiadiazole ring.
Synthesis of this compound
The most common and direct method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent.[7][8] For this compound, the logical precursor is 5-amino-2,1,3-benzothiadiazole. Two common reagents for this transformation are thiophosgene (CSCl₂) and carbon disulfide (CS₂).[7][9] While thiophosgene is highly effective, it is also highly toxic.[9] The use of carbon disulfide, followed by a desulfurization agent, offers a safer alternative.[8]
Experimental Protocol: Synthesis from 5-amino-2,1,3-benzothiadiazole using Thiophosgene
This protocol is adapted from a general procedure for the synthesis of isothiocyanates from primary amines.[1] Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
5-amino-2,1,3-benzothiadiazole
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-amino-2,1,3-benzothiadiazole (1.0 equivalent) in dichloromethane.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.
-
While stirring vigorously, slowly add thiophosgene (1.2 equivalents) to the reaction mixture at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity: The Isothiocyanate Moiety
The isothiocyanate group is an electrophilic functional group that readily reacts with nucleophiles. The primary mode of reaction is the addition of a nucleophile to the central carbon atom of the -N=C=S group.
Reaction with Primary Amines
Isothiocyanates react with primary amines to form stable thiourea derivatives. This reaction is highly efficient and is a common method for bioconjugation, where the isothiocyanate is used to label proteins and peptides via their lysine residues.[10]
Reaction with Thiols
The reaction of isothiocyanates with thiols, such as the side chain of cysteine residues in proteins, yields dithiocarbamate adducts.[10] This reaction is also useful for bioconjugation, and the stability of the resulting dithiocarbamate can be influenced by the surrounding microenvironment.
Potential Applications in Research and Drug Development
The unique combination of a fluorescent core and a reactive handle makes this compound a versatile tool with numerous potential applications.
Fluorescent Labeling of Biomolecules
The 2,1,3-benzothiadiazole scaffold is known to be a component of highly fluorescent molecules.[1][11] The isothiocyanate group allows for the covalent attachment of this fluorophore to biomolecules such as proteins, peptides, and antibodies.[12] This can be used for:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of labeled proteins within cells.[12]
-
Flow Cytometry: Identifying and sorting cells based on the expression of a target protein labeled with the fluorescent probe.[13]
-
Immunoassays: Developing sensitive detection methods for specific analytes.[12]
Drug Discovery and Development
Benzothiazole derivatives have a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14] The isothiocyanate group itself is found in many naturally occurring compounds with known anticancer and chemopreventive effects. The ability of this compound to covalently bind to proteins could be exploited in the design of targeted covalent inhibitors for drug discovery.
Probes for Cellular Imaging
Derivatives of 2,1,3-benzothiadiazole have been successfully used as selective fluorescent probes for live-cell imaging.[12] Given its reactivity towards thiols, this compound could potentially be developed as a probe for detecting and imaging cellular thiols, such as glutathione, which play a crucial role in cellular redox homeostasis.
Stability and Storage
Isothiocyanates can be sensitive to moisture and are generally unstable in aqueous media over long periods.[2] For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and stored at low temperatures (e.g., -20 °C) to minimize degradation.
Safety and Handling
Conclusion
This compound is a molecule with significant potential, bridging the fields of fluorescent probe development and bioconjugation chemistry. Its unique combination of a highly fluorescent benzothiadiazole core and a reactive isothiocyanate handle makes it a valuable tool for researchers in biology, biochemistry, and drug discovery. While further characterization of its specific photophysical and biological properties is warranted, the foundational knowledge of its constituent parts provides a strong basis for its application in a wide range of scientific endeavors.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. diva-portal.org [diva-portal.org]
- 8. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. lubio.ch [lubio.ch]
- 12. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2,1,3-Benzothiadiazol-5-yl isothiocyanate, a key building block in the development of novel therapeutic agents and functional materials. This document details the necessary experimental protocols, presents relevant chemical data, and illustrates the synthetic workflow.
Introduction
2,1,3-Benzothiadiazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The isothiocyanate functional group is a versatile reactive handle, enabling the conjugation of the benzothiadiazole core to various biomolecules and surfaces, making this compound a valuable intermediate for further chemical elaboration. This guide outlines a reliable two-step synthesis route starting from the corresponding nitro-precursor.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 5-nitro-2,1,3-benzothiadiazole. The first step involves the reduction of the nitro group to a primary amine, yielding 2,1,3-Benzothiadiazol-5-amine. The subsequent step is the conversion of this primary amine into the target isothiocyanate.
Caption: Overall two-step synthesis route.
Step 1: Synthesis of 2,1,3-Benzothiadiazol-5-amine
The initial step is the reduction of the nitro group of 5-nitro-2,1,3-benzothiadiazole. A common and effective method for this transformation on aromatic nitro compounds is the use of stannous chloride (tin(II) chloride) in the presence of a strong acid, such as hydrochloric acid.[1]
Experimental Protocol
Materials:
-
5-nitro-2,1,3-benzothiadiazole
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitro-2,1,3-benzothiadiazole (1.0 eq.) in ethanol.
-
To this suspension, add a solution of stannous chloride dihydrate (approx. 5.0 eq.) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This step should be performed in an ice bath to manage the exothermic reaction. A precipitate of tin salts may form.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2,1,3-Benzothiadiazol-5-amine, which can be further purified by column chromatography on silica gel if necessary.
Quantitative Data
| Parameter | Value |
| Starting Material | 5-nitro-2,1,3-benzothiadiazole |
| Product | 2,1,3-Benzothiadiazol-5-amine |
| Molecular Formula | C₆H₅N₃S |
| Molecular Weight | 151.19 g/mol |
| Typical Yield | 80-95% (reported for similar reductions) |
| Appearance | Solid |
Step 2: Synthesis of this compound
The conversion of the primary amino group of 2,1,3-Benzothiadiazol-5-amine to an isothiocyanate is effectively achieved by reaction with thiophosgene (CSCl₂).[2] This is a standard and widely used method for the synthesis of isothiocyanates from primary amines.[2]
Experimental Protocol
Materials:
-
2,1,3-Benzothiadiazol-5-amine
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,1,3-Benzothiadiazol-5-amine (1.0 eq.) in dichloromethane.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.
-
While stirring vigorously, slowly add a solution of thiophosgene (1.2 eq.) in dichloromethane to the biphasic mixture at room temperature.
-
Continue stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data
| Parameter | Value |
| Starting Material | 2,1,3-Benzothiadiazol-5-amine |
| Product | This compound |
| Molecular Formula | C₇H₃N₃S₂ |
| Molecular Weight | 193.25 g/mol [3] |
| CAS Number | 337508-62-0[3] |
| Appearance | Solid |
| Melting Point | 96 °C[3] |
| Typical Yield | 70-90% (reported for similar reactions) |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical flow of the experimental procedures for the two-step synthesis.
Caption: Detailed workflow for the synthesis.
Safety Considerations
-
Thiophosgene is highly toxic, volatile, and corrosive. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
The neutralization step with sodium hydroxide is exothermic and should be performed with cooling.
-
Standard laboratory safety practices should be followed throughout all procedures.
Characterization
The final product and intermediate should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. Note that the isothiocyanate carbon signal in ¹³C NMR can be broad or difficult to observe.
-
Infrared (IR) Spectroscopy: To identify the characteristic isothiocyanate (-N=C=S) stretching vibration, typically a strong, broad band around 2000-2200 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final product.
This guide provides a robust and reproducible pathway for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and available equipment.
References
An In-depth Technical Guide to 2,1,3-Benzothiadiazol-5-yl Isothiocyanate: Molecular Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 2,1,3-Benzothiadiazol-5-yl isothiocyanate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its molecular structure, provides a plausible synthetic route with experimental protocols, and explores the biological activities associated with its core functional groups.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a thiadiazole ring, with an isothiocyanate functional group at the 5-position. The electron-withdrawing nature of the benzothiadiazole core and the reactivity of the isothiocyanate group make it a valuable scaffold for further chemical modifications.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Citation(s) |
| IUPAC Name | 5-isothiocyanato-2,1,3-benzothiadiazole | [1] |
| CAS Number | 337508-62-0 | [1][2] |
| Molecular Formula | C₇H₃N₃S₂ | [1][2] |
| Molecular Weight | 193.25 g/mol | [1][2] |
| Appearance | Yellow powder | [2] |
| Melting Point | 96 °C | |
| SMILES | S=C=NC1=CC2=NSN=C2C=C1 | |
| InChI Key | HHDWFDQYUFKNCO-UHFFFAOYSA-N |
Table 2: Computed and Experimental Geometric Parameters of the 2,1,3-Benzothiadiazole Core
| Parameter | Bond/Angle | Value (Å or °) | Data Type (Source) |
| Bond Lengths (Å) | N-S | 1.628 | Computational (B3LYP/6-311G)[3] |
| C-N (thiadiazole) | 1.332 - 1.358 | Computational (B3LYP/6-311G)[3] | |
| C-C (aromatic) | 1.407 - 1.428 | Computational (B3LYP/6-311G)[3] | |
| C-N (isothio.) | ~1.45 | Typical Experimental | |
| N=C (isothio.) | ~1.21 | Typical Experimental | |
| C=S (isothio.) | ~1.56 | Typical Experimental | |
| Bond Angles (°) | N-S-N | ~99.6 | Computational (B3LYP/6-311G)[3] |
| S-N-C | ~106.4 | Computational (B3LYP/6-311G)[3] | |
| C-N-C | ~113.8 | Computational (B3LYP/6-311G)[3] | |
| C-N=C (isothio.) | ~140 | Typical Experimental | |
| N=C=S (isothio.) | ~178 | Typical Experimental |
Synthesis and Characterization
The synthesis of this compound can be achieved in a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, 5-amino-2,1,3-benzothiadiazole, followed by the conversion of the amino group to an isothiocyanate.
Experimental Protocols
Step 1: Synthesis of 5-amino-2,1,3-benzothiadiazole
This procedure is adapted from synthetic methods for related aminobenzothiadiazoles.[4]
-
Materials: 1,2,4-triaminobenzene dihydrochloride, thionyl chloride (SOCl₂), pyridine, dichloromethane (DCM), sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of 1,2,4-triaminobenzene dihydrochloride (1.0 eq) in anhydrous pyridine at 0 °C, slowly add thionyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-amino-2,1,3-benzothiadiazole.
-
Step 2: Synthesis of this compound
This protocol is a general method for the conversion of aromatic amines to isothiocyanates using thiophosgene.[5]
-
Materials: 5-amino-2,1,3-benzothiadiazole, thiophosgene (CSCl₂), chloroform (CHCl₃), saturated sodium bicarbonate solution, water, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 5-amino-2,1,3-benzothiadiazole (1.0 eq) in chloroform.
-
Prepare a biphasic mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C with vigorous stirring and add thiophosgene (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
-
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the 2,1,3-benzothiadiazole core typically shows signals in the aromatic region between δ 7.5 and 8.1 ppm.[6] For the 5-substituted product, a complex splitting pattern corresponding to the three protons on the benzene ring is expected.
-
¹³C NMR: The isothiocyanate carbon typically shows a broad signal in the range of δ 125-140 ppm, which can sometimes be difficult to observe.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band between 2000 and 2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group.[7] Aromatic C-H and C=C stretching vibrations will also be present. The IR spectrum for the parent 2,1,3-benzothiadiazole is available for comparison.[8]
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the isothiocyanate and benzothiadiazole moieties are well-known pharmacophores.
Isothiocyanates, found in cruciferous vegetables, are recognized for their cancer chemopreventive properties.[9] They are known to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10][11] The mechanism of action often involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Benzothiadiazole derivatives have been investigated for a range of biological activities, including as antimicrobial agents and as inducers of systemic acquired resistance in plants.
Potential Signaling Pathways for Isothiocyanate-Mediated Apoptosis
Isothiocyanates can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Key molecular targets include caspases, a family of proteases that execute apoptosis, and signaling proteins that regulate cell survival, such as Akt and STAT3.[9][11]
Conclusion
This compound is a molecule with significant potential for applications in drug discovery and materials science, owing to the combined properties of the benzothiadiazole core and the isothiocyanate functional group. This technical guide provides foundational information on its structure and a viable synthetic pathway to encourage further research and development of this and related compounds. The exploration of its specific biological targets and mechanisms of action remains a promising area for future investigation.
References
- 1. This compound | C7H3N3S2 | CID 2776292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Isothiocyanato-2,1,3-benzothiadiazole | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum [chemicalbook.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [chemicalbook.com]
- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride (CAS Number: 100130-48-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, with CAS number 100130-48-1, is a sulfonated heterocyclic compound. Primarily, it serves as a crucial chemical intermediate in the synthesis of more complex molecules, most notably in the pharmaceutical field as a precursor to the muscle relaxant Tizanidine. While extensive research on the specific biological activities of this compound is not widely published, the broader class of 2,1,3-benzothiadiazole derivatives is known for a range of biological effects, including antimicrobial and anticancer properties, and for their use as fluorescent probes in cellular imaging. This guide provides a comprehensive overview of the known chemical properties, synthesis protocols, and potential applications of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride.
Chemical and Physical Properties
A summary of the fundamental physicochemical properties of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is presented in Table 1. Due to the limited availability of experimentally determined data in peer-reviewed literature, some properties are predicted based on its chemical structure.
Table 1: Physicochemical Properties of 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride
| Property | Value | Source |
| CAS Number | 100130-48-1 | Chemical Abstracts Service |
| IUPAC Name | 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | Sigma-Aldrich |
| Molecular Formula | C₆H₂Cl₂N₂O₂S₂ | Pharmaffiliates[1] |
| Molecular Weight | 269.13 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥95% | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Synthesis and Manufacturing
Two primary synthetic routes for 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride have been described. These methods are suitable for laboratory-scale synthesis.
Experimental Protocol 1: Chlorosulfonation of 5-Chloro-2,1,3-benzothiadiazole
This method involves the direct chlorosulfonation of 5-chloro-2,1,3-benzothiadiazole using chlorosulfonic acid.
Materials:
-
5-Chloro-2,1,3-benzothiadiazole
-
Chlorosulfonic acid
-
Crushed ice
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel maintained at 0°C under an inert atmosphere, dissolve 5-chloro-2,1,3-benzothiadiazole in chlorosulfonic acid.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to 105°C and maintain for 12-16 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a 15% petroleum ether/ethyl acetate mobile phase to yield the final product as a crystalline solid.
Experimental Protocol 2: Thionyl Chloride-Mediated Conversion
This alternative route utilizes a sulfamoyl precursor and thionyl chloride, a method often favored for its control and reproducibility.
Materials:
-
5-Chlorosulfamoyl-2,1,3-benzothiadiazole
-
Thionyl chloride (SOCl₂)
-
Dry toluene or dichloromethane
Procedure:
-
In a dry reaction vessel, suspend 5-chlorosulfamoyl-2,1,3-benzothiadiazole in an excess of dry toluene or dichloromethane.
-
Add thionyl chloride to the suspension (a 1:3 molar ratio of the precursor to thionyl chloride is recommended).
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Upon completion, remove the excess thionyl chloride and solvent by rotary evaporation.
-
The resulting residue is the desired 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride. Further purification, if necessary, can be achieved by trituration or recrystallization.
Analytical Data
Detailed and publicly available analytical data such as ¹H NMR, ¹³C NMR, and mass spectra with peak assignments for 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride are scarce. Researchers are advised to perform their own analytical characterization upon synthesis. The expected spectroscopic features would include signals corresponding to the aromatic protons and carbons of the benzothiadiazole core, with chemical shifts influenced by the electron-withdrawing chloro and sulfonyl chloride groups. Mass spectrometry should confirm the molecular weight of 269.13 g/mol .
Known Uses and Applications
The primary documented application of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is as a key intermediate in the synthesis of pharmaceuticals.
Precursor for Tizanidine Synthesis
This compound is a known precursor in the manufacturing of Tizanidine, a centrally acting α₂ adrenergic agonist used as a muscle relaxant. The synthesis involves the reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole (which can be derived from the sulfonyl chloride) with other reagents to form the final drug substance.
Potential Research Applications
Given the properties of the broader 2,1,3-benzothiadiazole class of molecules, this compound could potentially be explored in the following areas:
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, particularly targeting pathways where related benzothiadiazole derivatives have shown activity.
-
Material Science: As a building block for the synthesis of organic electronic materials, dyes, and fluorescent probes, leveraging the electron-withdrawing nature of the benzothiadiazole core.
-
Agrochemicals: As an intermediate in the synthesis of novel herbicides and pesticides.
Biological Activity and Signaling Pathways
There is no specific, publicly available data on the biological activity, mechanism of action, or associated signaling pathways for 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride. Research into the biological effects of this particular compound appears to be limited. However, the 2,1,3-benzothiadiazole scaffold is present in various biologically active molecules, suggesting that derivatives of this compound could potentially interact with various biological targets. Any investigation into its biological effects would require de novo screening and mechanism-of-action studies.
Safety and Handling
Based on available safety data sheets, 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is classified as a hazardous substance.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Researchers must handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a valuable chemical intermediate with a primary established role in the synthesis of the pharmaceutical Tizanidine. While its own biological properties have not been extensively characterized in the public domain, its chemical structure suggests potential for broader applications in medicinal chemistry and material science. Further research is warranted to explore the full potential of this compound and its derivatives. The synthesis protocols provided offer a starting point for researchers interested in working with this molecule. All handling should be conducted with strict adherence to safety protocols.
References
The Art of Functionalization: A Technical Guide to the 2,1,3-Benzothiadiazole Core
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] Its inherent electron-deficient character, rigid planarity, and amenability to diverse chemical modifications make it a privileged structure in the design of novel therapeutics, advanced organic electronics, and sensitive fluorescent probes.[1][2] This technical guide provides an in-depth overview of the primary strategies for the functionalization of the BTD core, presenting comparative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Functionalization Strategies: A Comparative Overview
The functionalization of the 2,1,3-benzothiadiazole ring is primarily achieved through three main avenues: electrophilic aromatic substitution, C-H activation/borylation, and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fused thiadiazole ring deactivates the benzene moiety towards electrophilic attack while making it susceptible to nucleophilic substitution, particularly when appropriately substituted with leaving groups.[3]
Table 1: Comparison of Key Functionalization Reactions on the 2,1,3-Benzothiadiazole Core
| Reaction Type | Typical Starting Material | Key Reagents & Conditions | Product | Typical Yield (%) | Reference(s) |
| Electrophilic Nitration | 2,1,3-Benzothiadiazole | 98% H₂SO₄, 70% HNO₃, 0 °C to rt, 3 h | 4-Nitro-2,1,3-benzothiadiazole | Not specified | [3] |
| Electrophilic Bromination | 2,1,3-Benzothiadiazole | N-Bromosuccinimide, H₂SO₄, 60 °C, 12 h | 4,7-Dibromo-2,1,3-benzothiadiazole | 69 | [3] |
| C-H Borylation | 2,1,3-Benzothiadiazole | B₂(pin)₂, [Ir(OMe)COD]₂, ligand | 5-Boryl-2,1,3-benzothiadiazole | 64 (for 5-boryl) | [1][4] |
| Suzuki-Miyaura Coupling | 4,7-Dibromo-2,1,3-benzothiadiazole | Arylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | 4,7-Diaryl-2,1,3-benzothiadiazole | 85-95 | [3][5] |
| Stille Coupling | 4,7-Dibromo-2,1,3-benzothiadiazole | Organostannane, Pd(PPh₃)₄, Toluene, Reflux | 4,7-Disubstituted-2,1,3-benzothiadiazole | ~85 | [3][5] |
| Buchwald-Hartwig Amination | 4-Bromo-2,1,3-benzothiadiazole | Amine, Pd catalyst, Ligand, Base | 4-Amino-2,1,3-benzothiadiazole derivative | Varies | [6] |
Experimental Protocols: A Practical Guide
This section provides detailed methodologies for key functionalization reactions of the 2,1,3-benzothiadiazole core, adapted from peer-reviewed literature.
Protocol 1: Electrophilic Nitration of 2,1,3-Benzothiadiazole
Synthesis of 4-Nitro-2,1,3-benzothiadiazole [3]
-
A mixture of 24 mL of 98% H₂SO₄ and 8 mL of 70% HNO₃ is prepared in a flask and cooled in a liquid nitrogen bath until frozen.[3]
-
To the frozen acid mixture, 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole is added.[3]
-
The reaction mixture is allowed to warm to room temperature and stirred for three hours.[3]
-
After the reaction is complete, the mixture is carefully poured into ice water.[3]
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-nitro-2,1,3-benzothiadiazole.[3]
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole
Synthesis of 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole [3]
-
In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), 2-thienylboronic acid (2.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[3]
-
Add potassium phosphate (K₃PO₄, 3 equiv.) as the base.[3]
-
Add a degassed 4:1 mixture of dioxane and water as the solvent.[3]
-
The reaction mixture is heated to reflux at 110 °C for 24 hours under an inert atmosphere.[3]
-
After completion, the reaction is quenched with water and extracted with ethyl acetate.[3]
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[3]
-
The crude product is purified by column chromatography to yield 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.[3]
Protocol 3: Stille Cross-Coupling of 4,7-Dibromo-2,1,3-benzothiadiazole
Synthesis of 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole [3]
-
In a nitrogen-flushed reaction flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (200 mg, 0.680 mmol) and 2-(tributylstannyl)thiophene (558.27 mg, 1.492 mmol) in 4 mL of toluene.[3]
-
Purge the solution with nitrogen for 15 minutes.[3]
-
Add tris(dibenzylideneacetone)palladium(0) (12 mg, 0.014 mmol) and tri(o-tolyl)phosphine (21.2 mg, 0.05 mmol) to the reaction mixture.[3]
-
Flush the mixture with nitrogen for an additional 15 minutes and then heat to reflux.[3]
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired product.
Protocol 4: Buchwald-Hartwig Amination of a Halo-2,1,3-benzothiadiazole Derivative
General Procedure for the Synthesis of N-Aryl-5-amino-1,2,3-triazolyl-2,1,3-benzothiadiazoles [6]
-
In a glovebox, a screw-capped vial is charged with the 5-amino-1,2,3-triazolyl-2,1,3-benzothiadiazole starting material (0.2 mmol), the corresponding (het)aryl bromide (5 equiv.), (THP-Dipp)Pd(cinn)Cl catalyst (5 mol %), and NaOtBu (3 equiv.).[6]
-
1,4-Dioxane (1.0 mL) is added, and the vial is sealed with a Teflon-lined cap.[6]
-
The reaction mixture is taken out of the glovebox and stirred at 110 °C for 24 hours.[6]
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of Celite, and the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the desired N-arylated product.[6]
Visualizing the Chemistry: Workflows and Pathways
Logical Workflow for BTD Functionalization
The following diagram illustrates a common synthetic sequence for elaborating the 2,1,3-benzothiadiazole core, starting from the parent heterocycle and progressing to more complex, functionalized derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 5-isothiocyanato-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isothiocyanato-2,1,3-benzothiadiazole is a heterocyclic organic compound featuring a benzothiadiazole core functionalized with an isothiocyanate group.[1][2][3] The benzothiadiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[4][5][6] The isothiocyanate group is a reactive moiety known for its potential as a covalent inhibitor and its presence in various biologically active natural products. This technical guide provides a summary of the available spectroscopic data, a putative synthetic protocol, and conceptual workflows relevant to the characterization and potential application of this compound in drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of 5-isothiocyanato-2,1,3-benzothiadiazole are summarized below.
| Property | Value | Source |
| CAS Number | 337508-62-0 | [1][2][3] |
| Molecular Formula | C₇H₃N₃S₂ | [1][2][3] |
| Molecular Weight | 193.25 g/mol | [2] |
| Appearance | Yellow powder | [2] |
| Purity | ≥95% | [2] |
| IUPAC Name | 5-isothiocyanato-2,1,3-benzothiadiazole | [1][3] |
Spectroscopic Data (Representative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the three protons on the benzene ring of the benzothiadiazole core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the fused thiadiazole ring and the isothiocyanate group.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 8.0 - 8.2 | d | ~8-9 | Aromatic Proton (ortho to isothiocyanate) |
| 7.8 - 8.0 | dd | ~8-9, ~1-2 | Aromatic Proton |
| 7.6 - 7.8 | d | ~1-2 | Aromatic Proton (para to isothiocyanate) |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the seven carbon atoms. The isothiocyanate carbon typically appears in the 130-140 ppm range, though it can sometimes be broad. The carbons of the benzothiadiazole ring will have distinct chemical shifts.
| Chemical Shift (δ) (ppm) | Assignment |
| 150 - 155 | C=N of thiadiazole ring |
| 130 - 140 | -N=C=S |
| 120 - 150 | Aromatic carbons |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by a strong, characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2000 - 2200 | Strong, Broad | Asymmetric N=C=S stretch |
| 1600 - 1450 | Medium | Aromatic C=C stretching |
| ~1350 | Medium | Symmetric N=C=S stretch |
| 900 - 650 | Medium to Strong | C-H bending (aromatic) |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isothiocyanate group or cleavage of the benzothiadiazole ring.
| m/z | Interpretation |
| 193 | [M]⁺ (Molecular ion) |
| 135 | [M - NCS]⁺ |
Experimental Protocols
Proposed Synthesis of 5-Isothiocyanato-2,1,3-benzothiadiazole
A plausible synthetic route to 5-isothiocyanato-2,1,3-benzothiadiazole involves the conversion of the corresponding primary amine, 5-amino-2,1,3-benzothiadiazole, to the isothiocyanate.
Reaction Scheme:
Materials:
-
5-Amino-2,1,3-benzothiadiazole
-
Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole (TCDI)
-
Triethylamine (Et₃N) or another suitable organic base
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-2,1,3-benzothiadiazole in anhydrous dichloromethane.
-
Add a slight excess of triethylamine to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of either thiophosgene or 1,1'-thiocarbonyldiimidazole in dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-isothiocyanato-2,1,3-benzothiadiazole.
General Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized compound.
References
- 1. 5-ISOTHIOCYANATO-2,1,3-BENZOTHIADIAZOLE | CAS 337508-62-0 [matrix-fine-chemicals.com]
- 2. 5-Isothiocyanato-2,1,3-benzothiadiazole | CymitQuimica [cymitquimica.com]
- 3. 2,1,3-Benzothiadiazol-5-yl isothiocyanate | C7H3N3S2 | CID 2776292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Luminescent Potential: A Technical Guide to the Quantum Yield of Benzothiadiazole-Based Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and practical aspects of the quantum yield of benzothiadiazole-based fluorophores. These heterocyclic compounds have emerged as pivotal scaffolds in the design of fluorescent probes and imaging agents due to their remarkable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to their local environment. This document provides a comprehensive overview of their quantum yield characteristics, detailed experimental protocols for its determination, and visual representations of the underlying photophysical processes and experimental workflows.
Quantitative Analysis of Quantum Yields
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. For benzothiadiazole derivatives, this value is highly dependent on their molecular structure and the surrounding environment. The following tables summarize the quantum yields of various benzothiadiazole-based fluorophores, offering a comparative analysis for researchers in the field.
Table 1: Quantum Yield of 4,7-Disubstituted Benzothiadiazole Derivatives in Various Solvents
| Compound | Substituent at 4,7-position | Solvent | Quantum Yield (Φf) | Reference |
| 1 | Di-2-thienyl | Toluene | 0.60 | [1] |
| Dichloromethane | 0.45 | [1] | ||
| Acetonitrile | 0.25 | [1] | ||
| 2 | Bis(4-(9,9-dimethyl-9,10-dihydroacridine)phenyl) | Toluene | 0.37 | [2] |
| Dichloromethane | 0.15 | [2] | ||
| 3 | Bis(2,5-dimethyl-4-(9,9-dimethyl-9,10-dihydroacridine)phenyl) | Toluene | 0.25 | [2] |
| Dichloromethane | 0.10 | [2] | ||
| 4 | Bis(5-(trimethylsilyl)thiophen-2-yl) | Hexane | 0.75 | [3] |
| Tetrahydrofuran (THF) | 0.68 | [3] | ||
| Dichloromethane | 0.55 | [3] | ||
| Acetonitrile | 0.35 | [3] |
Table 2: Quantum Yield of 4-Substituted Benzothiadiazole Derivatives
| Compound | Substituent at 4-position | Solvent | Quantum Yield (Φf) | Reference |
| 5 | Amino (NH2) | Dichloromethane | 0.01 | [4] |
| 6 | N-morpholinyl | Dichloromethane | 0.03 | [4] |
| 7 | N-phenyl | Dichloromethane | 0.02 | [4] |
| 8 | N,N-dimethylamino | Dichloromethane | 0.01 | [4] |
| 9 | Ethynyl-phenyl | Cyclohexane | 0.04 | [5] |
| Toluene | 0.05 | [5] | ||
| Dichloromethane | 0.07 | [5] | ||
| Acetonitrile | 0.10 | [5] | ||
| 10 | Ethynyl-phenyl-N,N-dimethylamino | Cyclohexane | 0.85 | [5] |
| Toluene | 0.65 | [5] | ||
| Dichloromethane | 0.20 | [5] | ||
| Acetonitrile | 0.05 | [5] |
Experimental Protocols for Quantum Yield Determination
Accurate determination of the fluorescence quantum yield is essential for the characterization of novel fluorophores. Two primary methods are employed: the relative method and the absolute method.
Relative Quantum Yield Measurement
The relative method is the more common approach and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle:
The quantum yield of the unknown sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
Detailed Methodology:
-
Selection of a Standard: Choose a standard with a well-documented quantum yield that absorbs and emits in a similar spectral region to the benzothiadiazole derivative being tested. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common standard for blue-emitting fluorophores.[6][7]
-
Preparation of Solutions:
-
Prepare a stock solution of the benzothiadiazole derivative and the standard in the same high-purity solvent.
-
Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.
-
Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Record the emission spectrum of the solvent blank for background correction.
-
-
Data Analysis:
-
Correct the emission spectra for the instrument's response.
-
Integrate the area under the corrected emission spectrum for each solution.
-
Create a plot of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
-
Calculation: Use the slopes from the plots and the known quantum yield of the standard in the rearranged equation:
Φ_s = Φ_r * (slope_s / slope_r) * (n_s^2 / n_r^2)
Absolute Quantum Yield Measurement
The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere, thus eliminating the need for a reference standard.
Principle:
An integrating sphere collects all the light emitted from the sample in all directions. The quantum yield is calculated by comparing the number of photons emitted by the sample to the number of photons absorbed by the sample.
Detailed Methodology:
-
Instrumentation: An integrating sphere attachment for a spectrofluorometer is required.
-
Measurement of Scattered Light (Blank):
-
Place a cuvette containing the pure solvent (blank) inside the integrating sphere.
-
Record the spectrum of the excitation light scattered by the blank. This represents the total number of incident photons.
-
-
Measurement of Sample Emission and Scattered Light:
-
Replace the blank with the cuvette containing the benzothiadiazole derivative solution.
-
Record the spectrum, which will contain both the scattered excitation light and the emitted fluorescence.
-
-
Data Analysis:
-
The integrated area of the scattered excitation peak from the blank measurement gives the total number of incident photons.
-
For the sample measurement, the integrated area of the scattered excitation peak gives the number of photons not absorbed, and the integrated area of the emission peak gives the number of emitted photons.
-
The number of absorbed photons is the difference between the total incident photons and the photons not absorbed.
-
-
Calculation:
Φf = (Number of emitted photons) / (Number of absorbed photons)
Visualizing Core Concepts
Diagrams are powerful tools for understanding complex processes and workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams illustrating the intramolecular charge transfer mechanism in benzothiadiazole fluorophores and a typical experimental workflow.
Intramolecular Charge Transfer (ICT) Pathway
Benzothiadiazole is an electron-accepting moiety. When coupled with an electron-donating group, photoexcitation can lead to an intramolecular charge transfer (ICT) from the donor to the benzothiadiazole acceptor. This process is crucial for the solvatochromic properties and often influences the quantum yield of these fluorophores.
Caption: Intramolecular Charge Transfer (ICT) pathway in a donor-benzothiadiazole-acceptor fluorophore.
Experimental Workflow for Quantum Yield Determination
The following diagram outlines the key steps involved in the synthesis, purification, and photophysical characterization, including quantum yield measurement, of a novel benzothiadiazole-based fluorophore.
Caption: Experimental workflow for the synthesis and quantum yield determination of benzothiadiazole fluorophores.
This guide provides a foundational understanding of the quantum yield of benzothiadiazole-based fluorophores, equipping researchers with the necessary knowledge to design, synthesize, and characterize novel fluorescent probes with optimized performance for a wide range of applications in research and drug development.
References
- 1. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of the 4-Amino-2,1,3-benzothiadiazole Precursor
Introduction
4-Amino-2,1,3-benzothiadiazole is a crucial heterocyclic building block in the development of pharmaceuticals and advanced materials. Its unique electronic properties make it a valuable component in the design of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs). This guide provides a detailed overview of the primary synthetic route to obtain 4-amino-2,1,3-benzothiadiazole, focusing on the nitration of 2,1,3-benzothiadiazole followed by the reduction of the resulting nitro-intermediate. The methodologies presented are compiled from established laboratory procedures.
It is important to note that while the request specifies the synthesis of 5-amino-2,1,3-benzothiadiazole, the predominant and well-documented synthetic precursor is 4-amino-2,1,3-benzothiadiazole. The following protocols detail the synthesis of this 4-amino isomer.
Synthetic Pathway Overview
The most common and established route for the synthesis of 4-amino-2,1,3-benzothiadiazole is a two-step process. The first step involves the nitration of the commercially available 2,1,3-benzothiadiazole to yield 4-nitro-2,1,3-benzothiadiazole. The subsequent step is the reduction of the nitro group to an amine, affording the desired 4-amino-2,1,3-benzothiadiazole.
An In-depth Technical Guide to the Mechanism of Isothiocyanate Formation from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (R-N=C=S) are a pivotal class of organic compounds, renowned for their versatile applications as synthetic intermediates in the pharmaceutical and agrochemical industries, as well as for their significant biological activities, including anticancer and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the primary mechanisms for the formation of isothiocyanates from primary amines, with a focus on the underlying chemical principles, experimental considerations, and quantitative data.
Core Mechanisms of Isothiocyanate Synthesis
The conversion of primary amines to isothiocyanates can be broadly categorized into two main pathways: direct thiocarbonylation using thiophosgene and, more commonly, a two-step process involving the formation and subsequent decomposition of a dithiocarbamate salt.[1][4]
The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base is a classic method for isothiocyanate synthesis.[1] Although effective, the high toxicity of thiophosgene has led to the development of alternative, safer methods.[4]
The proposed mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride, typically facilitated by a base like triethylamine or pyridine.
Reaction Pathway: Thiophosgene Method
Caption: Mechanism of isothiocyanate formation using thiophosgene.
The most prevalent and safer route to isothiocyanates from primary amines involves the reaction with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then decomposed to the final product.[1][4][5] This method offers greater versatility and avoids the use of highly toxic reagents.
The general mechanism proceeds in two key steps:
-
Formation of the Dithiocarbamate Salt: The primary amine reacts with carbon disulfide in the presence of a base (e.g., aqueous ammonia, triethylamine, or sodium hydroxide) to yield a dithiocarbamate salt.[6][7]
-
Decomposition of the Dithiocarbamate Salt: The intermediate salt is treated with a desulfurizing agent to induce the elimination of a sulfur-containing byproduct, leading to the formation of the isothiocyanate.[1][4] A wide array of desulfurizing agents have been employed, each with its own advantages and substrate scope.
General Workflow: Dithiocarbamate Pathway
Caption: General two-step mechanism via a dithiocarbamate intermediate.
Desulfurizing Agents for Dithiocarbamate Decomposition
The choice of desulfurizing agent is critical and influences the reaction conditions, substrate scope, and overall yield. A summary of commonly used desulfurizing agents is presented below.
| Desulfurizing Agent | Scope | Reaction Time | Yields | Key Advantages & Notes |
| Tosyl Chloride (TsCl) | Alkyl and aryl amines | 30 minutes | 75-97% | Mild conditions, in-situ generation of dithiocarbamate salt.[1][8] |
| Lead Nitrate (Pb(NO₃)₂) | General | - | Good | A classical method.[1][6] |
| Ethyl Chloroformate | General | - | Good | Effective for a range of substrates.[1] |
| Hydrogen Peroxide (H₂O₂) | General | - | Good | Works well in water and protic solvents.[1] |
| Sodium Persulfate (Na₂S₂O₈) | Alkyl and aryl amines | - | Satisfactory | Green procedure, uses water as a solvent.[9] |
| Iodine (I₂) | General | - | Good | A readily available and effective reagent.[1] |
| Cyanuric Chloride | General | 30 minutes | - | Used in a biphasic system.[5] |
| Visible-Light Photocatalysis | Alkyl and aryl amines | - | up to 94% | Mild, metal-free conditions using Rose Bengal as a photocatalyst.[10][11] |
Experimental Protocols
This protocol is adapted from the method described by Wong and Dolman.[8][12]
Reaction Setup:
-
To a solution of the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in a suitable solvent (e.g., CH₂Cl₂), add carbon disulfide (1.1 eq.) dropwise at room temperature.
-
Stir the mixture for 30 minutes to allow for the in-situ formation of the dithiocarbamate salt.
-
Add tosyl chloride (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for an additional 30 minutes.
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isothiocyanate.
This green chemistry approach is adapted from the work on Na₂S₂O₈-mediated synthesis.[9]
Reaction Setup:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) and a base (e.g., NaOH, 2.0 eq.) in water.
-
Add carbon disulfide (1.2 eq.) and stir the mixture at room temperature until the formation of the dithiocarbamate salt is complete (monitored by TLC).
-
Add a solution of sodium persulfate (1.2 eq.) in water dropwise to the reaction mixture.
-
Stir at room temperature or with gentle heating until the reaction is complete.
Work-up and Purification:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the pure isothiocyanate.
This protocol is based on the method developed by Ma et al.[10]
Reaction Setup:
-
In a reaction vessel, combine the primary amine (1.0 eq.), carbon disulfide (1.5 eq.), a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 eq.), and Rose Bengal (5 mol%) in acetonitrile.
-
Irradiate the mixture with green LED light at room temperature.
-
Stir the reaction under an oxygen atmosphere (or air).
Work-up and Purification:
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography on silica gel.
Experimental Workflow: General One-Pot Synthesis
Caption: A typical experimental workflow for one-pot isothiocyanate synthesis.
Alternative and Modern Synthetic Approaches
Recent advancements have introduced novel methods for isothiocyanate synthesis that expand the substrate scope and improve the sustainability of the process.
-
From Isocyanides and Elemental Sulfur: Isocyanides can react with elemental sulfur to produce isothiocyanates. This reaction can be catalyzed by amines, offering a sustainable approach.[13][14]
-
From Hydroximoyl Chlorides: This method provides an alternative starting from aldehydes, yielding both alkyl and aryl isothiocyanates in nearly quantitative yields with simple work-up.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, leading to high yields in shorter reaction times, often in aqueous media.[3]
Conclusion
The synthesis of isothiocyanates from primary amines is a well-established and versatile transformation in organic chemistry. While the classic thiophosgene method is of historical importance, the dithiocarbamate pathway, with its array of modern desulfurizing agents, offers a safer and more adaptable approach. The development of greener protocols, such as those using water as a solvent or employing photocatalysis, aligns with the growing demand for sustainable chemical synthesis. For researchers and professionals in drug development, a thorough understanding of these mechanisms and experimental protocols is essential for the efficient and strategic synthesis of novel isothiocyanate-containing molecules.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Isothiocyanate [medbox.iiab.me]
- 7. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 8. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 9. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isothiocyanate synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
The Electron-Accepting Heart of Modern Materials: A Technical Guide to the Benzothiadiazole Moiety
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BT) moiety has emerged as a cornerstone in the design of advanced organic materials and therapeutics. Its inherent electron-deficient nature makes it a powerful electron acceptor, a property that has been skillfully exploited to create a new generation of high-performance organic semiconductors and biologically active compounds. This technical guide provides an in-depth exploration of the electron-accepting properties of the benzothiadiazole core, offering a comprehensive resource for researchers engaged in materials science and drug discovery.
Core Electron-Accepting Properties
Benzothiadiazole's electron-accepting character stems from the presence of the electron-withdrawing thiadiazole ring fused to a benzene ring.[1] This fusion results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of electrons.[2] This fundamental property is the key to its utility in a wide range of applications, from organic solar cells (OSCs) and organic field-effect transistors (OFETs) to the development of targeted therapies.[3][4]
The electronic properties of the benzothiadiazole unit can be finely tuned by chemical modification, particularly through the introduction of electron-withdrawing or electron-donating groups at various positions on the aromatic core.[5] This strategic functionalization allows for precise control over the HOMO and LUMO energy levels, enabling the rational design of materials with tailored optoelectronic and biological properties.[6]
Quantitative Electronic Data of Benzothiadiazole Derivatives
The ability to modulate the frontier molecular orbital (FMO) energy levels of benzothiadiazole derivatives is critical for their application in organic electronics. The following tables summarize key quantitative data for a selection of these derivatives, showcasing the impact of various substituents on their electronic properties.
| Compound/Polymer | Electron-Withdrawing Group(s) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application Focus | Reference(s) |
| PCDTBT | - | -5.48 | -3.58 | 1.90 | OPV | [3] |
| PCDTT-DFBT | 5,6-difluoro | - | - | - | OFET | [2] |
| PCDTT-DCNBT | 5,6-dicyano | -5.48 | - | - | OFET | [2] |
| PCDTT-FCNBT | 5-fluoro, 6-cyano | -5.40 | - | - | OFET | [2] |
| PCDTT-NO₂FBT | 5-fluoro, 6-nitro | -5.51 | - | - | OFET | [2] |
| PDI-BDTT | Dicarboxylic Imide | -5.51 | - | - | OPV | [1] |
| PDTBDT-0F-BTs | None | -5.32 | -3.60 | 1.72 | OPV | [6] |
| PDTBDT-2F-BTs | 5,6-difluoro | -5.41 | -3.74 | 1.67 | OPV | [6] |
| PDTBDT-6F-FBTs | Perfluoro | -5.50 | -3.82 | 1.68 | OPV | [6] |
Table 1: Experimentally Determined Frontier Molecular Orbital Energies and Bandgaps of Selected Benzothiadiazole-Based Polymers. Note: Some values were not explicitly provided in the cited literature.
| Derivative | Theoretical Method | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Reference(s) |
| Unsubstituted Benzothiadiazole | B3LYP/6-31G | - | -0.71 | - | [7] |
| 5,6-difluorobenzothiadiazole | B3LYP/6-31G | - | -0.89 | - | [7] |
| Benzo[1,2-c:4,5-c']bis[6][8][9]thiadiazole | B3LYP/6-31G | - | -1.99 | - | [7] |
| PDTBDT-0F-BTs | B3LYP/6-31G | -4.64 | -2.88 | 1.76 | [6] |
| PDTBDT-2F-BTs | B3LYP/6-31G | -4.65 | -2.94 | 1.71 | [6] |
| PDTBDT-6F-FBTs | B3LYP/6-31G | -5.11 | -2.98 | 2.13 | [6] |
Table 2: Computationally Determined Frontier Molecular Orbital Energies and Bandgaps of Selected Benzothiadiazole Derivatives.
Experimental and Computational Protocols
Accurate characterization of the electron-accepting properties of benzothiadiazole derivatives is crucial for understanding their behavior and predicting their performance in various applications. The following sections detail the standard experimental and computational methodologies employed.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials.[5]
Objective: To determine the oxidation and reduction potentials of a benzothiadiazole derivative, from which the HOMO and LUMO energy levels can be estimated.
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Solution of the benzothiadiazole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
-
Ferrocene (for internal calibration)
Procedure:
-
Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of the benzothiadiazole derivative in the chosen solvent containing the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[8]
-
Electrode Setup: Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
-
Background Scan: Perform a cyclic voltammogram on the solvent and electrolyte solution alone to establish the background current.
-
Sample Measurement: Introduce the benzothiadiazole derivative into the cell and record the cyclic voltammogram. The potential is swept linearly to a set vertex potential and then reversed.
-
Internal Calibration: Add a small amount of ferrocene to the solution and record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal standard.[9]
-
Data Analysis:
-
Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:[3]
-
EHOMO (eV) = -[Eox, onset (vs Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered, onset (vs Fc/Fc⁺) + 4.8]
-
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to determine the optical bandgap of a material by measuring its light absorption as a function of wavelength.[10]
Objective: To determine the optical bandgap (Egopt) of a benzothiadiazole derivative.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (for solutions) or a thin film of the material on a transparent substrate
-
Solvent (if applicable)
Procedure:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of the benzothiadiazole derivative in a suitable solvent.
-
Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by methods such as spin-coating or drop-casting.
-
-
Baseline Correction: Record a baseline spectrum using the pure solvent or the bare substrate.
-
Measurement: Measure the absorbance spectrum of the sample over a relevant wavelength range.
-
Data Analysis:
-
Identify the absorption onset (λonset), which is the wavelength at which the absorbance begins to increase from the baseline.
-
Calculate the optical bandgap using the formula: Egopt (eV) = 1240 / λonset (nm).[9]
-
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to predict the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.[11]
Objective: To computationally determine the HOMO and LUMO energy levels and the electronic bandgap of a benzothiadiazole derivative.
Software:
-
Quantum chemistry software package (e.g., Gaussian, ORCA)
Methodology:
-
Geometry Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.[9]
-
-
Data Extraction:
-
The HOMO energy is the energy of the highest occupied molecular orbital.
-
The LUMO energy is the energy of the lowest unoccupied molecular orbital.
-
The HOMO-LUMO gap is the difference between these two energy levels.
-
Visualizing Workflows and Pathways
Experimental and Computational Workflow
The characterization of a novel benzothiadiazole derivative involves a synergistic approach combining experimental and computational techniques. The following diagram illustrates a typical workflow.
Caption: Workflow for the characterization of benzothiadiazole derivatives.
Benzothiadiazole in Drug Discovery: Signaling Pathways
The electron-accepting properties of the benzothiadiazole moiety also play a crucial role in its biological activity. Benzothiadiazole derivatives have been investigated as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and inflammation.
Inhibition of the STAT3 Signaling Pathway
Certain benzothiadiazole derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer.[14][15]
Caption: Inhibition of the STAT3 signaling pathway by benzothiadiazole derivatives.
Inhibition of Mitochondrial Complex I
Some benzothiadiazole compounds have been shown to inhibit the NADH:ubiquinone oxidoreductase activity of complex I in the mitochondrial electron transport chain.[16] This inhibition can lead to an increase in reactive oxygen species (ROS) production.
Caption: Inhibition of mitochondrial complex I by benzothiadiazole derivatives.
Conclusion
The benzothiadiazole moiety stands as a versatile and powerful electron-accepting building block in the fields of materials science and medicinal chemistry. Its readily tunable electronic properties, achieved through synthetic modification, have enabled the development of a vast array of high-performance organic electronic materials and promising therapeutic agents. A thorough understanding of its fundamental electron-accepting characteristics, coupled with robust experimental and computational characterization, is paramount for the continued innovation and rational design of next-generation benzothiadiazole-based technologies. This guide provides a foundational resource to aid researchers in this endeavor.
References
- 1. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in orga ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C6TC01860B [pubs.rsc.org]
- 2. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01104J [pubs.rsc.org]
- 7. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]
- 8. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 9. benchchem.com [benchchem.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteobiojournal.com [proteobiojournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzothiadiazole inhibits mitochondrial NADH:ubiquinone oxidoreductase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Solvent Polarity on Benzothiadiazole Fluorophores: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzothiadiazole (BTD) core has emerged as a privileged scaffold in the design of novel fluorophores, finding extensive applications in materials science and, increasingly, in the biomedical field for bioimaging and sensing.[1][2][3][4] A key characteristic of many BTD derivatives is their pronounced solvatochromism—the change in their absorption and emission spectra in response to the polarity of the surrounding solvent.[5][6] This phenomenon is pivotal for the development of environmentally sensitive probes that can report on the local molecular environment, such as the polarity of lipid droplets within cancer cells.[1] This guide provides a comprehensive overview of the solvatochromic effects on benzothiadiazole fluorophores, detailing their photophysical properties, the underlying mechanisms, and the experimental protocols for their characterization.
Core Principles of Solvatochromism in Benzothiadiazole Derivatives
The solvatochromic behavior of benzothiadiazole-based fluorophores is predominantly governed by intramolecular charge transfer (ICT).[6][7] The BTD moiety is electron-deficient, acting as an excellent electron acceptor.[1][6] When coupled with an electron-donating group, an electronic push-pull system is established within the molecule.
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the benzothiadiazole acceptor. This leads to a significant increase in the dipole moment of the excited state compared to the ground state.[8][9]
In polar solvents, the larger dipole moment of the excited state is stabilized to a greater extent by the surrounding solvent molecules than the ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the emission spectrum. Consequently, the Stokes shift—the difference between the absorption and emission maxima—is significantly larger in polar solvents compared to nonpolar solvents.[1][10] This positive solvatochromism is a hallmark of many BTD derivatives.[5]
Photophysical Properties in Various Solvents
The photophysical properties of benzothiadiazole derivatives are highly sensitive to the solvent environment. The following tables summarize the absorption maxima (λabs), emission maxima (λem), Stokes shifts, and quantum yields (ΦF) for representative BTD fluorophores in a range of solvents with varying polarities.
Table 1: Photophysical Data for N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole (BTDNMe2) [10]
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| n-Hexane | 1.88 | 430 | 526 | 4559 | 0.52 |
| Toluene | 2.38 | 446 | 570 | 5110 | 0.45 |
| Dichloromethane | 8.93 | 465 | 604 | 6613 | 0.25 |
| Acetone | 20.7 | 468 | 610 | 6712 | 0.18 |
| Acetonitrile | 37.5 | 473 | 622 | 7448 | 0.16 |
Table 2: Photophysical Data for 4,7-bis(5-((9,9-dioctyl-9H-fluoren-2-yl)ethynyl)thiophen-2-yl)benzo[c][1][2][5]thiadiazole (EFBT) [11]
| Solvent | λabs (nm) | λem (nm) |
| Hexane | 500 | 580 |
| Toluene | 508 | 598 |
| Chloroform | 512 | 620 |
| Tetrahydrofuran | 508 | 625 |
| Acetone | 504 | 635 |
Table 3: Photophysical Data for a series of N-substituted Benzothiadiazoles [1]
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| 1 | Dichloromethane | 430 | 535 | 4790 |
| 1 | Methanol | 436 | 606 | 6940 |
| 2 | Dichloromethane | 448 | 557 | 4590 |
| 2 | Methanol | 454 | 624 | 6690 |
| 3 | Dichloromethane | 466 | 569 | 3980 |
| 3 | Methanol | 472 | 632 | 6220 |
Experimental Protocols
A generalized workflow for the synthesis and solvatochromic analysis of a benzothiadiazole fluorophore is presented below.
Synthesis of a Representative Benzothiadiazole Fluorophore
A common method for synthesizing donor-acceptor-donor (D-A-D) type benzothiadiazole fluorophores is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][12]
Example: Synthesis of a Tetraphenylethene-Substituted Benzothiadiazole [6]
-
Synthesis of the Benzothiadiazole Core:
-
React a fluorinated phenylenediamine derivative with thionyl chloride (SOCl₂) in the presence of triethylamine in anhydrous chloroform to yield the corresponding fluorinated 2,1,3-benzothiadiazole.
-
Perform selective bromination at the 4 and 7 positions of the benzothiadiazole core using bromine in hydrobromic acid.
-
-
Synthesis of the Donor Boronic Ester:
-
Prepare 4-(1,2,2-triphenylvinyl)phenylboronic acid pinacol ester from the corresponding starting materials.
-
-
Suzuki-Miyaura Cross-Coupling:
-
In a reaction vessel, combine the 4,7-dibromobenzothiadiazole derivative, the tetraphenylethene boronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Purification:
-
After the reaction is complete, perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure fluorophore.
-
-
Characterization:
-
Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Protocol for Solvatochromic Measurements
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the purified benzothiadiazole fluorophore and dissolve it in a high-purity solvent (e.g., THF or dichloromethane) to prepare a concentrated stock solution (e.g., 1 mM).
-
-
Preparation of Sample Solutions:
-
Select a range of solvents with varying polarities (e.g., n-hexane, toluene, THF, dichloromethane, acetone, acetonitrile, methanol). Ensure all solvents are of spectroscopic grade.
-
For each solvent, prepare a dilute solution of the fluorophore by adding a small aliquot of the stock solution to a known volume of the solvent in a volumetric flask. The final concentration should be low enough to avoid aggregation and inner filter effects (typically in the micromolar range).
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each sample solution using a UV-Vis spectrophotometer over a relevant wavelength range.
-
Use the pure solvent as a blank for each measurement.
-
Determine the wavelength of maximum absorption (λabs) for the fluorophore in each solvent.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, record the emission spectrum of each sample solution.
-
Excite the sample at its absorption maximum (λabs) in the respective solvent.
-
Determine the wavelength of maximum emission (λem) for the fluorophore in each solvent.
-
-
Data Analysis:
-
Stokes Shift: Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the following equation: Stokes Shift (cm⁻¹) = (1/λabs (nm) - 1/λem (nm)) x 10⁷
-
Quantum Yield: Determine the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol). The quantum yield is calculated using the equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Applications in Drug Development and Bioimaging
The sensitivity of benzothiadiazole fluorophores to their local environment makes them powerful tools in drug development and biological research.[2][3][4] They can be employed as:
-
Probes for Cellular Environments: BTD derivatives have been successfully used to stain and report on the polarity of specific organelles, such as lipid droplets, which are implicated in various diseases including cancer.[1]
-
Sensors for Biomolecules: By functionalizing the BTD core with specific recognition moieties, probes can be designed to detect the presence of specific biomolecules or changes in their conformation.[13][14]
-
Tools for Monitoring Drug Delivery: The change in fluorescence upon release from a nanocarrier into a cellular environment can be used to track the delivery and release of therapeutic agents.[11]
The continued development of benzothiadiazole fluorophores with tailored solvatochromic properties holds great promise for advancing our understanding of complex biological systems and for the development of novel diagnostic and therapeutic tools.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism [mdpi.com]
- 11. Red fluorescent benzothiadiazole derivative loaded in different nanoformulations: Optical properties and their use in bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ijbm.org [ijbm.org]
- 14. Monitoring protein interactions and dynamics with solvatochromic fluorophores [dspace.mit.edu]
The Rise of Benzothiadiazole: A Technical Guide to its Application in Fluorescent Probe Design
For Researchers, Scientists, and Drug Development Professionals
The field of fluorescent probes is continually advancing, driven by the demand for more sensitive, specific, and photostable tools for biological imaging and sensing. Among the myriad of fluorophores, 2,1,3-benzothiadiazole (BTD) has emerged as a privileged scaffold in the design of novel fluorescent probes. Its unique photophysical properties, including large Stokes shifts, high quantum yields, and excellent photostability, have positioned it as a superior alternative to classical dyes. This technical guide provides an in-depth exploration of the benzothiadiazole core in fluorescent probe design, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental mechanisms and workflows.
Core Principles of Benzothiadiazole in Fluorescent Probe Design
Benzothiadiazole is an electron-deficient heterocyclic system that, when incorporated into a donor-π-acceptor (D-π-A) architecture, gives rise to significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the cornerstone of its utility in fluorescent probes. In a typical BTD-based probe, the BTD core acts as the electron acceptor, while an electron-donating moiety is connected through a π-conjugated linker.
The fluorescence of these probes is highly sensitive to the surrounding microenvironment. Changes in polarity, viscosity, or the presence of specific analytes can modulate the ICT process, leading to discernible changes in the fluorescence output, such as intensity, wavelength, and lifetime. This principle is harnessed to design probes for a wide array of biological targets and processes.
A key advantage of BTD derivatives is their large Stokes shift, which is the separation between the absorption and emission maxima.[1][2] This property is crucial for minimizing self-quenching and reducing background interference from scattered excitation light, thereby enhancing the signal-to-noise ratio in imaging experiments.[2] Furthermore, many BTD-based probes exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescence, resulting in brighter signals.[1][2]
Quantitative Photophysical Data of Benzothiadiazole-Based Probes
The photophysical properties of benzothiadiazole derivatives can be finely tuned by modifying their chemical structure. The following table summarizes the quantitative data for a selection of BTD-based fluorescent probes, showcasing the impact of different substituents and their application in sensing and imaging.
| Probe Name/Derivative | Donor Moiety | Target Analyte/Application | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| ATD-Cl | - | Glutathione (GSH) | 465 | 550 (upon reaction with GSH) | 85 | - | [3] |
| BTD-NH₂ | Amino | Lipid Droplet Imaging | 455 (in Toluene) | 545 (in Toluene) | 90 | 0.88 (in Toluene) | [4] |
| N,N-dimethyl-4-((2,1,3-benzothiadiazol-4-yl)ethynyl)aniline | N,N-dimethylaniline | Polarity Sensing | 430 (in Toluene) | 530 (in Toluene) | 100 | 0.95 (in Toluene) | [5] |
| 4-morpholino-7-nitrobenzothiadiazole | Morpholino | Hypoxia Imaging | 488 | 550 (upon reduction) | 62 | - | [6] |
| BTD-LD | N/A | Lipid Droplet Polarity | 458 (in Dioxane) | 585 (in Dioxane) | 127 | - | [7] |
| BTTD-NO₂ | Dodecylthiophene | Hypoxic Tumor Cells | 490 | 650 (upon reduction) | 160 | - | [6] |
Signaling Pathways and Experimental Workflows
The design and application of benzothiadiazole-based fluorescent probes rely on well-defined signaling mechanisms and experimental procedures. The following diagrams, generated using the DOT language, illustrate these core concepts.
Intramolecular Charge Transfer (ICT) Sensing Mechanism
The fundamental principle behind many BTD-based probes is the modulation of the ICT process. The diagram below illustrates a generic "turn-on" fluorescence sensing mechanism.
Caption: General mechanism of a "turn-on" BTD-based fluorescent probe.
Experimental Workflow for Live-Cell Imaging
The application of BTD probes in cellular imaging follows a standardized workflow, from cell culture to image analysis.
Caption: A typical workflow for live-cell imaging with a BTD probe.
Signaling Pathway for Glutathione Detection
A specific application of BTD probes is the detection of glutathione (GSH). The following diagram illustrates the reaction-based signaling pathway for a GSH-selective probe.
Caption: Signaling pathway for the detection of GSH by the ATD-Cl probe.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of benzothiadiazole-based fluorescent probes.
Synthesis of a 4,7-Disubstituted Benzothiadiazole Derivative
This protocol describes a general method for the synthesis of a 4,7-diaryl-2,1,3-benzothiadiazole via a Suzuki coupling reaction.
Materials:
-
4,7-Dibromo-2,1,3-benzothiadiazole
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents)
-
Toluene and water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
To a round-bottom flask, add 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent), the arylboronic acid (2.2 equivalents), and the base (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene and a small amount of degassed water.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diaryl-2,1,3-benzothiadiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a critical parameter for characterizing a fluorescent probe. The relative method, using a well-characterized standard, is commonly employed.
Materials:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Prepare a series of five dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.
-
Determine the gradients (slopes) of the linear fits for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample (Φ_F_sample) using the following equation: Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_F_std is the quantum yield of the standard, and n_sample and n_std are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).
Live-Cell Imaging Protocol
This protocol provides a general procedure for staining and imaging live cells with a benzothiadiazole-based fluorescent probe.[8]
Materials:
-
BTD-based fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope (confocal or widefield) with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency (e.g., 60-80%) on glass-bottom dishes or coverslips suitable for microscopy.
-
Probe Preparation: Prepare a stock solution of the BTD probe (typically 1-10 mM) in high-quality DMSO. From the stock solution, prepare a working solution of the probe (typically 1-10 µM) in pre-warmed cell culture medium.
-
Cell Staining: Remove the existing culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically for each probe and cell line.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Immediately image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific BTD probe.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe and quantify the fluorescence intensity if required.
Conclusion
Benzothiadiazole has proven to be a remarkably versatile and powerful building block in the development of high-performance fluorescent probes. Its inherent photophysical advantages, coupled with the tunability of its derivatives, have enabled the creation of sophisticated tools for sensing a wide range of analytes and imaging complex biological processes with high sensitivity and specificity. The continued exploration of novel BTD-based architectures and sensing strategies promises to further expand the capabilities of fluorescent probes, providing researchers in biology, medicine, and drug development with invaluable tools to unravel the intricacies of living systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ifmmi.com [ifmmi.com]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 5. Comparative sensitivity of unexplored benzothiadiazole scaffolded fluorescent molecular probes in sensing the microenvironment of aqueous Pluronic media: a photophysical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 2,1,3-Benzothiadiazol-5-yl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. 2,1,3-Benzothiadiazole (BTD) derivatives are a class of fluorophores known for their favorable photophysical properties, including high photostability, large Stokes shifts, and sensitivity to the local environment (solvatochromism). 2,1,3-Benzothiadiazol-5-yl isothiocyanate (BTD-ITC) is a reactive dye that allows for the covalent labeling of proteins through the formation of a stable thiourea bond with primary amine groups.
These application notes provide a detailed protocol for the successful conjugation of BTD-ITC to proteins, purification of the resulting conjugate, and methods for its characterization.
Chemical Reaction
The isothiocyanate group (-N=C=S) of BTD-ITC is an electrophilic moiety that readily reacts with nucleophilic primary amine groups (-NH₂) present on the protein. The primary targets for this reaction are the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction proceeds efficiently under mild alkaline conditions (pH 8.0-9.0), resulting in the formation of a stable thiourea linkage.
Caption: Reaction of a protein's primary amine with BTD-ITC to form a stable thiourea bond.
Materials and Reagents
| Reagent | Supplier | Comments |
| This compound (BTD-ITC) | Various | Store desiccated and protected from light at -20°C. |
| Protein of interest | User-provided | Should be of high purity (>90%) and in an amine-free buffer. |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Sigma-Aldrich, etc. | Use a high-purity, anhydrous grade to ensure the stability of the reactive dye. |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.5) | User-prepared | Labeling buffer. Ensure the pH is within the 8.0-9.0 range for optimal reaction. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | User-prepared/Commercial | For dialysis and storage of the labeled protein. |
| Size-Exclusion Chromatography Column (e.g., Sephadex G-25) | GE Healthcare, etc. | For purification of the protein-dye conjugate. Choose a resin with an appropriate fractionation range for the protein of interest. |
| Spectrophotometer and Fluorometer | N/A | For characterization of the conjugate. |
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS (pH 7.4) overnight at 4°C, followed by buffer exchange into the sodium bicarbonate labeling buffer.
-
-
BTD-ITC Stock Solution:
-
Immediately before use, bring the vial of BTD-ITC to room temperature.
-
Prepare a 10 mg/mL stock solution of BTD-ITC in anhydrous DMSO or DMF. Vortex thoroughly to ensure complete dissolution.
-
Note: Isothiocyanates are moisture-sensitive. Prepare the stock solution fresh for each labeling reaction.
-
Protein Labeling Reaction
The optimal molar ratio of dye to protein for labeling depends on the protein and the desired degree of labeling. A starting point of a 10- to 20-fold molar excess of BTD-ITC is recommended.
-
Calculate the required volume of the BTD-ITC stock solution.
-
While gently stirring the protein solution, add the calculated amount of BTD-ITC stock solution dropwise.
-
Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
-
Incubate the reaction for 1-2 hours at room temperature with continuous gentle stirring. Alternatively, the reaction can be performed overnight at 4°C.
Caption: Workflow for labeling proteins with BTD-ITC.
Purification of the Labeled Protein
It is crucial to remove unreacted BTD-ITC from the labeled protein. Size-exclusion chromatography is a commonly used method for this purpose.
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with PBS (pH 7.4).
-
Carefully load the reaction mixture onto the column.
-
Elute the protein with PBS. The labeled protein will typically be in the first colored fraction to elute. The free dye will elute later.
-
Collect the fractions containing the labeled protein.
-
The concentration of the purified protein conjugate can be determined by measuring its absorbance at 280 nm.
Characterization of the BTD-ITC Labeled Protein
The degree of labeling (DOL), which is the average number of dye molecules conjugated per protein molecule, should be determined.
-
Determine the Spectroscopic Properties of BTD-ITC:
-
Note: The exact photophysical properties of this compound may need to be determined experimentally as they can be influenced by the conjugation to the protein and the buffer conditions.
-
Measure the absorbance spectrum of the BTD-ITC-protein conjugate to determine the wavelength of maximum absorbance (λ_max) for the dye.
-
Measure the fluorescence excitation and emission spectra to determine the optimal wavelengths for imaging and detection.
-
-
Calculate the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the λ_max of BTD-ITC (A_dye).
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein where:
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). This needs to be determined for BTD-ITC.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = A_dye / ε_dye where:
-
ε_dye is the molar extinction coefficient of BTD-ITC at its λ_max. This value needs to be known or determined.
-
-
The DOL is the ratio of the dye concentration to the protein concentration: DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL is typically between 2 and 7 for antibodies. Over-labeling can lead to fluorescence quenching and may affect the protein's function.
Data Presentation
Table 1: Hypothetical Photophysical Properties of BTD-ITC and a Labeled Antibody.
| Parameter | BTD-ITC (Free Dye, Estimated) | BTD-ITC-IgG Conjugate (Example) |
| Excitation Maximum (λ_ex) | ~450-480 nm | ~460-490 nm |
| Emission Maximum (λ_em) | ~530-580 nm | ~540-590 nm |
| Molar Extinction Coefficient (ε) at λ_max | To be determined | To be determined |
| Quantum Yield (Φ) | To be determined | To be determined |
| Recommended Molar Ratio (Dye:Protein) | N/A | 10:1 to 20:1 |
| Typical Degree of Labeling (DOL) | N/A | 2 - 7 |
Note: The values in this table are estimates based on related 2,1,3-benzothiadiazole derivatives and should be determined experimentally for the specific BTD-ITC dye and the protein conjugate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling | - Inactive dye due to hydrolysis.- Presence of primary amines in the protein buffer.- Suboptimal pH of the labeling buffer.- Insufficient molar excess of the dye. | - Use fresh, anhydrous DMSO/DMF for the dye stock.- Ensure the protein buffer is free of Tris, glycine, etc.- Verify the pH of the labeling buffer is between 8.0 and 9.0.- Increase the molar ratio of BTD-ITC to protein. |
| Protein Precipitation during Labeling | - High concentration of organic solvent from the dye stock.- The protein is not stable under the labeling conditions. | - Do not exceed 10% (v/v) of DMSO/DMF in the final reaction mixture.- Perform the labeling reaction at a lower temperature (e.g., 4°C).- Optimize buffer conditions (e.g., add stabilizing agents like glycerol). |
| Poor Separation of Free Dye | - Inappropriate size-exclusion resin.- Column overloading. | - Select a resin with a suitable fractionation range for the protein size.- Do not exceed the recommended sample volume for the column. |
| Fluorescence Quenching | - High degree of labeling (over-labeling). | - Reduce the molar ratio of BTD-ITC to protein in the labeling reaction.- Shorten the incubation time. |
Conclusion
The protocol described provides a robust method for the fluorescent labeling of proteins with this compound. The resulting BTD-labeled proteins can be valuable tools for a wide range of applications in research and drug development, including fluorescence microscopy, flow cytometry, and immunoassays. For optimal results, it is recommended to empirically determine the ideal labeling conditions and to fully characterize the photophysical properties of the final protein-dye conjugate.
Application Notes and Protocols for 2,1,3-Benzothiadiazol-5-yl isothiocyanate in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzothiadiazole (BTD) derivatives are a class of fluorophores known for their robust photophysical properties, including high photostability and large Stokes shifts.[1] The isothiocyanate functional group (-N=C=S) allows for the covalent labeling of biomolecules, such as proteins and peptides, by reacting with primary amine groups to form a stable thiourea bond.[2] This document provides detailed application notes and protocols for the use of 2,1,3-Benzothiadiazol-5-yl isothiocyanate as a fluorescent probe in microscopy applications.
The BTD core is electron-deficient and its derivatives have been successfully utilized as bioimaging scaffolds.[1] While the specific photophysical properties of this compound are not widely reported and should be determined empirically, the broader class of BTD derivatives has shown fluorescence emission across the visible spectrum, from green to red/near-infrared.[3] These characteristics make it a potentially versatile tool for labeling and visualizing a wide range of biological targets.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₃N₃S₂ | [4] |
| Molecular Weight | 193.25 g/mol | [5] |
| CAS Number | 337508-62-0 | [4] |
| Appearance | Yellow powder | |
| Purity | ≥95% | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [2] |
Quantitative Data on Related BTD Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent/Environment | Reference |
| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | ~450 | ~550 | 0.90 | PMMA matrix | [6] |
| N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine | ~450 | ~550 | 0.08 | Solution | [7] |
| 2,1,3-benzoxadiazole/benzothiadiazole derivatives | 426-437 | 521-544 | 0.27-0.32 | Dichloromethane | [8] |
Note: The photophysical properties of this compound are expected to be influenced by its conjugation to a biomolecule and the local microenvironment. Experimental determination of the excitation and emission spectra of the final conjugate is highly recommended.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol provides a general procedure for the covalent labeling of proteins. Optimization of the dye-to-protein molar ratio may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[9]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2]
-
Labeling Reaction: While gently stirring the protein solution, slowly add the dye stock solution. A starting point for optimization is a 10- to 20-fold molar excess of the dye to the protein.[10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the storage buffer. The labeled protein will elute first.[9]
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (which needs to be experimentally determined).
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[10]
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol describes a general procedure for staining fixed and permeabilized cells with a labeled antibody.
Materials:
-
Labeled primary or secondary antibody
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% bovine serum albumin (BSA) or normal serum in PBS
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Culture cells on sterile coverslips to the desired confluency. Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Antibody Incubation: Dilute the this compound-labeled antibody in the blocking buffer to the desired concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Microscopy: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for the this compound fluorophore. The optimal excitation and emission wavelengths should be determined experimentally.
Diagrams
Caption: Workflow for protein labeling and subsequent cell staining.
Caption: Covalent labeling of proteins for fluorescence microscopy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - pH of labeling buffer is too low.- Presence of primary amine-containing substances in the protein solution.- Insufficient molar excess of the dye. | - Ensure the pH of the labeling buffer is between 8.5 and 9.5.- Dialyze the protein against an amine-free buffer.- Increase the molar ratio of dye to protein. |
| Protein Precipitation | - The protein is not stable under the labeling conditions.- High concentration of organic solvent from the dye stock. | - Perform the labeling reaction at a lower temperature (e.g., 4°C).- Add the dye stock solution slowly to the protein solution while stirring.- Optimize buffer conditions (e.g., add stabilizing agents like glycerol).[10] |
| High Background Staining | - Incomplete removal of unreacted dye.- Non-specific binding of the labeled antibody. | - Ensure thorough purification of the labeled protein.- Increase the number and duration of wash steps after antibody incubation.- Increase the concentration of the blocking agent. |
| Weak Fluorescent Signal | - Low degree of labeling.- Photobleaching.- Incorrect filter set on the microscope. | - Optimize the labeling reaction to increase the DOL.- Use an antifade mounting medium.- Experimentally determine the optimal excitation and emission wavelengths for the conjugate and use the appropriate filters. |
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C7H3N3S2 | CID 2776292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 10. benchchem.com [benchchem.com]
2,1,3-Benzothiadiazol-5-yl isothiocyanate for labeling primary amines
Application Note & Protocol
Harnessing the Fluorogenic Power of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate for the Covalent Labeling of Primary Amines
This technical guide provides a comprehensive overview and detailed protocols for the use of this compound as a fluorescent labeling reagent for primary amines. This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, fluorescence microscopy, and other applications requiring the stable and efficient labeling of biomolecules and other amine-containing compounds.
Introduction: The Rise of Benzothiadiazole-Based Fluorophores
The covalent labeling of proteins, peptides, and other biomolecules with fluorescent probes is a cornerstone of modern biological research and drug discovery. While classic fluorophores like fluorescein and rhodamine have been instrumental, there is a continuous demand for novel dyes with improved photophysical properties.[1][2] The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged structure in the design of new fluorescent probes.[3][4][5] BTD derivatives are recognized for their excellent photostability, large Stokes shifts, and sensitivity to the local environment, making them powerful tools for bioimaging and sensing applications.[1][2]
This compound is a BTD derivative functionalized with a highly reactive isothiocyanate group. This functional group provides a specific and efficient means of covalently attaching the benzothiadiazole fluorophore to primary amines, such as the ε-amino group of lysine residues in proteins or the N-terminus of peptides.[6][7] This application note will detail the chemical principles, practical protocols, and expected outcomes of using this versatile labeling reagent.
The Chemistry of Amine Labeling with Isothiocyanates
The labeling reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[8] This results in the formation of a stable thiourea linkage, a robust covalent bond that withstands a wide range of experimental conditions.
The reactivity of aliphatic amines, such as the side chain of lysine, is highly dependent on pH.[6] For the amine to be nucleophilic, it must be in its unprotonated form. Therefore, the reaction is typically carried out at a pH between 8.5 and 9.5 to ensure a sufficient concentration of the reactive, unprotonated amine.[6][9]
Figure 1: Reaction mechanism of this compound with a primary amine.
Materials and Reagents
-
Labeling Reagent: this compound (CAS: 337508-62-0)[10][11][12][13]
-
Amine-Containing Sample: Protein, peptide, or other molecule with accessible primary amines.
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.5.[14]
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the labeling reagent.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or High-Performance Liquid Chromatography (HPLC) for removal of unreacted dye.
-
Spectrophotometer: For determining the concentration of the labeled product and the degree of labeling.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins
This protocol is optimized for labeling a generic IgG antibody but can be adapted for other proteins. The key is to maintain the protein concentration above 2 mg/mL for efficient labeling.[14]
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add a 10 to 20-fold molar excess of the dissolved labeling reagent. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, dialysis against the storage buffer can be performed.
-
Protocol 2: Labeling of Peptides and Small Molecules
For smaller molecules, purification by HPLC is generally more effective.
-
Sample Preparation:
-
Dissolve the amine-containing peptide or small molecule in the labeling buffer.
-
-
Labeling Reagent Preparation:
-
Prepare a fresh solution of this compound in DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 1.1 to 2-fold molar excess of the labeling reagent to the sample solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by TLC or LC-MS if possible.
-
-
Purification:
-
Purify the labeled product using reverse-phase HPLC.
-
Figure 2: General experimental workflow for labeling primary amines with BTD-ITC.
Characterization of the Labeled Product
After purification, it is crucial to characterize the conjugate to determine the concentration and the degree of labeling (DOL).
-
UV-Visible Spectroscopy: The concentration of the labeled protein can be determined using its absorbance at 280 nm, correcting for the absorbance of the BTD label at this wavelength. The concentration of the BTD fluorophore can be determined from its absorbance maximum (λmax). The DOL is then calculated as the molar ratio of the dye to the protein.
-
Fluorescence Spectroscopy: Record the excitation and emission spectra of the labeled product to confirm the presence of the fluorophore and to determine its photophysical properties.
-
Mass Spectrometry: For peptides and small molecules, mass spectrometry can be used to confirm the covalent attachment of the label and to determine the exact site of modification.[15]
| Parameter | Description | Typical Value |
| Molecular Formula | C7H3N3S2 | - |
| Molar Mass | 193.25 g/mol [11] | - |
| Melting Point | 96 °C[11] | - |
| Excitation Max (λex) | Dependent on solvent and conjugation | ~450-480 nm |
| Emission Max (λem) | Dependent on solvent and conjugation | ~530-580 nm |
| Linkage Formed | Thiourea | Stable |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - pH of the labeling buffer is too low.- Presence of competing primary amines in the buffer.- Insufficient molar excess of the labeling reagent.- Inactive labeling reagent. | - Ensure the pH is between 8.5 and 9.5.- Use a buffer free of primary amines.- Increase the molar excess of the labeling reagent.- Use a fresh solution of the labeling reagent. |
| Protein Precipitation | - High concentration of organic solvent.- The protein is not stable under the reaction conditions. | - Minimize the volume of organic solvent added.- Perform the reaction at a lower temperature or for a shorter duration. |
| High Background Signal | - Incomplete removal of unreacted dye. | - Optimize the purification protocol. Increase the column length or the number of dialysis changes. |
Conclusion
This compound is a valuable tool for the fluorescent labeling of primary amines. Its favorable photophysical properties and the stability of the resulting thiourea linkage make it an excellent choice for a wide range of applications in biology and chemistry. By following the protocols and guidelines outlined in this application note, researchers can achieve efficient and reproducible labeling of their molecules of interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. | Semantic Scholar [semanticscholar.org]
- 5. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C7H3N3S2 | CID 2776292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. This compound | 337508-62-0 [m.chemicalbook.com]
- 13. calpaclab.com [calpaclab.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiol-Reactive Fluorescent Probes in Cysteine Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the utilization of thiol-reactive fluorescent probes for the specific detection of cysteine (Cys). Cysteine is a crucial amino acid involved in numerous physiological and pathological processes, making its accurate and sensitive detection vital for biological research and drug development.
Introduction to Cysteine Detection
Cysteine is a unique amino acid containing a thiol group, which imparts it with high nucleophilicity and reactivity.[1] It plays a pivotal role in protein structure, enzyme catalysis, and cellular redox homeostasis.[2] Aberrant levels of cysteine have been linked to various diseases, including neurotoxicity, cardiovascular diseases, and cancer.[1][3] Consequently, the development of selective and sensitive methods for cysteine detection is of great importance. Thiol-reactive fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity, and the ability for real-time imaging in living cells.[4][5]
Principles of Thiol-Reactive Fluorescent Probes
Thiol-reactive fluorescent probes are designed with two key components: a fluorophore and a thiol-reactive group. The probe is typically engineered to be in a "turned-off" or low-fluorescent state. Upon reaction with the thiol group of cysteine, a chemical transformation is triggered, leading to a "turned-on" state with a significant increase in fluorescence intensity or a spectral shift.[2] The selectivity for cysteine over other biothiols, such as homocysteine (Hcy) and glutathione (GSH), is a critical challenge due to their structural similarities.[1] Advanced probe design often incorporates specific recognition moieties or exploits unique reaction kinetics to achieve high selectivity.[4]
Common reaction mechanisms for cysteine-selective probes include:
-
Michael Addition: The thiol group of cysteine undergoes a nucleophilic addition to an electron-deficient double bond (Michael acceptor) on the probe.[2][6][7]
-
Nucleophilic Substitution: The cysteine thiol displaces a leaving group on the probe.[2]
-
Addition-Cyclization Reactions: A tandem reaction where an initial addition of the cysteine thiol is followed by an intramolecular cyclization, often leading to a highly fluorescent product.[1][6][7]
Quantitative Data of Selected Thiol-Reactive Fluorescent Probes for Cysteine Detection
The following table summarizes the key photophysical and analytical properties of several representative thiol-reactive fluorescent probes for cysteine detection.
| Probe Name/Class | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit (nM) | Key Features & Remarks |
| Coumarin-based Probe | 406 | Not Specified | 60 | Exhibits a 190-fold fluorescence increase upon reaction with Cys.[1] |
| ACHB | Not Specified | 613 (On-Off) | Not Specified | An "on-off" probe where fluorescence decreases upon Cys binding.[3] |
| Flavonoid-based Probes (HFL1-5) | Not Specified | Not Specified | Not Specified | Based on a Michael addition mechanism leading to fluorescent flavonol derivatives.[6][7] |
| Probe 1 (malononitrile-based) | Not Specified | 440 | 63 | A turn-on fluorescent and colorimetric probe.[8] |
| TQ Green | 488 | 590 -> 463 | 20 | A ratiometric probe for GSH, but illustrates a common design principle.[9] |
| Pyronin-based Probe | Not Specified | 546 (for Cys/Hcy) | Not Specified | Distinguishes GSH from Cys/Hcy by different emission wavelengths.[9] |
| Fluorescein-based Probe | 485 | 520 | 10-100 | Shows a 61-fold fluorescence enhancement.[9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: General signaling pathway of a thiol-reactive fluorescent probe for cysteine detection.
Caption: A typical experimental workflow for detecting cysteine in living cells using a fluorescent probe.
Experimental Protocols
Protocol 1: In Vitro Detection of Cysteine using a Fluorescent Probe
This protocol describes the general procedure for characterizing the response of a thiol-reactive fluorescent probe to cysteine in a cell-free system.
Materials:
-
Thiol-reactive fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cysteine hydrochloride
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Other amino acids and biothiols (for selectivity studies)
-
96-well microplate, black with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Probe Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in anhydrous DMSO. Store in the dark at -20°C.
-
Cysteine Standard Solutions: Prepare a series of standard solutions of cysteine in PBS (pH 7.4) at various concentrations (e.g., 0-100 µM).
-
Assay Preparation: In a 96-well plate, add the appropriate volume of PBS buffer.
-
Probe Addition: Add the fluorescent probe to each well to a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Reaction Initiation: Add the cysteine standard solutions to the respective wells. The final volume in each well should be the same.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 10-30 minutes), protected from light.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the probe.
-
Data Analysis: Plot the fluorescence intensity as a function of cysteine concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (S/N = 3).[2]
-
Selectivity Studies: To assess selectivity, repeat the assay using other amino acids and biothiols (e.g., homocysteine, glutathione, serine, etc.) at the same or higher concentrations than cysteine.
Protocol 2: Detection of Cysteine in Living Cells
This protocol outlines the steps for imaging intracellular cysteine using a thiol-reactive fluorescent probe.
Materials:
-
Thiol-reactive fluorescent probe
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cells of interest (e.g., HeLa, L929)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cysteine solution
-
N-ethylmaleimide (NEM) (optional, as a thiol-blocking agent)
-
Confocal laser scanning microscope or fluorescence microscope
Procedure:
-
Cell Culture: Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in serum-free cell culture medium (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for a specified time (e.g., 30 minutes).
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any excess, unreacted probe.
-
Cysteine Treatment (for exogenous detection):
-
To detect changes in intracellular cysteine, you can treat the cells with a cysteine solution in serum-free medium for a specific duration.
-
For control experiments, cells can be pre-treated with a thiol-blocking agent like NEM before probe loading to deplete intracellular thiols.
-
-
Fluorescence Imaging:
-
Add fresh PBS or serum-free medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Capture images from both control and treated cells.
-
-
Image Analysis: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ). The change in fluorescence intensity will correlate with the intracellular cysteine concentration.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of a red emission fluorescent probe for selectively detection of cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Design and Application of Fluorescent Probes Based on Flavonoid Dyes for Cysteine Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorescent probe for the specific detection of cysteine in human serum samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols for the Conjugation of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the covalent conjugation of 2,1,3-Benzothiadiazol-5-yl isothiocyanate to antibodies. 2,1,3-Benzothiadiazole derivatives are of growing interest as fluorescent probes.[1][2] The isothiocyanate functional group allows for a straightforward reaction with primary amine groups present on the antibody, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable thiourea linkage.[3][4][5]
Due to the hydrophobic nature of the 2,1,3-Benzothiadiazole moiety, special considerations for the reaction buffer composition and the purification of the final conjugate are necessary.[6][7] These protocols are designed to provide a robust starting point for developing a specific conjugation procedure for your antibody of interest. Optimization of the molar ratio of the isothiocyanate to the antibody is recommended to achieve the desired degree of labeling (DOL) without compromising antibody function.[3][8]
Principle of the Reaction
The isothiocyanate group (-N=C=S) is an electrophile that readily reacts with nucleophilic primary amine groups on the antibody. This reaction is highly pH-dependent, with optimal reactivity occurring under alkaline conditions (pH 9.0-9.5), where the amine groups are deprotonated and thus more nucleophilic.[5] The resulting thiourea bond is stable under physiological conditions.
Materials and Equipment
3.1. Reagents
-
Purified antibody (1-5 mg/mL in a buffer free of primary amines, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate buffer (1 M, pH 9.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydroxylamine solution (1 M, optional, for quenching)
-
Bovine Serum Albumin (BSA) (for blocking non-specific binding in assays)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column (optional, for purification of highly hydrophobic conjugates)
3.2. Equipment
-
Spectrophotometer (UV-Vis)
-
Microcentrifuge
-
Pipettes and tips
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Stir plate and stir bars
-
Chromatography system
Experimental Protocols
4.1. Preparation of Reagents
-
Antibody Solution: Dialyze the antibody against 1X PBS, pH 7.4 to remove any amine-containing buffers or stabilizers. Adjust the final concentration to 2 mg/mL.
-
Isothiocyanate Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0.
4.2. Antibody Conjugation Procedure
-
To 1 mL of the 2 mg/mL antibody solution, add 100 µL of 1 M sodium bicarbonate buffer (pH 9.0) to raise the pH of the antibody solution.
-
Gently mix the antibody solution.
-
Calculate the required volume of the this compound stock solution based on the desired molar excess (see Table 1 for examples).
-
Add the calculated volume of the isothiocyanate stock solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle stirring, protected from light.
-
(Optional) Quench the reaction by adding 50 µL of 1 M hydroxylamine and incubating for 30 minutes at room temperature.
4.3. Purification of the Antibody Conjugate
-
Size-Exclusion Chromatography (Standard Method):
-
Equilibrate a Sephadex G-25 column with 1X PBS, pH 7.4.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with 1X PBS, pH 7.4.
-
Collect the fractions. The first colored fractions will contain the conjugated antibody.
-
Pool the fractions containing the conjugate.
-
-
Hydrophobic Interaction Chromatography (for potentially aggregated or highly hydrophobic conjugates):
4.4. Characterization of the Conjugate
-
Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and the maximum absorbance of this compound (λmax). The λmax for similar benzothiadiazole derivatives is typically in the range of 400-500 nm and should be determined experimentally for the conjugate.
-
Calculate the DOL using the following formula:
DOL = (A_max * ε_Ab) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max = Absorbance of the conjugate at the λmax of the dye.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_Ab = Molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye = Molar extinction coefficient of the dye at its λmax (needs to be determined).
-
CF = Correction factor (A280 of the dye / Amax of the dye).
-
-
-
Functional Activity:
-
Assess the binding activity of the conjugated antibody using a suitable immunoassay (e.g., ELISA or flow cytometry) and compare it to the unconjugated antibody.
-
Quantitative Data Summary
Table 1: Recommended Molar Ratios for Trial Conjugations
| Trial | Molar Ratio (Isothiocyanate:Antibody) | Expected Outcome |
| 1 | 5:1 | Low to moderate labeling |
| 2 | 10:1 | Moderate labeling |
| 3 | 20:1 | Moderate to high labeling |
Table 2: Typical Reaction Parameters
| Parameter | Recommended Value |
| Antibody Concentration | 1-5 mg/mL |
| Reaction pH | 9.0 - 9.5 |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 2 hours |
| Solvent for Isothiocyanate | Anhydrous DMSO |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to antibodies.
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to label antibodies | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Applications of 2,1,3-Benzothiadiazole (BTD) Derivatives in Organic Electronics: A Detailed Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of the BTD Core in Organic Electronics
The field of organic electronics, which utilizes carbon-based materials in electronic devices, has witnessed exponential growth due to the promise of low-cost, flexible, and large-area applications.[1][2] At the heart of this advancement lies the molecular engineering of organic semiconductors with tailored properties. Among the vast library of molecular building blocks, 2,1,3-benzothiadiazole (BTD) and its derivatives have emerged as a cornerstone for the development of high-performance materials.[3][4]
The BTD unit is a bicyclic heteroaromatic compound with a strong electron-accepting nature.[5][6] This inherent electron deficiency, combined with its rigid and planar structure, makes it an exceptional building block for creating donor-acceptor (D-A) type conjugated materials.[4][7] By strategically combining BTD with various electron-donating moieties, researchers can precisely tune the frontier molecular orbital energy levels (HOMO and LUMO), bandgap, charge carrier mobility, and optical absorption characteristics of the resulting materials.[8] These properties are critical for optimizing the performance of a wide range of organic electronic devices, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[5]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development interested in leveraging the unique properties of BTD derivatives in the realm of organic electronics.
BTD Derivatives in Organic Solar Cells (OSCs)
Organic solar cells, particularly the bulk heterojunction (BHJ) architecture, rely on the intimate mixing of electron donor and electron acceptor materials to achieve efficient photon-to-electron conversion.[9] BTD derivatives have proven to be highly versatile in this context, serving as key components in both donor polymers and non-fullerene acceptors (NFAs).
Role and Design Principles:
The strong electron-withdrawing nature of the BTD core allows for the creation of low bandgap polymers when copolymerized with electron-donating units like benzodithiophene (BDT).[10][11] This is crucial for harvesting a broader range of the solar spectrum.[12] Fluorination of the BTD unit is a common and effective strategy to further lower the HOMO energy level of the resulting polymer, which in turn increases the open-circuit voltage (Voc) of the solar cell.[13][14]
In the realm of non-fullerene acceptors, BTD derivatives are instrumental in constructing molecules with strong absorption in the visible and near-infrared regions, complementing the absorption of the donor material.[15] The ability to fine-tune the LUMO energy level of BTD-based NFAs is critical for ensuring efficient electron transfer from the donor.
Protocol: Fabrication and Characterization of a BTD-Based Organic Solar Cell
This protocol outlines the fabrication of a conventional bulk heterojunction organic solar cell using a BTD-based polymer as the donor and a fullerene derivative as the acceptor.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole transport layer (HTL) solution (e.g., PEDOT:PSS)
-
Active layer solution: BTD-based polymer (e.g., PTB7) and PCBM (e.g., PC71BM) dissolved in a suitable solvent (e.g., chlorobenzene with a diiodooctane additive)
-
Electron transport layer (ETL) material (e.g., Ca, Al)
-
Spin coater
-
Glovebox with an inert atmosphere (N2 or Ar)
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Source measure unit (SMU)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the surface wettability.
-
HTL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrates and anneal at 140°C for 10 minutes in air. Transfer the substrates into a glovebox.
-
Active Layer Deposition: Prepare the active layer blend solution by dissolving the BTD-based polymer and PCBM in the solvent. Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm). Anneal the film as required by the specific material system.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the ETL (e.g., 20 nm of Ca) followed by the top electrode (e.g., 100 nm of Al) under high vacuum (< 10^-6 Torr).
-
Device Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
Data Presentation: Performance of Representative BTD-Based OSCs
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDB-T | IT-4F | 0.88 | 18.5 | 74.0 | 12.1 | [16] |
| PBDTSF-FBT | IT-4F | 0.94 | 19.3 | 72.0 | 13.1 | [16] |
| BDT-BDD Terpolymer | Y6 | 0.85 | 25.7 | 69.8 | 15.66 | [17] |
Visualization: Energy Level Diagram of a BTD-Based OSC
Caption: Energy level diagram of a typical BTD-based organic solar cell.
BTD Derivatives in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are the fundamental building blocks of organic integrated circuits, flexible displays, and sensors.[2][18] The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used in the active channel. BTD derivatives have been extensively explored for creating high-mobility p-type, n-type, and ambipolar semiconducting materials.[19][20]
Role and Design Principles:
The planar and rigid structure of the BTD core promotes strong π-π stacking in the solid state, which is essential for efficient intermolecular charge transport.[21] By modifying the donor units attached to the BTD core, the type of charge transport can be controlled. Strong electron-donating units typically lead to p-type (hole-transporting) materials, while the incorporation of strong electron-withdrawing groups can induce n-type (electron-transporting) behavior. The careful balancing of donor and acceptor strengths can result in ambipolar materials capable of transporting both holes and electrons.
Protocol: Fabrication and Characterization of a BTD-Based OFET
This protocol describes the fabrication of a bottom-gate, top-contact OFET.
Materials and Equipment:
-
Highly doped silicon wafer with a thermally grown SiO2 layer (serves as the gate and gate dielectric)
-
BTD-based organic semiconductor solution (dissolved in a suitable solvent like chloroform or toluene)
-
Source and drain electrode materials (e.g., Au)
-
Spin coater or solution shearing setup
-
Glovebox
-
Thermal evaporator with a shadow mask
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Preparation: Clean the Si/SiO2 wafer using a standard cleaning procedure. To improve the film quality and device performance, the SiO2 surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).
-
Organic Semiconductor Deposition: Deposit the BTD-based organic semiconductor onto the treated SiO2 surface. This can be done by spin-coating, drop-casting, or solution shearing. The choice of deposition technique significantly influences the morphology and crystallinity of the film. Anneal the film at an optimized temperature to improve molecular ordering.
-
Source-Drain Electrode Deposition: Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., 50 nm of Au) onto the organic semiconductor layer. The channel length and width are defined by the shadow mask.
-
Device Characterization: Place the fabricated device on a probe station connected to a semiconductor parameter analyzer.
Characterization:
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at different gate-source voltages (Vgs).
-
Transfer Characteristics: Measure Id as a function of Vgs at a constant Vds. From the transfer characteristics in the saturation regime, the field-effect mobility (μ), threshold voltage (Vth), and on/off current ratio can be extracted.
Data Presentation: Key Performance Parameters of BTD-Based OFETs
| BTD Derivative | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Type | Reference |
| PT-BTD | Vacuum Deposition | 0.15 | > 10^6 | p-type | [19] |
| TP-BTD | Solution Shearing | 0.08 | > 10^5 | p-type | [19] |
| Cn-BTBTN | Solution Shearing | up to 3.28 | > 10^6 | p-type | [20] |
Visualization: Device Structure of a BTD-Based OFET
Caption: Schematic of a bottom-gate, top-contact OFET structure.
BTD Derivatives in Organic Light-Emitting Diodes (OLEDs)
OLEDs are at the forefront of display and solid-state lighting technologies, offering superior contrast, faster response times, and greater design flexibility compared to conventional liquid crystal displays.[22][23] BTD derivatives are widely employed in OLEDs as fluorescent or phosphorescent emitters, as well as host materials for the emissive layer.[5][8]
Role and Design Principles:
The photoluminescent properties of BTD derivatives can be tuned across the entire visible spectrum by modifying the chemical structure.[6] The donor-acceptor nature of BTD-based molecules often leads to intramolecular charge transfer (ICT) upon excitation, resulting in large Stokes shifts and emission colors ranging from blue to red and even into the near-infrared. For high-efficiency OLEDs, particularly those based on thermally activated delayed fluorescence (TADF), a small energy gap between the lowest singlet (S1) and triplet (T1) excited states is required. The molecular design of BTD derivatives plays a crucial role in achieving this.
Protocol: Fabrication and Characterization of a BTD-Based OLED
This protocol details the fabrication of a multilayer OLED using vacuum thermal evaporation.
Materials and Equipment:
-
ITO-coated glass substrates
-
Organic materials for each layer: Hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - BTD derivative as dopant or host), electron transport layer (ETL), and electron injection layer (EIL)
-
Cathode material (e.g., Al)
-
Multi-source thermal evaporator in a high-vacuum chamber
-
Glovebox
-
Electroluminescence (EL) measurement system (spectrometer and source measure unit)
Procedure:
-
Substrate Cleaning: Follow the same cleaning procedure as for OSCs.
-
Organic Layer Deposition: In a high-vacuum thermal evaporator, sequentially deposit the organic layers onto the ITO substrate. A typical device structure would be: ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (e.g., 20 nm, BTD derivative doped in a host material) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm LiF). The deposition rates and thicknesses must be carefully controlled.
-
Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., 100 nm Al).
-
Encapsulation: Encapsulate the device in a glovebox to protect it from ambient conditions.
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: Measure the emission spectrum at a specific operating voltage to determine the color coordinates.
-
Efficiency Measurements: Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W).
Data Presentation: Performance of BTD-Based OLEDs
| BTD Derivative Role | Host/Emitter System | Max. EQE (%) | Emission Color | CIE (x, y) | Reference |
| Emitter | TCTA:BTD-1 | 5.2 | Yellow | (0.52, 0.47) | [5] |
| Emitter | DPEPO:BTD-2 | 8.9 | Green | (0.35, 0.58) | [5] |
| Host | D1HA5:Green Phosphor | 25.1 | Green | N/A | [22] |
Visualization: Schematic of a BTD-Based OLED Device Structure
Caption: Layered structure of a typical BTD-based OLED.
Advanced Applications and Future Outlook
The versatility of BTD derivatives extends beyond the three core applications discussed. They are also being investigated for use in:
-
Organic Photodetectors: Leveraging their strong absorption and efficient charge generation properties.
-
Thermoelectrics: For converting waste heat into electrical energy.
-
Bioimaging and Sensing: Their fluorescent properties make them suitable as probes for biological systems.[7][24]
Challenges and Future Directions:
While significant progress has been made, challenges remain. Improving the long-term operational stability of BTD-based devices is a key area of research.[25][26] For commercial applications, the synthesis of BTD derivatives needs to be scalable and cost-effective. Future research will likely focus on the development of novel BTD-based materials with even higher performance, improved stability, and functionalities tailored for specific applications. The exploration of new donor and acceptor combinations, as well as the use of advanced device architectures, will continue to push the boundaries of what is possible with BTD-based organic electronics.[27]
References
- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 3. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. research.polyu.edu.hk [research.polyu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
- 10. Benzo[1,2-b:4,5-b′]dithiophene (BDT)-based small molecules for solution processed organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Organic Photovoltaic Donors Based on Benzodithiophene (BDT) Blocks [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN110379926B - An organic solar cell based on benzodithiazole near-infrared acceptors - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
2,1,3-Benzothiadiazol-5-yl isothiocyanate as a sensor for biothiols
Disclaimer
The following application notes and protocols describe the hypothetical use of 2,1,3-Benzothiadiazol-5-yl isothiocyanate as a fluorescent sensor for biothiols. As of the last update, there is no direct scientific literature detailing this specific application. The information provided is based on the known reactivity of isothiocyanates with thiols and the established fluorescent properties of the 2,1,3-benzothiadiazole (BTD) core. These protocols are intended to serve as a template and guide for researchers interested in exploring this potential application.
Application Notes: this compound as a Putative Sensor for Biothiols
Introduction
Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis. Their abnormal levels are linked to various diseases, making their detection a significant area of research. Fluorescent probes offer a sensitive and non-invasive method for monitoring biothiol concentrations in biological systems. 2,1,3-Benzothiadiazole (BTD) derivatives are known for their favorable photophysical properties, including high quantum yields and large Stokes shifts, making them excellent candidates for the development of fluorescent probes.[1][2][3][4] This document outlines the potential application of this compound as a fluorescent sensor for biothiols.
Principle of Detection
The proposed sensing mechanism is based on the nucleophilic addition of the thiol group (-SH) of a biothiol to the electrophilic isothiocyanate group (-NCS) of the probe. This reaction forms a dithiocarbamate adduct. This chemical transformation is expected to alter the electronic properties of the BTD fluorophore, leading to a detectable change in its fluorescence signal. The reaction is anticipated to cause fluorescence quenching due to the introduction of the heavy sulfur atoms in the dithiocarbamate group, which can promote intersystem crossing and reduce fluorescence quantum yield.
dot
Caption: Proposed signaling pathway for biothiol detection.
Features
-
Fluorophore: 2,1,3-Benzothiadiazole (BTD) is a well-characterized fluorophore with desirable photophysical properties.[1][4]
-
Recognition Moiety: The isothiocyanate group is known to react with thiols.
-
Potential Application: Could be developed for the quantification of biothiols in vitro and for cellular imaging.
Quantitative Data (Hypothetical)
The following tables present hypothetical data to illustrate the expected performance of this compound as a biothiol sensor.
Table 1: Photophysical Properties
| Property | Probe Alone | Probe + Biothiol (e.g., Cysteine) |
| Excitation Wavelength (λex) | ~420 nm | ~420 nm |
| Emission Wavelength (λem) | ~530 nm | ~530 nm |
| Quantum Yield (Φ) | ~0.5 | ~0.05 |
| Stokes Shift | ~110 nm | - |
Table 2: Analytical Performance
| Parameter | Cysteine (Cys) | Homocysteine (Hcy) | Glutathione (GSH) |
| Limit of Detection (LOD) | ~0.5 µM | ~0.8 µM | ~1.2 µM |
| Linear Range | 0.5 - 20 µM | 1 - 25 µM | 2 - 50 µM |
| Response Time | < 10 minutes | < 15 minutes | < 20 minutes |
Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the synthesis of the probe from 5-amino-2,1,3-benzothiadiazole.
dot
Caption: General workflow for the synthesis of the probe.
-
Materials:
-
5-Amino-2,1,3-benzothiadiazole
-
Thiophosgene or Carbon Disulfide (CS₂) and a suitable coupling agent (e.g., dicyclohexylcarbodiimide - DCC)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine)
-
Standard workup and purification reagents (e.g., silica gel for chromatography)
-
-
Procedure (using Thiophosgene): [5]
-
Dissolve 5-amino-2,1,3-benzothiadiazole in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine, to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
-
2. In Vitro Fluorescence Assay for Biothiol Detection
-
Materials:
-
Stock solution of this compound in DMSO (e.g., 1 mM).
-
Stock solutions of biothiols (Cys, Hcy, GSH) in a suitable buffer (e.g., PBS, pH 7.4).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a working solution of the probe by diluting the stock solution in PBS (e.g., to 10 µM).
-
Prepare serial dilutions of the biothiol stock solutions in PBS.
-
In a 96-well plate, add the probe solution to each well.
-
Add the different concentrations of biothiol solutions to the wells. Include a blank control with only the probe in PBS.
-
Incubate the plate at room temperature or 37 °C for a specified time (e.g., 15 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the BTD fluorophore (e.g., λex = 420 nm, λem = 530 nm).
-
Plot the fluorescence intensity against the biothiol concentration to generate a calibration curve.
-
3. Cellular Imaging of Intracellular Biothiols
-
Materials:
-
Cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
N-ethylmaleimide (NEM) as a biothiol-depleting agent (optional, for control experiments).
-
Confocal laser scanning microscope.
-
-
Procedure:
-
Seed the cells on a suitable imaging dish or coverslip and allow them to adhere overnight.
-
For control experiments, pre-treat some cells with NEM (e.g., 1 mM in serum-free medium for 30 minutes) to deplete intracellular biothiols.
-
Wash the cells with PBS.
-
Incubate the cells with a solution of the probe in serum-free medium (e.g., 5 µM) for 30 minutes at 37 °C.
-
Wash the cells three times with PBS to remove excess probe.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filter sets for the BTD fluorophore.
-
Analyze the fluorescence intensity in the cells. A decrease in fluorescence intensity compared to control cells (without probe) or an increase in fluorescence in biothiol-rich cells would indicate the presence of biothiols, depending on the turn-on or turn-off nature of the probe.
-
dot
Caption: Logical relationship of the sensor components.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic protocols and potential applications of derivatives formed from the reaction of 2,1,3-benzothiadiazol-5-yl isothiocyanate with various nucleophiles. The resulting thiourea and dithiocarbamate derivatives are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the benzothiadiazole scaffold.
Introduction
2,1,3-Benzothiadiazole (BTD) is a heterocyclic scaffold recognized for its electron-accepting properties and has been incorporated into a variety of functional molecules, including fluorescent probes, organic electronics, and pharmacologically active agents.[1][2][3] The isothiocyanate functional group is a versatile electrophile that readily reacts with a wide range of nucleophiles, making this compound a valuable building block for the synthesis of diverse derivatives. The primary reactions discussed herein involve the addition of primary and secondary amines to form substituted thioureas, and the addition of thiols to yield dithiocarbamates. These products are of particular interest in drug discovery, with benzothiazole-containing compounds showing promise as antimicrobial and anticancer agents.[4][5]
Reaction with Amine Nucleophiles: Synthesis of Substituted Thioureas
The reaction of this compound with primary and secondary amines affords the corresponding N,N'-disubstituted thiourea derivatives. This reaction is typically straightforward and proceeds with high efficiency.
A general representation of this reaction is the synthesis of N-(2,1,3-benzothiadiazol-5-yl)-N'-benzylthiourea.[6]
General Reaction Scheme:
Caption: Reaction of this compound with amines.
Experimental Protocol: General Procedure for the Synthesis of N-(2,1,3-Benzothiadiazol-5-yl) Thiourea Derivatives
This protocol is adapted from general procedures for the synthesis of benzothiazole-thiourea derivatives.[7][8]
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
Absolute Ethanol
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
To this solution, add the desired primary or secondary amine (1.0 - 1.2 eq.).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Quantitative Data for Thiourea Synthesis
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Benzylamine | N-(2,1,3-benzothiadiazol-5-yl)-N'-benzylthiourea | Refluxing Ethanol, 4h | >90 (expected) | [6][7] |
| Substituted Anilines | N-(2,1,3-benzothiadiazol-5-yl)-N'-(substituted phenyl)thiourea | Refluxing Ethanol, 2-6h | 85-95 (typical) | [7][8] |
| Alkylamines | N-(2,1,3-benzothiadiazol-5-yl)-N'-(alkyl)thiourea | Refluxing Ethanol, 2-4h | High (expected) | [7][8] |
Note: Specific yield data for the 2,1,3-benzothiadiazol-5-yl isomer is limited in the literature; the provided yields are based on analogous reactions with other benzothiazole isomers.
Reaction with Thiol Nucleophiles: Synthesis of Dithiocarbamates
The reaction of this compound with thiols (mercaptans) leads to the formation of dithiocarbamate derivatives. These compounds have shown potential as antifungal agents.
General Reaction Scheme:
Caption: Reaction of this compound with thiols.
Experimental Protocol: General Procedure for the Synthesis of S-substituted-N-(2,1,3-Benzothiadiazol-5-yl)dithiocarbamates
This protocol is based on general methods for dithiocarbamate synthesis.
Materials:
-
This compound
-
Appropriate thiol (e.g., thiophenol, benzyl mercaptan)
-
A suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (optional, to facilitate deprotonation of the thiol)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen aprotic solvent in a round-bottom flask.
-
Add the thiol (1.0 - 1.2 eq.) to the solution.
-
If desired, add a catalytic amount of a non-nucleophilic base (0.1 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is generally complete within 1-4 hours.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Dithiocarbamate Synthesis
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Thiophenol | S-phenyl-N-(2,1,3-benzothiadiazol-5-yl)dithiocarbamate | THF, Room Temp, 2h | Good to High (expected) |
| Benzyl mercaptan | S-benzyl-N-(2,1,3-benzothiadiazol-5-yl)dithiocarbamate | DCM, Room Temp, 2h | Good to High (expected) |
Applications in Drug Discovery and Materials Science
Derivatives of 2,1,3-benzothiadiazole are of high interest in drug discovery. The thiourea and dithiocarbamate moieties can act as hydrogen bond donors and acceptors, and the lipophilic benzothiadiazole core can facilitate membrane permeability.
-
Antimicrobial and Antifungal Activity: Benzothiazole derivatives, including thioureas and dithiocarbamates, have been screened for their antimicrobial and antifungal properties.[4][5] The synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
-
Anticancer Activity: The benzothiazole nucleus is present in several compounds with demonstrated anticancer activity.[5] The novel thiourea derivatives can be screened against various cancer cell lines to assess their cytotoxic effects.
-
Fluorescent Probes: The 2,1,3-benzothiadiazole core is a known fluorophore.[1][3] The introduction of different substituents via the isothiocyanate handle can modulate the photophysical properties of the molecule, leading to the development of novel fluorescent probes for biological imaging or sensing applications.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and screening of novel 2,1,3-benzothiadiazole derivatives.
References
- 1. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. advancechemjournal.com [advancechemjournal.com]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
- 6. Compound N-(2,1,3-benzothiadiazol-5-yl)-N'-benzylthiourea - Chemdiv [chemdiv.com]
- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cell Permeability Assays Using Benzothiadiazole Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiadiazole (BTD) derivatives have emerged as a versatile and powerful class of fluorescent probes for live-cell imaging.[1][2][3] Their exceptional photophysical properties, including large Stokes shifts, high quantum yields, excellent photostability, and good cell membrane permeability, make them ideal candidates for a wide range of cellular and molecular biology applications.[2][4] These probes have been successfully employed to selectively visualize various subcellular organelles and components, such as mitochondria, lipid droplets, and nucleic acids.[2][3][5]
This document provides detailed application notes and standardized protocols for assessing the cell permeability of novel or existing benzothiadiazole fluorescent probes. The methodologies described herein are designed to provide both qualitative and quantitative data on the ability of these probes to cross the cell membrane and accumulate intracellularly. These assays are crucial for validating the utility of BTD probes in live-cell imaging and for understanding their potential as drug delivery vehicles or therapeutic agents.[6][7]
Key Characteristics of Benzothiadiazole Probes
Benzothiadiazole-based fluorescent probes offer several advantages over traditional fluorophores:
-
High Photostability: BTD probes exhibit remarkable resistance to photobleaching, allowing for prolonged imaging experiments with minimal signal loss.[2]
-
Large Stokes Shifts: The significant separation between their excitation and emission maxima minimizes self-quenching and reduces background fluorescence, leading to a high signal-to-noise ratio.[2]
-
Environmental Sensitivity: The fluorescence of some BTD derivatives is sensitive to the polarity of their microenvironment, which can be exploited to study cellular processes and membrane dynamics.[8]
-
Tunable Emission: The emission wavelength of BTD probes can be readily tuned across the visible spectrum through chemical modifications, enabling multiplexed imaging with other fluorophores.
-
Excellent Cell Permeability: Many small-molecule BTD derivatives efficiently cross the cell membrane of living cells, facilitating their use in a variety of live-cell assays.[1][9]
Data Presentation: Quantitative Analysis of Cell Permeability
The following tables summarize key photophysical and cell permeability parameters for a selection of representative benzothiadiazole fluorescent probes. This data is essential for selecting the appropriate probe for a specific application and for optimizing experimental conditions.
Table 1: Photophysical Properties of Selected Benzothiadiazole Fluorescent Probes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Organelle/Molecule | Reference |
| BTD-Mito | 488 | 580 | 92 | 0.65 | Mitochondria | [10] |
| BTD-LD | 450 | 550 | 100 | 0.72 | Lipid Droplets | [5] |
| BTD-DNA | 405 | 520 | 115 | 0.58 | DNA (Nucleus) | [11] |
| BTD-Lyso | 510 | 610 | 100 | 0.45 | Lysosomes | [3] |
| BTD-AO | 460 | 540 | 80 | Not Reported | Vesicles (Lipid Droplets) | [1] |
Table 2: Quantitative Cell Permeability Data for Selected Benzothiadiazole Probes (Example Data)
| Probe Name | Cell Line | Incubation Time (min) | Optimal Concentration (µM) | Mean Intracellular Fluorescence (Arbitrary Units) | Permeability Coefficient (Papp, 10⁻⁶ cm/s) |
| BTD-Mito | HeLa | 30 | 5 | 8500 ± 750 | 1.5 |
| BTD-LD | A549 | 45 | 10 | 12000 ± 1100 | 2.1 |
| BTD-DNA | MCF-7 | 60 | 2 | 6500 ± 500 | 0.9 |
| BTD-Lyso | HEK293 | 20 | 1 | 9800 ± 900 | 2.5 |
| BTD-AO | MDA-MB-237 | 30 | 5 | 11500 ± 1050 | 1.8 |
Note: The data in Table 2 are representative examples and may vary depending on the specific experimental conditions, cell type, and instrumentation.
Experimental Protocols
This section provides detailed protocols for assessing the cell permeability of benzothiadiazole fluorescent probes using two common and robust techniques: confocal microscopy and flow cytometry.
Protocol 1: Qualitative and Quantitative Assessment of Cell Permeability by Confocal Microscopy
This protocol allows for the visualization of probe uptake and subcellular localization, as well as the quantification of intracellular fluorescence intensity.
Materials:
-
Benzothiadiazole fluorescent probe of interest
-
Appropriate cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Glass-bottom confocal dishes or multi-well plates
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture:
-
Culture cells in a T-75 flask until they reach 80-90% confluency.
-
Seed the cells onto glass-bottom confocal dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Probe Preparation:
-
Prepare a 1-10 mM stock solution of the BTD probe in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in serum-free culture medium or PBS to the desired final working concentration (typically 1-10 µM). It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio.
-
-
Probe Loading:
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe working solution to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C, protected from light. The optimal incubation time should be determined empirically for each probe and cell line.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium (phenol red-free medium is recommended to minimize background fluorescence) to the cells.
-
Place the dish on the stage of the confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C and 5% CO₂).
-
Set the imaging parameters based on the photophysical properties of the BTD probe (refer to Table 1). Use the appropriate laser line for excitation and set the emission detector to collect the fluorescence within the expected range.
-
Acquire images of multiple fields of view for each condition. For quantitative analysis, ensure that the imaging settings (laser power, gain, pinhole size) are kept constant across all samples.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ, FIJI, or the microscope's proprietary software) to quantify the mean fluorescence intensity within individual cells or specific subcellular regions.
-
To do this, define regions of interest (ROIs) around individual cells and measure the mean pixel intensity within each ROI.
-
Subtract the mean background fluorescence from a region without cells.
-
Calculate the average intracellular fluorescence intensity from a population of cells (at least 50 cells per condition).
-
Protocol 2: High-Throughput Quantitative Assessment of Cell Permeability by Flow Cytometry
Flow cytometry provides a rapid and quantitative method to assess the uptake of fluorescent probes in a large population of cells.
Materials:
-
Benzothiadiazole fluorescent probe of interest
-
Suspension or adherent cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer equipped with the appropriate lasers and filters
Procedure:
-
Cell Preparation:
-
Culture cells to a sufficient number (e.g., 1 x 10⁶ cells per condition).
-
For adherent cells, detach them using trypsin-EDTA, wash with complete medium to inactivate the trypsin, and resuspend in PBS or serum-free medium.
-
For suspension cells, collect them by centrifugation and resuspend in PBS or serum-free medium.
-
Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.
-
-
Probe Loading:
-
Add the BTD probe at the desired final concentration to the cell suspension.
-
Incubate the cells for the determined optimal time at 37°C, protected from light. It is advisable to gently agitate the cells during incubation to ensure uniform labeling.
-
-
Washing:
-
After incubation, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the washing step two more times to ensure the complete removal of extracellular probe.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer using the appropriate laser for excitation and a filter set that matches the emission spectrum of the BTD probe.
-
Collect data from at least 10,000 events (cells) per sample.
-
Include an unstained cell sample as a negative control to set the baseline fluorescence.
-
-
Data Analysis:
-
Use the flow cytometry analysis software to gate on the single-cell population based on forward and side scatter properties.
-
Determine the geometric mean fluorescence intensity (gMFI) of the fluorescent signal in the appropriate channel for the stained cell population.
-
Compare the gMFI of cells treated with the BTD probe to that of the unstained control to quantify the level of probe uptake.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and a relevant signaling pathway that can be influenced by benzothiadiazole derivatives.
Caption: Workflow for assessing cell permeability using confocal microscopy.
Caption: Workflow for high-throughput cell permeability analysis by flow cytometry.
Caption: EGFR signaling pathway potentially modulated by benzothiadiazole derivatives.[6]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to assess the cell permeability of benzothiadiazole fluorescent probes. By following these standardized methods, scientists can obtain reliable and reproducible data to validate the utility of these powerful imaging tools for a wide array of applications in cell biology and drug development. The inherent cell permeability and excellent photophysical properties of BTD probes, coupled with their potential to interact with key cellular signaling pathways, underscore their significance as next-generation fluorescent tools for life sciences research.
References
- 1. Bioimaging, cellular uptake and dynamics in living cells of a lipophilic fluorescent benzothiadiazole at low temperature (4 °C) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative sensitivity of unexplored benzothiadiazole scaffolded fluorescent molecular probes in sensing the microenvironment of aqueous Pluronic media: a photophysical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BTD Compounds in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiadiazole (BTD), a heterocyclic aromatic compound, has emerged as a significant building block in the design of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). Its electron-accepting nature makes it an excellent component in donor-π-acceptor (D-π-A) structured dyes. When incorporated into DSSC sensitizers, BTD derivatives can enhance light-harvesting properties, optimize energy levels for efficient electron injection and dye regeneration, and ultimately improve the power conversion efficiency (PCE) of the solar cell. This document provides a comprehensive overview of the application of BTD compounds in DSSCs, including their performance data, detailed experimental protocols for dye synthesis and device fabrication, and key characterization techniques.
Performance of BTD-Based Dye-Sensitized Solar Cells
The photovoltaic performance of DSSCs is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following tables summarize the performance of various BTD-based dyes reported in the literature.
| Dye ID | Jsc (mA/cm²) | Voc (mV) | FF (%) | PCE (%) | Electrolyte | Reference |
| YKP-88 | 18.2 | 730 | 74 | 9.8 | Iodine-based | [1] |
| MG-207 | 16.9 | 720 | 74 | 9.0 | Iodine-based | [1] |
| DJ-214 | 15.1 | 710 | 75 | 8.0 | Iodine-based | [1] |
| MG-214 | 14.5 | 700 | 73 | 7.4 | Iodine-based | [1] |
| RK1 | - | - | - | 5.7 | - | [2] |
| D1 | 2.58 | 574 | 64.5 | 1.0 | - | [3] |
| D2 | 15.51 | 683 | 72.5 | 7.7 | - | [3] |
| WS-22 | 13.77 | - | - | - | - | [4] |
| WS-23 | 16.91 | - | - | 8.15 | - | [4] |
Table 1: Photovoltaic Performance of Single BTD Dyes in DSSCs. This table presents the key performance metrics for various BTD-based sensitizers. The choice of donor and π-bridge moieties, in conjunction with the BTD acceptor, significantly influences the overall cell performance.
| Co-sensitization System | Jsc (mA/cm²) | Voc (mV) | FF (%) | PCE (%) | Electrolyte | Reference |
| YKP-88 + DJ-214 | 19.3 | 750 | 75 | 10.9 | Iodine-based | [1] |
| T4BTD-A + HSQ3 | - | - | - | 7.0 | - | [5][6] |
| T4BTD-A + HSQ4 | 17.21 | - | - | 7.7 | - | [5][6] |
Table 2: Photovoltaic Performance of Co-sensitized BTD Dyes in DSSCs. Co-sensitization with complementary dyes can broaden the light absorption range and improve overall efficiency.
Experimental Protocols
Protocol 1: Synthesis of a Representative BTD-Based Dye (D2)
This protocol describes the synthesis of a D-π-A type dye containing a triphenylamine donor, a benzothiadiazole-phenyl π-bridge, and a cyanoacrylic acid acceptor.[3]
Materials:
-
(4-(diphenylamino)phenyl)boronic acid
-
Palladium tetrakis(triphenylphosphine)
-
Potassium carbonate
-
Toluene, Ethanol, Water
-
4-formylphenylboronic acid
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 4'-(diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde:
-
In a flask, dissolve 7-bromobenzo[1][5][7]thiadiazole-4-carbaldehyde (1 mmol) and (4-(diphenylamino)phenyl)boronic acid (1.2 mmol) in a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Add potassium carbonate (2 mmol) and degas the solution with nitrogen for 20 minutes.
-
Add palladium tetrakis(triphenylphosphine) (0.05 mmol) and reflux the mixture under nitrogen for 12 hours.
-
After cooling, extract the product with dichloromethane, dry over anhydrous sodium sulfate, and purify by silica gel column chromatography.
-
-
Synthesis of 4-(7-(4-(diphenylamino)phenyl)benzo[c][1][5][7]thiadiazol-4-yl)benzaldehyde:
-
React the product from step 1 (1 mmol) with 4-formylphenylboronic acid (1.2 mmol) using the same Suzuki coupling procedure as described above.
-
-
Synthesis of the final dye (D2):
-
Dissolve the aldehyde from step 2 (1 mmol) and cyanoacetic acid (1.5 mmol) in acetonitrile (30 mL).
-
Add a catalytic amount of piperidine and reflux the mixture for 8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the solid residue by silica gel column chromatography to obtain the final BTD dye.
-
Protocol 2: Fabrication of BTD Dye-Sensitized Solar Cells
This protocol outlines the fabrication of a standard DSSC device using a synthesized BTD dye.[8][9]
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
BTD dye solution (0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)
-
Iodine-based liquid electrolyte (e.g., Iodolyte HI-30, containing iodine, lithium iodide, and an organic solvent)[7]
-
Platinized counter electrode
-
Surlyn sealant
-
Screen printer or doctor-blade setup
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Deposit a compact TiO₂ blocking layer on the FTO substrate by a method such as spin coating or spray pyrolysis, followed by sintering.
-
Deposit a mesoporous TiO₂ layer (typically 10-15 µm thick) on top of the blocking layer using screen printing or the doctor-blade technique.
-
Sinter the TiO₂-coated FTO glass at temperatures ramping up to 500°C to ensure good particle necking and remove organic binders.
-
Optionally, treat the sintered TiO₂ film with a TiCl₄ solution to improve performance.
-
After cooling to about 80°C, immerse the TiO₂ electrode in the BTD dye solution and keep it at room temperature for 12-24 hours for dye sensitization.
-
Rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove non-adsorbed dye molecules and dry it.
-
-
Assembly of the DSSC:
-
Place a Surlyn sealant frame around the TiO₂ film on the photoanode.
-
Place the platinized counter electrode on top of the sealant.
-
Heat the assembly on a hot plate to seal the two electrodes together, leaving one or two small holes for electrolyte filling.
-
Introduce the iodine-based electrolyte into the cell through the pre-drilled holes via vacuum backfilling or capillary action.
-
Seal the holes with a small piece of Surlyn and a coverslip by heating.
-
Protocol 3: Characterization of BTD-DSSC Performance
1. Current-Voltage (I-V) Characteristics:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the fabricated DSSC.
-
Measure the current and voltage output using a source meter.
-
From the I-V curve, determine the key photovoltaic parameters: Jsc, Voc, FF, and calculate the PCE using the formula: PCE (%) = (Jsc × Voc × FF) / P_in × 100, where P_in is the incident light power density.
2. Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Use a dedicated IPCE measurement system consisting of a light source, a monochromator, and a potentiostat.
-
Illuminate the DSSC with monochromatic light of varying wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the IPCE using the formula: IPCE (%) = (1240 × Jsc) / (λ × P_in) × 100, where λ is the wavelength of the incident light.
3. Electrochemical Impedance Spectroscopy (EIS):
-
Use a potentiostat with a frequency response analyzer.
-
Apply a small AC voltage perturbation (typically 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at a specific DC bias (e.g., the Voc of the cell under illumination).
-
Analyze the resulting Nyquist and Bode plots to investigate the charge transfer resistances at the TiO₂/dye/electrolyte interface and the counter electrode/electrolyte interface, as well as the electron lifetime in the TiO₂.[10][11]
4. Charge Extraction (CE) and Transient Photovoltage (TPV) Measurements:
-
These techniques are used to study electron transport and recombination dynamics.[7][12]
-
CE: The cell is held at open-circuit under illumination. The light is then turned off, and simultaneously, the cell is short-circuited through a small resistor. The extracted charge is measured over time to determine the electron density in the TiO₂.
-
TPV: The cell is held at a steady-state open-circuit voltage under a constant bias light. A small, short light pulse is then applied to perturb the system, and the subsequent decay of the photovoltage is monitored to determine the electron lifetime.
Visualizations
Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).
Caption: Experimental workflow for DSSC fabrication and characterization.
References
- 1. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Photovoltaic Performances of Dye-Sensitized Solar Cells by Co-Sensitization of Benzothiadiazole and Squaraine-Based Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE01345E [pubs.rsc.org]
- 8. chalcogen.ro [chalcogen.ro]
- 9. www3.nd.edu [www3.nd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Staining Fixed Cells with Benzothiadiazole Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzothiadiazole Dyes for Cellular Imaging
Benzothiadiazole (BTD) derivatives are a class of fluorescent probes gaining prominence in cellular imaging.[1][2][3][4][5] These dyes offer several advantages over traditional fluorophores, making them valuable tools for visualizing subcellular structures in fixed cells. Key benefits include high photostability, large Stokes shifts (the difference between the maximum absorption and emission wavelengths), and bright fluorescence emission.[1][2][3][4][5] Their chemical structure can be readily modified, allowing for the synthesis of probes with specificity for various organelles, such as lipid droplets, mitochondria, and the plasma membrane.[1][6] This versatility makes BTD dyes powerful tools in various research areas, including cell biology, oncology, and drug discovery.[7]
Key Features of Benzothiadiazole Dyes:
-
High Photostability: BTD dyes are generally more resistant to photobleaching compared to conventional dyes, enabling longer imaging times and more robust quantitative analysis.
-
Large Stokes Shifts: This characteristic minimizes self-quenching and reduces background noise, leading to a better signal-to-noise ratio in fluorescence microscopy.[1][2]
-
Bright Emission: Many BTD derivatives exhibit high fluorescence quantum yields, resulting in bright and easily detectable signals.[1][2][5]
-
Tunable Properties: The emission color and cellular target of BTD dyes can be tuned through chemical modifications, providing a versatile platform for developing novel imaging agents.[8]
Quantitative Data: Photophysical Properties of Selected Benzothiadiazole Dyes
The following table summarizes the key photophysical properties of several benzothiadiazole derivatives that have been successfully used for cellular imaging. This data can aid in the selection of the appropriate dye and imaging conditions for your specific application.
| Dye Name/Reference | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Organelle(s) | Reference(s) |
| LD-BTD1 | ~450 | ~550 | ~100 | High in apolar solvents | Lipid Droplets | [8] |
| BTD-4APTEG | 405 | 520-550 | 115-145 | Not specified | Plasma Membrane | [9] |
| BTD-Lip (BTD-coumarin) | 488 | Not specified | Not specified | Not specified | Lipid Droplets | |
| BTD-based D-π-A-π-D Dyes | 450-550 | 550-689 | >100 | Up to 0.98 | General cellular staining | [10] |
| Amphiphilic BTD polymer | 488 | 600-700 | >112 | 0.12-0.25 | General cellular staining | [11] |
Experimental Protocols
I. General Protocol for Staining Fixed Adherent Cells
This protocol provides a general framework for staining fixed adherent cells with benzothiadiazole dyes. Optimization of dye concentration, incubation time, and other parameters may be necessary for specific cell types and BTD derivatives.
Materials:
-
Benzothiadiazole (BTD) dye stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 or NP-40 in PBS
-
Blocking Solution (optional, but recommended for reducing background): 1-3% Bovine Serum Albumin (BSA) in PBS
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a suitable culture dish to 60-80% confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove culture medium.
-
Fixation:
-
Permeabilization (if required for intracellular targets):
-
Blocking (optional):
-
Add blocking solution (e.g., 3% BSA in PBS) to the cells.
-
Incubate for 30-60 minutes at room temperature.[9]
-
Wash once with PBS.
-
-
Staining:
-
Prepare the BTD dye working solution by diluting the stock solution in PBS to the desired final concentration (typically 1-10 µM).
-
Remove the PBS from the cells and add the BTD dye working solution.
-
Incubate for 15-60 minutes at room temperature, protected from light.
-
-
Washing: Gently wash the cells two to three times with PBS to remove unbound dye.
-
Mounting:
-
Carefully remove the coverslip from the dish and drain excess PBS.
-
Mount the coverslip onto a glass slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for the specific BTD dye.
-
II. Specific Protocol: Staining Lipid Droplets with a Benzothiadiazole Dye
This protocol is adapted from studies using BTD derivatives for the specific visualization of lipid droplets in fixed cells.
Materials:
-
Lipid droplet-specific BTD dye (e.g., LD-BTD1) stock solution (1 mM in DMSO)
-
All materials listed in the general protocol.
Procedure:
-
Follow steps 1-4 of the General Protocol for Staining Fixed Adherent Cells . Permeabilization is generally recommended for optimal staining of intracellular lipid droplets.
-
Staining:
-
Prepare a 10 µM working solution of the lipid droplet-specific BTD dye in PBS.
-
Incubate the fixed and permeabilized cells with the staining solution for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Follow steps 8 and 9 of the general protocol.
Visualized Workflows and Mechanisms
Experimental Workflow for Fixed Cell Staining
Caption: Workflow for preparing and staining fixed cells with BTD dyes.
Mechanism of Lipid Droplet Staining
The selective staining of lipid droplets by certain benzothiadiazole dyes is primarily driven by their physicochemical properties.
Caption: Mechanism of BTD dye accumulation and fluorescence in lipid droplets.
The lipophilic nature of these BTD derivatives allows them to readily cross the cell membrane and partition into the non-polar, lipid-rich environment of lipid droplets. The fluorescence of many BTD dyes is environmentally sensitive, exhibiting enhanced quantum yields in non-polar environments, which leads to bright and specific staining of these organelles.[8]
Conclusion
Benzothiadiazole dyes represent a versatile and robust class of fluorophores for imaging fixed cells. Their superior photophysical properties and tunable nature make them excellent alternatives to conventional fluorescent probes. The protocols provided here offer a starting point for researchers to incorporate these powerful tools into their cellular imaging workflows. As with any staining procedure, empirical optimization is key to achieving the best results for your specific experimental system.
References
- 1. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 9. Fix, Perm, & Block | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Novel 2,1,3-benzothiadiazole-based red-fluorescent dyes with enhanced two-photon absorption cross-sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,1,3-Benzothiadiazole (BTD)-moiety-containing red emitter conjugated amphiphilic poly(ethylene glycol)-block-poly(ε-caprolactone) copolymers for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2,1,3-Benzothiadiazol-5-yl isothiocyanate (BTD-ITC)
This guide provides troubleshooting and technical support for researchers using 2,1,3-Benzothiadiazol-5-yl isothiocyanate (BTD-ITC) for labeling proteins, peptides, and other amine-containing molecules. The primary focus is to address the common issue of low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of BTD-ITC labeling?
A1: The labeling reaction occurs via a nucleophilic addition mechanism. The isothiocyanate group (-N=C=S) on the BTD core is an electrophile. It reacts with a non-protonated primary amine group (-NH2) on the target molecule, such as the N-terminus of a protein or the ε-amino group of a lysine residue.[1][2] This reaction forms a stable covalent thiourea linkage.[1][3]
Q2: Which functional groups are targeted by BTD-ITC?
A2: BTD-ITC primarily reacts with non-protonated primary amines.[1] The main reactive sites on a protein or peptide are the N-terminal α-amino group and the side-chain ε-amino group of lysine residues.[1] While reactions with thiol groups (cysteine) can occur, this is more favorable at a lower pH (around 6-8), and the resulting bond is typically less stable than the thiourea linkage formed with amines.[1]
Q3: What are the most critical parameters for a successful labeling reaction?
A3: The most critical parameters to control are pH, the molar ratio of BTD-ITC to the target molecule, temperature, and reaction time.[1] Of these, pH is especially crucial as it dictates the protonation state of the target amino groups, which must be in their deprotonated, nucleophilic form (-NH2) for the reaction to proceed efficiently.[1][4]
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is the most common problem encountered with isothiocyanate-based reagents. The following sections detail the probable causes and their solutions in a question-and-answer format.
Q4: My labeling efficiency is very low or zero. What are the most likely causes?
A4: Several factors can lead to poor labeling outcomes. The most common are incorrect reaction pH, degradation of the BTD-ITC reagent, sub-optimal molar ratios, and the presence of competing nucleophiles in the reaction buffer.
Problem 1: Incorrect Reaction pH The reaction between an isothiocyanate and a primary amine is strongly pH-dependent.[4] For the reaction to occur, the amine must be in its deprotonated, free-base form (-NH2), which is a strong nucleophile.
-
Solution: Ensure the reaction buffer pH is in the optimal range of 8.5 to 9.5.[1][4] Buffers such as sodium bicarbonate or sodium borate are commonly used.[1][5] The N-terminal amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH.[1] For comprehensive labeling of all available amines, a pH above 9 is often recommended.[1] It is critical to verify the pH of your final protein solution just before adding the BTD-ITC reagent.
Problem 2: BTD-ITC Reagent Degradation Isothiocyanates are susceptible to hydrolysis (reaction with water), which competes with the desired labeling reaction.[3] This is exacerbated by moisture and prolonged storage after reconstitution.
-
Solution: Always use high-quality, anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)) to prepare the BTD-ITC stock solution.[1][2] This stock solution should be prepared fresh immediately before each labeling experiment.[2][6] Do not store the reagent in aqueous buffers for extended periods.
Problem 3: Sub-optimal Molar Ratio of Reagent to Target An insufficient amount of BTD-ITC will result in incomplete labeling.
-
Solution: Use a molar excess of the BTD-ITC reagent to drive the reaction to completion. A common starting point is a 10 to 20-fold molar excess of the dye to the protein.[7][8] This ratio may need to be optimized experimentally for your specific molecule and desired degree of labeling (DOL).[5][7] However, be aware that an excessively high molar ratio can lead to protein precipitation or loss of biological activity due to over-labeling.[9]
Problem 4: Presence of Competing Nucleophiles Any buffer or additive containing primary amines will compete with the target molecule for the BTD-ITC reagent, drastically reducing labeling efficiency.
-
Solution: Ensure your reaction buffer is free of amines. Avoid buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine.[4][6] Also, ensure that any ammonium sulfate used for protein precipitation has been completely removed via dialysis or buffer exchange before starting the conjugation.[4]
Problem 5: Target Molecule Instability or Precipitation The required alkaline pH or the conjugation of the hydrophobic BTD-ITC molecule can sometimes cause the target protein to become unstable, denature, or precipitate out of solution.[7]
-
Solution: If protein instability is suspected, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) instead of at room temperature for 1-2 hours.[7] If precipitation occurs, try reducing the molar excess of the BTD-ITC reagent.[9] The protein concentration should ideally be at least 2 mg/mL for optimal results.[5]
Reaction Mechanism and Troubleshooting Visualizations
The following diagrams illustrate the core chemical reaction, a standard experimental workflow, and a logical decision tree for troubleshooting common issues.
Caption: Chemical reaction of BTD-Isothiocyanate with a primary amine.
Caption: General experimental workflow for BTD-ITC labeling.
Caption: Decision tree for troubleshooting low labeling efficiency.
Quantitative Data Summary
For successful and reproducible labeling, key experimental parameters should be carefully controlled.
Table 1: Recommended Reaction Parameters for BTD-ITC Labeling
| Parameter | Recommended Value/Condition | Notes |
| pH | 8.5 - 9.5 | Absolutely critical for deprotonating primary amines.[1][4] |
| Buffer System | Amine-free (e.g., Carbonate, Borate, PBS) | Avoid Tris, glycine, or other amine-containing buffers.[4][6] |
| BTD-ITC Solvent | Anhydrous DMSO or DMF | Prepare reagent stock solution fresh immediately before use.[1][2] |
| Molar Excess | 10-20 fold (BTD-ITC : Protein) | Starting point; may require empirical optimization.[7][8] |
| Protein Conc. | > 2 mg/mL | Helps drive the reaction and can reduce hydrolysis of the reagent.[5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Use 4°C for sensitive proteins that may be unstable at higher pH.[7] |
| Reaction Time | 1-2 hours at Room Temperature | Or, overnight (12-16 hours) at 4°C.[1][7] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| Low/No Labeling | Incorrect pH (too low) | Verify and adjust buffer pH to 8.5-9.5.[1] |
| Degraded BTD-ITC reagent | Prepare a fresh stock of BTD-ITC in anhydrous DMSO.[2][6] | |
| Competing amines in buffer | Perform buffer exchange into an amine-free buffer like PBS or borate.[4] | |
| Protein Precipitation | Over-labeling with hydrophobic dye | Reduce the molar excess of BTD-ITC.[9] |
| Protein instability at alkaline pH | Perform the reaction at 4°C.[7] | |
| Loss of Activity | Labeling of a critical lysine residue | Reduce the molar excess of BTD-ITC to achieve a lower DOL. Consider pH optimization to favor N-terminal labeling (pH ~8.5).[9] |
| Low Fluorescence Signal | Low Degree of Labeling (DOL) | Check all parameters and re-run the reaction. |
| Dye-dye quenching (DOL is too high) | Reduce the molar excess of BTD-ITC to achieve a lower DOL.[9] |
Detailed Experimental Protocol: Protein Labeling
This general protocol provides a starting point for labeling a protein (e.g., an antibody) with BTD-ITC.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer).[7]
-
BTD-ITC.
-
Anhydrous DMSO.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 9.0.
-
Purification Column: Sephadex G-25 or similar gel filtration column.[10]
Methodology:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 2-5 mg/mL.[10]
-
Ensure any amine-containing compounds from previous steps are removed.
-
-
BTD-ITC Stock Solution Preparation:
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Stop the reaction by removing the unreacted BTD-ITC.
-
Apply the reaction mixture to a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will elute first. The smaller, unreacted dye molecules will elute later.
-
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorbance maximum (λmax) of the BTD fluorophore.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[7][10]
-
The DOL is the molar ratio of the dye to the protein.[7]
-
-
Storage:
References
- 1. benchchem.com [benchchem.com]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photobleaching of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,1,3-Benzothiadiazol-5-yl isothiocyanate and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
A1: this compound is a fluorescent probe belonging to the 2,1,3-benzothiadiazole (BTD) family of fluorophores. The isothiocyanate group (-N=C=S) allows for covalent labeling of primary amines, such as those found in proteins (e.g., lysine residues). This makes it a valuable tool for fluorescently tagging biomolecules for various applications, including fluorescence microscopy, immunoassays, and flow cytometry.
Q2: How photostable are 2,1,3-benzothiadiazole (BTD) derivatives in general?
A2: BTD derivatives are generally known for their high photostability.[1][2][3] Many studies have highlighted their resistance to fading even after prolonged periods of irradiation, making them suitable for demanding imaging experiments.[2]
Q3: What factors can influence the photostability of my BTD-conjugate?
A3: Several factors can affect the photostability of your fluorescently labeled conjugate, including:
-
Excitation Light Intensity: Higher intensity light sources will lead to faster photobleaching.
-
Exposure Time: Longer exposure to the excitation light will increase the likelihood of photobleaching.
-
Local Environment: The chemical environment around the fluorophore, including the solvent, pH, and the presence of oxygen or reactive oxygen species, can significantly impact its photostability.
-
Conjugation: The process of conjugation to a biomolecule itself can sometimes alter the photophysical properties of the dye.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound conjugates.
Problem 1: Rapid Signal Fading (Photobleaching)
Symptoms:
-
Fluorescent signal intensity decreases noticeably during image acquisition.
-
In time-lapse imaging, the signal in the first frame is significantly brighter than in subsequent frames.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High Excitation Power/Intensity | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. |
| Long Exposure Times | Use the shortest possible exposure time for your detector. If the signal is weak, consider using a more sensitive detector. |
| Oxygen-Mediated Photodegradation | Use a commercial antifade mounting medium that contains oxygen scavengers. |
| Sub-optimal Imaging Conditions | Optimize your imaging protocol by taking a single, high-quality image rather than multiple, longer exposures. For time-lapse experiments, increase the interval between acquisitions. |
Problem 2: Low or No Fluorescent Signal
Symptoms:
-
The fluorescent signal is very weak or undetectable.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inefficient Conjugation | Verify the conjugation protocol. Ensure the pH of the reaction buffer is optimal for the isothiocyanate-amine reaction (typically pH 8.5-9.5). Confirm the purity and concentration of your protein and the BTD isothiocyanate. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of the BTD fluorophore. |
| Low Degree of Labeling (DOL) | The ratio of dye molecules to protein molecules may be too low. You can increase the molar excess of the BTD isothiocyanate during the conjugation reaction. |
| Sample Degradation | Ensure proper storage of the BTD isothiocyanate (protected from light and moisture) and the final conjugate (typically at 4°C or -20°C, protected from light). |
Problem 3: High Background Signal
Symptoms:
-
High, non-specific fluorescence across the sample, obscuring the signal from your labeled molecule.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Unbound Fluorophore | Ensure that all non-conjugated BTD isothiocyanate has been removed after the labeling reaction, for example, by using gel filtration or dialysis. |
| Non-specific Binding | Include appropriate blocking steps in your staining protocol (e.g., using bovine serum albumin or other blocking agents). |
| Autofluorescence | Image an unlabeled control sample to assess the level of natural fluorescence from your sample. If autofluorescence is high, you may need to use spectral unmixing techniques or choose a fluorophore with a more distinct emission spectrum. |
Data Presentation
Table 1: Representative Photophysical Properties of 2,1,3-Benzothiadiazole (BTD) Derivatives in Solution
| BTD Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| D-π-A-π-D type BTD | Chloroform | ~417 | ~492 | ~0.65 | [4] |
| Phenylpiperazine substituted BTD | Chloroform | ~470 | ~610 | 0.10 | [5] |
| Phenyl-substituted BTD | Chloroform | ~410 | ~500 | 0.23-0.37 | [5] |
| Selenyl-substituted BTD | Chloroform | Not specified | Not specified | 0.14-0.16 | [5] |
Note: The photophysical properties, including quantum yield, are highly dependent on the specific chemical structure of the BTD derivative and its environment.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, at a pH of 8.5-9.5. The protein solution should be free of any amine-containing substances (e.g., Tris buffer) or sodium azide, as these will compete with the labeling reaction.
-
If necessary, dialyze the protein against the labeling buffer to remove interfering substances.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the dissolved BTD isothiocyanate. A typical starting point is a 10- to 20-fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.
-
Protect the reaction mixture from light by wrapping the container in aluminum foil.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and other byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored band to elute from the column is the BTD-protein conjugate.
-
Alternatively, dialysis or spin filtration can be used for purification.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the BTD dye.
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
-
Protocol 2: Quantification of Photobleaching
-
Sample Preparation:
-
Prepare a sample of your BTD-conjugated protein in a suitable buffer and mount it on a microscope slide. Use of an antifade reagent is not recommended for this specific protocol as the goal is to measure, not prevent, photobleaching.
-
-
Microscope Setup:
-
Use a fluorescence microscope (confocal or widefield) equipped with the appropriate filter set for the BTD fluorophore.
-
Choose an objective with the desired magnification.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with clear fluorescent signal.
-
Set the imaging parameters (laser power/intensity, exposure time, detector gain) to levels that provide a good initial signal but are also expected to cause photobleaching. It is crucial to keep these parameters constant throughout the experiment.
-
Acquire a time-lapse series of images of the ROI. For example, take an image every 5-10 seconds for a total duration of 5-10 minutes, or until the signal has significantly decreased.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
-
Correct for any background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI intensity for each time point.
-
Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity (from the first frame).
-
Plot the normalized fluorescence intensity as a function of time.
-
From this plot, you can determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This provides a quantitative measure of photostability under your specific experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for photobleaching issues.
Caption: Experimental workflow for BTD conjugation and imaging.
References
Technical Support Center: Non-Specific Binding of Isothiocyanate Fluorescent Labels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of isothiocyanate fluorescent labels in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for labeling proteins with isothiocyanate fluorescent dyes?
Isothiocyanate derivatives, such as fluorescein isothiocyanate (FITC), are widely used to fluorescently label proteins.[1][2][3] The labeling reaction involves the isothiocyanate group (-N=C=S) of the dye reacting with primary amine groups (-NH2) on the protein.[2] This reaction primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group of the protein.[2][4] The result is a stable covalent thiourea bond that permanently attaches the fluorescent dye to the protein.[2][5][6]
Q2: What are the main causes of non-specific binding of isothiocyanate-labeled molecules?
Non-specific binding of isothiocyanate-labeled molecules, particularly antibodies, can arise from several factors:
-
Hydrophobicity: Some fluorescent dyes have a hydrophobic nature, which can lead to non-specific binding to hydrophobic surfaces on cells, tissues, or experimental plasticware.[7] This is a significant contributor to background fluorescence.
-
Charge-Based Interactions: Isothiocyanate dyes like FITC are negatively charged and can bind non-specifically to positively charged molecules, such as eosinophil granule proteins.[8]
-
High Antibody Concentration: Using an excessive concentration of the labeled primary or secondary antibody can lead to increased non-specific binding and high background.[9][10]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample before applying the antibody can result in the antibody binding to unintended targets.[10][11]
-
Cross-Reactivity of Secondary Antibodies: If using an indirect detection method, the secondary antibody may cross-react with endogenous immunoglobulins in the sample or with other primary antibodies in multiplexing experiments.[11][12]
-
Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors present on certain cell types, such as macrophages and B cells.[12][13]
-
Autofluorescence: The tissue or cells themselves may possess endogenous fluorescence (autofluorescence), which can be mistaken for non-specific binding.[9][11]
Q3: How do pH and temperature affect the isothiocyanate labeling reaction?
Both pH and temperature significantly influence the efficiency and specificity of the isothiocyanate labeling reaction.
-
pH: The reaction of isothiocyanates with primary amines is most efficient under mild alkaline conditions, typically between pH 8 and 9.5.[14][15] At lower pH values, the reaction rate is significantly reduced. At very high pH, the reactivity with ε-amino groups of lysine increases.[4] The fluorescence of FITC itself is also pH-sensitive, with its intensity decreasing in more acidic environments.[5][6]
-
Temperature: Increasing the temperature can accelerate the labeling reaction.[14] However, elevated temperatures can also negatively impact the stability of both the protein and the FITC dye.[5][6] A common practice is to perform the labeling reaction at room temperature for a few hours or at 4°C overnight to balance reaction efficiency and protein stability.[2]
Troubleshooting Guides
High Background Fluorescence
Problem: My immunofluorescence staining shows high background, making it difficult to distinguish the specific signal.
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 5-10% normal serum or 1-3% BSA).[12][16] Prolong the blocking incubation time (e.g., 1 hour at room temperature).[12] Use serum from the same species as the secondary antibody for blocking.[16][17] |
| Excessive Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[9][18] |
| Insufficient Washing | Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies.[10][11] |
| Hydrophobic Interactions | Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your washing and antibody dilution buffers to reduce hydrophobic-based non-specific binding.[12] |
| Charge-Based Interactions | If working with tissues rich in charged molecules (e.g., eosinophils), consider using a non-ionic fluorochrome like BODIPY FL instead of FITC.[8] Alternatively, use stronger blocking conditions, such as 2% human IgG.[8] |
| Secondary Antibody Cross-Reactivity | Use pre-adsorbed secondary antibodies that have been purified to remove antibodies that cross-react with immunoglobulins from other species.[19] |
| Autofluorescence | Examine an unstained sample under the microscope to assess the level of autofluorescence.[9] If significant, consider using a quencher like Sudan Black B or a commercial anti-autofluorescence reagent.[20][21] |
Weak or No Specific Signal
Problem: I am not seeing a specific signal in my stained sample.
| Potential Cause | Troubleshooting Steps |
| Low Antibody Concentration | Increase the concentration of the primary and/or secondary antibody.[18] |
| Suboptimal Labeling Reaction | Ensure the pH of the labeling buffer was between 8.0 and 9.5.[14][15] Verify the molar excess of the isothiocyanate dye used in the labeling reaction.[2] |
| Photobleaching | Minimize the exposure of the fluorescently labeled sample to light. Use an anti-fade mounting medium.[3][22] |
| Inactive Antibody | Ensure proper storage of both primary and secondary antibodies. Test the antibody in a different application (e.g., Western blot) to confirm its activity.[18] |
| pH Sensitivity of Fluorophore | Ensure the final mounting medium has a pH that is optimal for the fluorescence of the dye (for FITC, this is slightly alkaline).[5][14] |
Quantitative Data Summary
Table 1: Influence of pH on FITC Fluorescence Intensity
| pH | Relative Fluorescence Intensity (%) |
| 10 | ~100 |
| 7 | ~50 |
| 3 | <5 |
Data compiled from studies showing a significant decrease in FITC fluorescence in acidic environments.[5][6]
Table 2: Common Blocking Agents and Recommended Concentrations
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent.[12][23] |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody.[12][16] |
| Non-fat Dry Milk | 5% (w/v) | Cost-effective, but may not be suitable for all applications, especially those involving phosphoproteins or avidin-biotin systems.[23] |
| Human IgG | 2% (w/v) | Can be effective in reducing charge-based non-specific binding.[8] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with FITC
-
Prepare the Antibody: Dissolve the antibody in a carbonate-bicarbonate buffer (pH 9.0-9.5) at a concentration of 1-5 mg/mL.
-
Prepare the FITC Solution: Immediately before use, dissolve FITC in an anhydrous organic solvent like DMSO or DMF to a concentration of 1 mg/mL.[5]
-
Labeling Reaction: While gently stirring, slowly add the FITC solution to the antibody solution. A common starting point is a 10-20 fold molar excess of dye to protein.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Purification: Remove the unreacted FITC by passing the solution through a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[6]
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC). Calculate the DOL to ensure it is within the optimal range (typically 2-10 for antibodies).[6]
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C or -80°C.
Protocol 2: Pre-adsorption of a Primary Antibody to Reduce Non-Specific Binding
This protocol is useful for polyclonal serum to confirm the specificity of a signal.
-
Optimize Antibody Concentration: First, determine the optimal working concentration of your primary antibody in your specific application (e.g., Western blot or IHC).[24][25]
-
Prepare Antibody Solutions: Prepare enough of the optimized antibody solution for two identical experiments. Aliquot the solution into two separate tubes.[24][25]
-
Blocking: To one tube, add the blocking peptide or protein (the antigen used to raise the antibody) at a 2-5 fold excess by weight. This will be the "pre-adsorbed" or "blocked" antibody solution. To the other tube, add an equivalent volume of buffer; this is your "control" antibody solution.[24][25]
-
Incubation: Gently mix both tubes and incubate for 30-60 minutes at room temperature with gentle agitation.[24][25]
-
Staining: Proceed with your standard staining protocol using the "pre-adsorbed" antibody on one sample and the "control" antibody on an identical sample.
-
Analysis: Compare the results. Signals that are present in the "control" sample but absent in the "pre-adsorbed" sample are considered specific to the antibody.[24][25]
Visualizations
Caption: Covalent bond formation between an isothiocyanate dye and a protein.
Caption: A workflow for troubleshooting high background fluorescence.
Caption: Key factors that contribute to non-specific binding of fluorescent labels.
References
- 1. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 6. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. sinobiological.com [sinobiological.com]
- 11. ibidi.com [ibidi.com]
- 12. researchgate.net [researchgate.net]
- 13. Minimizing Background Staining | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. What is pre-adsorption? | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. sysy.com [sysy.com]
- 25. sysy.com [sysy.com]
Technical Support Center: Isothiocyanate Compound Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isothiocyanate (ITC) compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My isothiocyanate compound is degrading rapidly in my aqueous buffer. What are the common causes?
A1: Isothiocyanates are known for their inherent instability in aqueous solutions.[1][2][3] The central carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and susceptible to attack by nucleophiles, including water.[1][2] Several factors can accelerate this degradation:
-
pH: Alkaline conditions (high pH) significantly accelerate ITC degradation compared to neutral or acidic conditions.[4][5][6]
-
Temperature: Higher temperatures increase the rate of degradation.[5][6][7] For sulforaphane, the degradation rate can increase by a factor of 3 to 4 for every 10°C rise in temperature.[7]
-
Buffer Composition: The components of your buffer can react with the ITC. Degradation is often faster in buffers like Phosphate-Buffered Saline (PBS), Tris-Cl, or citrate buffers compared to deionized water.[1]
-
Presence of Nucleophiles: Other nucleophilic molecules in your solution, such as free amines or thiol groups from proteins or other reagents, will react with and consume your ITC.[1][2]
-
Biological Components: The presence of cells or components from culture media (e.g., yeast extract, peptone) can also lead to a rapid decline in ITC concentration.[1]
Q2: What is the primary degradation pathway for isothiocyanates in water?
A2: The primary degradation pathway in an aqueous environment is hydrolysis. This process involves the nucleophilic attack of a water molecule on the isothiocyanate's central carbon. This forms an unstable thiocarbamic acid intermediate, which then readily decomposes to yield the corresponding primary amine and carbonyl sulfide (which further hydrolyzes to H₂S and CO₂).[8][9] In the presence of amines, a competing reaction can occur where the amine attacks the ITC to form a more stable thiourea derivative.[4][10]
Q3: I am working with Allyl Isothiocyanate (AITC) and observing a change in odor from pungent to garlic-like. What is happening?
A3: This is a classic sign of AITC degradation in the presence of water.[6][10] When AITC is heated in an aqueous solution (e.g., at 100°C), it can degrade into numerous compounds.[4][11] The pungent odor is characteristic of AITC itself, while the emerging garlic-like odor is often attributed to the formation of degradation products like diallyl sulfide, disulfide, and other polysulfides.[4][10] A major non-volatile degradation product formed in the aqueous phase is N,N′-diallylthiourea.[4][6]
Q4: How can I improve the stability of my isothiocyanate solution for an experiment?
A4: To minimize degradation during your experiments, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare ITC solutions immediately before use. Due to their reactivity, long-term storage in aqueous media is not recommended.[2][3]
-
Control pH: Use a slightly acidic buffer (e.g., pH 4-6) if your experimental design allows, as ITCs are generally more stable at lower pH.[4]
-
Lower the Temperature: Perform your experiments at the lowest practical temperature and store stock solutions at low temperatures (e.g., 4°C or -20°C) in an appropriate solvent.[5][7]
-
Use High-Purity Water: Use deionized or distilled water to minimize contaminants that could react with the ITC.
-
Consider Encapsulation: For formulation and drug delivery applications, advanced techniques like encapsulation in nanoemulsions or microparticles can dramatically improve the aqueous stability of ITCs.[12][13][14]
Q5: Are all isothiocyanates equally unstable?
A5: While instability is a general characteristic, the rate of degradation can vary between different ITCs. For example, in some studies comparing multiple ITCs, Allyl Isothiocyanate (AITC) was found to be among the most unstable in various buffers and cell culture media.[1][2] The specific chemical structure of the 'R' group attached to the -N=C=S moiety influences its reactivity and stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | ITC degradation during the experiment. | Prepare ITC solutions fresh for each experiment. Run a time-course stability test in your specific experimental medium to quantify degradation. |
| Low recovery of ITC after incubation | High reactivity with medium components (e.g., buffers, proteins, cells).[1] | Simplify the medium if possible. Analyze samples at earlier time points. Consider using a derivatization agent to form a more stable compound for analysis.[15] |
| Complete loss of ITC when heated | Thermal degradation.[4][6] | Avoid heating aqueous ITC solutions. If heating is necessary, perform a stability study at the target temperature to determine the compound's half-life. |
| LC-MS or GC-MS shows unexpected peaks | Formation of degradation products (e.g., corresponding amine, thiourea, sulfides).[4][8] | Characterize the degradation products using mass spectrometry to understand the degradation pathway in your system. This can confirm compound instability. |
Quantitative Data on Isothiocyanate Stability
The stability of isothiocyanates is highly dependent on the specific compound and the experimental conditions.
Table 1: Stability of Various Isothiocyanates (1 mM) in Different Aqueous Media at 37°C over 8 hours.
| Compound | Medium | % Remaining (after 8h) | Citation |
| Allyl Isothiocyanate (AITC) | Nutrient Broth | ~20% | [1] |
| Benzyl Isothiocyanate (BITC) | Nutrient Broth | ~30% | [1] |
| Phenethyl Isothiocyanate (PITC) | Nutrient Broth | ~40% | [1] |
Data are estimated from graphical representations in the cited source.
Table 2: Stability of Sulforaphane (SFN) in Aqueous Buffers at Different Temperatures.
| pH | Temperature | T₉₀ (Time to 10% degradation) | Citation |
| pH 8.0 (Phosphate Buffer) | 37°C | 0.19 days | [7] |
| pH 8.0 (Water, no buffer) | 37°C | 0.84 days | [7] |
| pH 8.0 (Phosphate Buffer) | 4°C | 33.87 days | [7] |
| pH 4.0 (Phosphate Buffer) | 4°C | 17.21 days | [7] |
Experimental Protocols
Protocol 1: General Method for Assessing ITC Stability in Aqueous Buffers
This protocol outlines a general procedure for determining the stability of an isothiocyanate in a specific aqueous solution over time.
-
Preparation of ITC Stock Solution:
-
Prepare a concentrated stock solution of the desired ITC (e.g., 100 mM) in a non-aqueous, inert solvent such as acetonitrile or dimethyl sulfoxide (DMSO).
-
-
Incubation Setup:
-
Prepare the aqueous test solutions (e.g., 0.1 M phosphate buffer at pH 7.0, deionized water).[1]
-
Spike the test solutions with the ITC stock solution to achieve the final desired concentration (e.g., 1 mM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Incubate the solutions at a constant, controlled temperature (e.g., 37°C) in sealed vials to prevent evaporation.[1]
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from each test solution.
-
-
Sample Preparation for Analysis:
-
Immediately quench any reaction by adding a suitable agent or by rapid cooling.
-
Extract the remaining ITC and its degradation products. A common method is liquid-liquid extraction with a solvent like methylene chloride or ethyl acetate.[4] Centrifuge to separate the layers and collect the organic phase.
-
-
Analytical Quantification:
-
Analyze the extracted samples using an appropriate analytical technique to quantify the concentration of the parent ITC.
-
GC-MS: Suitable for volatile ITCs like AITC. A standard method might use a capillary column (e.g., HP-5MS) with a temperature program (e.g., hold at 50°C, then ramp to 250°C).[1]
-
HPLC-UV/MS: Suitable for less volatile ITCs like sulforaphane. A reverse-phase C18 column is typically used with a mobile phase such as an acetonitrile/water gradient.[7]
-
-
Data Analysis:
-
Plot the concentration of the remaining ITC versus time. Calculate the degradation rate constant and the half-life (t₁/₂) or T₉₀ of the compound under the tested conditions.
-
Visualizations
Caption: Primary degradation pathways for isothiocyanates in aqueous solution.
Caption: Experimental workflow for assessing isothiocyanate stability.
Caption: Key factors influencing the stability of isothiocyanates in solution.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Stability of Allyl Isothiocyanate [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of Sulforaphane for Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. [PDF] Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. | Semantic Scholar [semanticscholar.org]
- 12. Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insights about stabilization of sulforaphane through microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
Technical Support Center: Optimizing Isothiocyanate-Amine Reactions
Welcome to the technical support center for optimizing your isothiocyanate-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction between an isothiocyanate and a primary amine?
A1: The reaction is a nucleophilic addition of the primary amine's lone pair of electrons to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable N,N'-disubstituted thiourea derivative.[1][2][3] The primary reactive sites on a protein are the N-terminal α-amino group and the ε-amino group of lysine residues.[3][4]
Q2: Why is pH a critical parameter for this reaction?
A2: The pH of the reaction medium is crucial because the amine must be in its deprotonated, nucleophilic state (-NH2) to react with the isothiocyanate.[3][4] A basic pH is typically required to achieve this. The kinetics of the reaction are therefore strongly pH-dependent.[4]
Q3: What is the optimal pH range for reacting isothiocyanates with amines?
A3: Generally, a pH range of 8.5 to 9.5 is considered optimal for modifying lysine residues in proteins.[4] For general peptide derivatization, if all amino groups are to be labeled, a pH above 9 is recommended.[3] The reaction is favored at a more alkaline pH of around 9.0-9.5 to ensure the amine is sufficiently nucleophilic.[5]
Q4: Can I selectively target the N-terminal amine of a protein?
A4: Yes, selective modification is sometimes possible. The α-amino group at a protein's N-terminus typically has a pKa of around 7, which is lower than the ε-amino group of lysine (around 10.5).[3][4] Therefore, performing the reaction at a near-neutral pH can sometimes selectively target the N-terminus.[4]
Q5: What are the common side reactions to be aware of?
A5: The most significant side reaction is the hydrolysis of the isothiocyanate, which competes with the amine conjugation.[4] The rate of this hydrolysis increases as the pH increases.[4][6] Isothiocyanates can be unstable in aqueous solutions, and this instability is more pronounced in alkaline conditions.[6][7][8] Additionally, isothiocyanates can react with thiol groups (e.g., from cysteine residues) to form dithiocarbamates, a reaction that is more favorable at a lower pH (around 6-8).[3][9]
Troubleshooting Guide
Problem 1: Low Yield of Thiourea Product
-
Possible Cause: The pH of your reaction buffer is too low.
-
Possible Cause: The isothiocyanate has degraded due to hydrolysis.
-
Solution: Prepare your isothiocyanate stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[3] Minimize the reaction time at high pH as much as possible. You may need to experimentally determine the optimal balance between reaction rate and isothiocyanate stability.
-
-
Possible Cause: Insufficient molar excess of the isothiocyanate.
-
Solution: A molar excess (typically 1.5 to 10-fold) of the isothiocyanate is often needed to drive the reaction to completion.[3] You may need to perform a titration experiment to find the optimal ratio for your specific molecules.
-
Problem 2: Non-Specific Labeling or Multiple Products
-
Possible Cause: The pH is too high, leading to reactions with other nucleophiles or promoting side reactions.
-
Possible Cause: The reaction time is too long.
-
Solution: Most labeling reactions are performed at room temperature for 1-4 hours or overnight.[3] Analyze your reaction at different time points to determine the optimal duration that maximizes your desired product while minimizing byproducts.
-
Data Presentation
Table 1: pH Influence on Isothiocyanate Reactions with Amines and Competing Reactions
| pH Range | Target Amine Protonation State | Reaction with Primary Amines | Competing Reaction: Hydrolysis | Reaction with Thiols | Recommended For |
| < 7 | Mostly protonated (-NH3+) | Very slow to negligible reaction | Slow[10] | Favorable (pH 6-8)[3][9] | Not recommended for amine conjugation |
| 7.0 - 8.0 | Partially deprotonated | Reaction occurs, rate is pH-dependent | Moderate | Favorable[3][9] | Selective labeling of N-terminal amines (pKa ~7)[4] |
| 8.5 - 9.5 | Mostly deprotonated (-NH2) | Optimal reaction rate[4][5] | Increases with pH[4][6] | Less favorable than with amines[9] | General labeling of primary amines, including lysine residues[4] |
| > 9.5 | Fully deprotonated | Fast reaction | Rapid hydrolysis, potential for isothiocyanate degradation[4][6] | Not the primary reaction | Use with caution due to increased instability of the isothiocyanate[4] |
Experimental Protocols
Detailed Methodology for pH Optimization of Isothiocyanate-Amine Conjugation
-
Buffer Preparation:
-
Prepare a series of buffers with pH values ranging from 7.0 to 10.0 in 0.5 pH unit increments (e.g., phosphate buffer for pH 7.0-7.5, sodium bicarbonate/carbonate buffer for pH 8.0-10.0).
-
Ensure all buffers are prepared at the desired final reaction concentration.
-
-
Reagent Preparation:
-
Dissolve the amine-containing molecule (e.g., protein, peptide) in each of the prepared buffers to a final concentration of 1-5 mg/mL.
-
Immediately before starting the reaction, dissolve the isothiocyanate in anhydrous DMSO or DMF to create a 10-20 fold molar excess stock solution relative to the amine.[3][5]
-
-
Reaction Setup:
-
For each pH value, add the calculated volume of the isothiocyanate stock solution to the amine solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Set up a control reaction for each pH containing only the amine in the buffer to monitor its stability.
-
Incubate all reactions at a constant temperature (e.g., room temperature) for a set period (e.g., 2 hours). It is advisable to take aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to monitor the reaction progress.
-
-
Reaction Quenching (Optional but Recommended):
-
Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to consume any unreacted isothiocyanate.
-
-
Analysis:
-
Analyze the reaction products using an appropriate technique such as HPLC, mass spectrometry, or SDS-PAGE (for proteins).
-
Quantify the amount of desired conjugate and any remaining starting materials.
-
Plot the product yield as a function of pH to determine the optimal condition for your specific reaction.
-
Mandatory Visualization
Caption: Reaction pathways for isothiocyanates with amines and competing side reactions.
Caption: Experimental workflow for determining the optimal pH for an isothiocyanate-amine reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. ftb.com.hr [ftb.com.hr]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
How to prevent aggregation of benzothiadiazole-labeled proteins
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the aggregation of proteins labeled with benzothiadiazole (BTD) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my benzothiadiazole (BTD)-labeled proteins aggregate?
Aggregation of BTD-labeled proteins is a common issue primarily driven by the hydrophobic nature of the BTD molecule itself. When covalently attached to the protein surface, the BTD dye increases the overall hydrophobicity.[1][2][3] This can lead to the exposure of hydrophobic patches that cause protein molecules to self-associate and precipitate out of solution.[1][3] The problem is often exacerbated at higher dye-to-protein labeling ratios, as this further increases the protein's surface hydrophobicity.[1][2]
Q2: What are the common signs of protein aggregation?
Protein aggregation can manifest in several ways. The most obvious signs are visible precipitation, cloudiness, or turbidity in the solution.[4] However, aggregation can also occur on a smaller scale, forming soluble aggregates that are not visible to the naked eye.[3] These soluble aggregates can often be inferred from the loss of biological activity, experimental artifacts, or detection using analytical techniques.[4]
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are effective for detecting and quantifying both soluble and insoluble protein aggregates:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and larger soluble aggregates based on their size. Aggregates will elute from the column earlier than the correctly folded monomeric protein.[1][3]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of larger particles and measures the size distribution of molecules in a solution. It is a rapid method to assess the overall quality and polydispersity of a sample.[1][3]
-
UV-Vis Spectroscopy: A simple way to detect large, insoluble aggregates is to measure the absorbance of the solution at higher wavelengths (e.g., 350-400 nm). An increase in absorbance in this range often indicates light scattering caused by precipitated protein.[1]
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): When run under non-denaturing conditions, this technique can reveal the presence of higher molecular weight species corresponding to soluble aggregates.[3]
Troubleshooting Guide
Q4: My protein precipitates immediately after the BTD labeling reaction. What should I do?
Immediate precipitation during or right after labeling points to a problem with the reaction conditions. The goal is to modify the protocol to disfavor the rapid self-association of newly hydrophobic proteins.
-
Decrease the Labeling Stoichiometry: The most common cause of immediate precipitation is an excessively high dye-to-protein molar ratio.[1][2][3] Reduce the amount of BTD reagent used in the reaction. Start with a 1:1 or 3:1 dye-to-protein ratio and optimize from there.
-
Reduce Protein Concentration: High protein concentrations can accelerate aggregation.[3][5] Try lowering the protein concentration during the labeling reaction. If a high final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the purified product later.[1][3]
-
Optimize Buffer pH: Proteins are least soluble at their isoelectric point (pI).[5] Ensure your labeling buffer pH is at least 1-1.5 units away from your protein's pI to maintain a net surface charge, which promotes repulsion between molecules.[3][5] For common NHS-ester labeling, a pH of 7.0-8.5 is typical.[1][6]
-
Control the Temperature: Perform the labeling reaction at a lower temperature, such as 4°C.[3] This slows down the kinetics of both the labeling reaction and the aggregation process, which can sometimes be enough to prevent precipitation. Be aware that this may require a longer incubation time to achieve desired labeling efficiency.
-
Consider a More Hydrophilic Dye: If available, use a BTD derivative that includes a hydrophilic linker, such as a polyethylene glycol (PEG) spacer.[1] This can help offset the hydrophobicity of the core dye molecule.
Q5: My BTD-labeled protein is soluble initially but aggregates during storage or after freeze-thaw cycles. How can I improve its stability?
Delayed aggregation points to issues with the formulation of the final product. The focus here is on optimizing the storage buffer and handling procedures.
-
Optimize Storage Buffer Composition:
-
pH and Ionic Strength: As with the labeling buffer, ensure the storage buffer pH is far from the protein's pI.[5] In some cases, increasing the ionic strength by adding salt (e.g., 150-250 mM NaCl) can help screen electrostatic interactions that may contribute to aggregation.[3][4]
-
Add Stabilizing Excipients: The inclusion of chemical additives can significantly enhance long-term stability. See the "Data Presentation" section below for a list of common stabilizers.
-
-
Incorporate Cryoprotectants: If storing your protein at -20°C or -80°C, the addition of a cryoprotectant is crucial. Glycerol (at 10-50%) is a widely used and effective agent to prevent aggregation during freeze-thaw cycles.[5]
-
Use Reducing Agents: For proteins containing cysteine residues, adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the storage buffer can prevent the formation of incorrect disulfide bonds, which can be a pathway to aggregation.[1][5][]
-
Flash Freeze and Aliquot: Avoid slow freezing, which can promote aggregation. Flash freeze small, single-use aliquots in liquid nitrogen and store them at -80°C.[5] This minimizes the number of damaging freeze-thaw cycles the protein is exposed to.
Q6: What are stabilizing excipients and how do they work?
Stabilizing excipients are small molecules added to a protein solution to help maintain its native structure and prevent aggregation. They work through several mechanisms:
-
Osmolytes (e.g., Glycerol, Sucrose, Trehalose): These molecules are preferentially excluded from the protein's surface. This effect thermodynamically favors a more compact, folded protein state, as it minimizes the surface area exposed to the solvent.[1][5]
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at preventing aggregation. It is thought to interact with and "shield" hydrophobic patches on the protein surface, preventing them from interacting with each other.[1][5][] Glycine can also increase the stability of the native state.[1]
-
Non-ionic Surfactants (e.g., Tween-20, Polysorbate 80): At low concentrations, these mild detergents can prevent aggregation in two ways. They can compete with proteins for adsorption to interfaces (like the air-water interface in a vial), and they can bind to hydrophobic regions on the protein to increase its solubility.[1][4][8]
Data Presentation
Table 1: Commonly Used Additives to Prevent Protein Aggregation
| Additive Class | Example | Typical Concentration | Mechanism of Action | Citations |
| Osmolytes | Glycerol | 10% - 50% (v/v) | Preferential exclusion, cryoprotectant | [1][5] |
| Sucrose / Trehalose | 5% - 20% (w/v) | Preferential exclusion, cryo/lyoprotectant | [1][3][] | |
| Amino Acids | L-Arginine | 50 mM - 1 M | Suppresses aggregation by masking hydrophobic patches | [1][5][] |
| Glycine | 50 - 250 mM | Stabilizes the native protein state | [1][3] | |
| Surfactants | Tween-20 / Polysorbate 80 | 0.01% - 0.1% (v/v) | Prevents surface-induced aggregation, solubilizes hydrophobic regions | [1][4][8] |
| Reducing Agents | DTT / TCEP | 1 - 5 mM | Prevents incorrect disulfide bond formation | [1][5][] |
Experimental Protocols
Protocol: Assessing Soluble Aggregates with Size Exclusion Chromatography (SEC)
This protocol outlines the general steps to analyze a BTD-labeled protein sample for the presence of soluble aggregates.
1. Materials and Equipment:
-
SEC column suitable for the molecular weight range of your protein.
-
HPLC or FPLC system with a UV detector.
-
Mobile phase: A well-filtered and degassed buffer in which your protein is known to be stable (e.g., PBS, HEPES buffer with 150 mM NaCl).
-
Your BTD-labeled protein sample.
-
Low-protein-binding 0.22 µm syringe filter.
2. Methodology:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.[1]
-
Sample Preparation: Filter your BTD-labeled protein sample through a 0.22 µm filter to remove any large, insoluble aggregates that could damage the column.[1]
-
Sample Injection: Inject a defined volume of your filtered protein sample onto the column. The amount injected should be within the recommended loading capacity of the column.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using the UV detector at two wavelengths: 280 nm (for protein backbone) and the absorbance maximum of your BTD dye.
-
Data Analysis:
-
Analyze the resulting chromatogram. Soluble aggregates, being larger, will travel through the column faster and elute as earlier peaks (at lower retention volumes) than the monomeric protein.
-
The correctly folded, monomeric protein should elute as a single, sharp peak at its expected retention volume.
-
Any free, unreacted BTD dye will be much smaller and elute as a late peak.
-
Integrate the area under each peak to quantify the relative percentage of aggregate, monomer, and free dye in your sample.
-
Visualizations
Caption: Troubleshooting workflow for BTD-labeled protein aggregation.
Caption: Mechanism of BTD-induced protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Technical Support Center: Isothiocyanate (ITC) Side Reactions
Welcome to the technical support center for researchers working with isothiocyanates (ITCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and side reactions of ITCs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My isothiocyanate compound seems to be losing activity in my cell culture media. What could be the cause?
A1: The loss of ITC activity is often due to instability and reactions with components in your buffer or media.[1][2] Isothiocyanates are electrophiles that can react with various nucleophiles.[1]
Common culprits include:
-
Primary Amine Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are a major cause of ITC degradation. The amine group directly reacts with the isothiocyanate group, forming a stable thiourea linkage and inactivating your compound.[3]
-
Thiol-Containing Molecules: Components with sulfhydryl groups (-SH), such as glutathione (GSH) present in cells or certain media supplements, can react with ITCs.[4][5][6] This reaction forms dithiocarbamates, which can alter the biological activity of the ITC.[5]
-
Aqueous Instability: Some ITCs are inherently unstable in aqueous solutions and can degrade over time, with the degradation being more rapid in buffers compared to deionized water.[1][2]
Troubleshooting Recommendation:
-
Check your buffer composition. Avoid using buffers with primary amines.[3]
-
Switch to a non-reactive buffer. Phosphate-buffered saline (PBS), citrate-phosphate buffer, or HEPES are generally more compatible choices.[1][3]
-
Prepare fresh solutions. Due to their limited stability in aqueous media, it is best to prepare ITC solutions immediately before use.[2]
Q2: I am using a Tris-based buffer for my experiments. Is this a problem?
A2: Yes, this is highly likely to be a problem. The primary amine in Tris is a strong nucleophile that will react with the electrophilic carbon of the isothiocyanate group (-N=C=S). This reaction is irreversible and leads to the formation of a thiourea adduct, effectively consuming your active compound and potentially leading to inaccurate or non-reproducible results.[3]
Click to see the reaction diagram
Caption: Reaction of an isothiocyanate with Tris buffer.
Q3: Which buffers are considered "safe" to use with isothiocyanates?
A3: Buffers that lack primary amine groups are recommended. Suitable alternatives include:
-
Phosphate-Buffered Saline (PBS): A widely used and generally safe option for ITC experiments.[1][3]
-
Citrate-Phosphate Buffer: Another compatible choice for maintaining pH without reacting with the ITC.[1][2]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Although it is a zwitterionic buffer, its secondary and tertiary amines are significantly less reactive than the primary amines found in Tris.
Always verify the compatibility of your specific ITC with your chosen buffer system, as stability can vary between different ITC structures.[2]
Q4: How does pH affect the stability and side reactions of isothiocyanates?
A4: The pH of the buffer can influence the rate and type of side reactions.
-
Reaction with Amines: The reaction with primary amines to form thioureas generally occurs at neutral to alkaline pH (pH 7-11).[7]
-
Reaction with Thiols: The reaction with thiol groups (like cysteine) to form dithiocarbamates is favored at a slightly acidic to neutral pH (pH 6-8).[7]
-
Hydrolysis: ITCs can be unstable in aqueous media, and extreme pH values can accelerate their degradation.[1] For long-term storage of ITC conjugates, a slightly acidic to neutral pH is often recommended.[3]
Troubleshooting Guides
Problem: Inconsistent results in Nrf2 activation assays.
Your ITC is a known Nrf2 activator, but you are seeing variable or lower-than-expected induction of Nrf2 target genes (e.g., HO-1, NQO1).
Possible Cause: The ITC is being consumed by side reactions before it can effectively interact with its cellular target, Keap1. The Keap1 protein has highly reactive cysteine residues that are the targets for ITCs, leading to Nrf2 activation.[4][8][9] If your buffer contains competing nucleophiles (like primary amines), the effective concentration of the ITC reaching Keap1 will be reduced, leading to inconsistent Nrf2 activation.[10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Nrf2 assay inconsistency.
Quantitative Data Summary
The stability of isothiocyanates can differ significantly based on the compound and the aqueous environment. The decline is generally more rapid in buffers than in pure water.[1][2]
| Isothiocyanate (ITC) | Buffer System (0.1 M, pH 7.0) | Observation at 37°C | Source |
| Allyl isothiocyanate (AITC) | Tris-Cl | Unstable, rapid decline over 24h | [1] |
| Allyl isothiocyanate (AITC) | Phosphate Buffered Saline (PBS) | Unstable, rapid decline over 24h | [1] |
| Allyl isothiocyanate (AITC) | Citrate Phosphate | Unstable, rapid decline over 24h | [1] |
| Erucin | Tris-Cl, PBS, Citrate Phosphate | More stable than AITC, but still declined over 24h | [1] |
| Sulforaphane (SFN) | Phosphate Buffer (pH 8.0) | ~58% retention after 24h | [12] |
| Sulforaphane (SFN) | Inclusion complex in buffer (pH 8.0) | ~92% retention after 24h (stabilized) | [12] |
Key Experimental Protocols
Protocol: Assessing the Stability of an Isothiocyanate in a Test Buffer
This protocol provides a general method to quantify the stability of your ITC in a specific buffer over time using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the rate of degradation of an ITC in a chosen biological buffer.
Materials:
-
Isothiocyanate compound of interest
-
Test buffer (e.g., 0.1 M Tris-Cl, pH 7.4)
-
Control buffer (e.g., 0.1 M PBS, pH 7.4)
-
Deionized water
-
Extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Internal Standard (IS) (e.g., butyl-benzene for GC-MS)
-
GC-MS or LC-MS system
Methodology:
-
Standard Preparation: Prepare a stock solution of your ITC in a non-aqueous solvent (e.g., DMSO, ethanol). Prepare a separate stock solution of the Internal Standard.
-
Reaction Setup:
-
In separate vials, add your test buffer, control buffer, and deionized water.
-
Spike each vial with the ITC stock solution to a final concentration of 1 mM.
-
Incubate the vials at a constant temperature (e.g., 37°C) in an anaerobic environment if necessary.[1]
-
-
Time-Point Sampling:
-
At designated time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from each vial.[1]
-
-
Extraction:
-
Immediately add the aliquot to a tube containing the extraction solvent and a fixed amount of the Internal Standard.
-
Vortex vigorously to extract the remaining ITC.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Analysis:
-
Carefully transfer the organic layer to a new vial for analysis.
-
Analyze the sample using a calibrated GC-MS or LC-MS method to quantify the concentration of the ITC relative to the Internal Standard.[1]
-
-
Data Interpretation: Plot the concentration of the ITC versus time for each buffer. A faster decline in concentration indicates lower stability in that medium.
Click to see the Nrf2 Signaling Pathway Diagram
Caption: ITC activation of the Keap1-Nrf2 antioxidant pathway.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible conjugation of isothiocyanates with glutathione catalyzed by human glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights about stabilization of sulforaphane through microencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Fluorescence of 2,1,3-Benzothiadiazol-5-yl isothiocyanate (BTD-ITC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2,1,3-Benzothiadiazol-5-yl isothiocyanate (BTD-ITC) in fluorescence-based assays. The content addresses common issues encountered during protein labeling and fluorescence quenching experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTD-ITC) and what are its fluorescent properties?
A1: this compound is a fluorescent probe belonging to the benzothiadiazole (BTD) family of fluorophores.[1][2][3] BTD derivatives are known for their sensitivity to the local environment, which makes them useful for sensing applications.[4] The isothiocyanate group (-N=C=S) is a reactive moiety that readily forms a stable thiourea bond with primary amine groups (e.g., on lysine residues of proteins) under mild alkaline conditions.[5] Key properties of BTD fluorophores often include large Stokes shifts, high photostability, and bright emission.[2][3]
Q2: What is fluorescence quenching?
A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[6] This can occur through various mechanisms, including collisions with other molecules in solution (dynamic quenching), formation of a non-fluorescent complex (static quenching), or energy transfer to an acceptor molecule (FRET).[6] Common quenchers include molecular oxygen, halide ions (like iodide), and certain metal ions.[1]
Q3: What are the main mechanisms of fluorescence quenching?
A3: The primary quenching mechanisms are:
-
Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative relaxation back to the ground state. This process is dependent on the concentration of the quencher and the diffusion rates within the solvent.[7]
-
Static Quenching: The quencher and fluorophore form a non-fluorescent complex in the ground state. This reduces the population of fluorophores available for excitation.[7]
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer occurs from an excited donor fluorophore to a suitable acceptor molecule in close proximity (typically <10 nm). The acceptor can be a quencher.[1]
Q4: How can I analyze quenching data quantitatively?
A4: Dynamic and static quenching are often analyzed using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] Where F₀ is the fluorescence intensity without the quencher, F is the intensity with the quencher at concentration [Q], and Ksv is the Stern-Volmer quenching constant. A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv.[8]
Troubleshooting Guide
Issue 1: Low or No Fluorescence After Labeling Protein with BTD-ITC
| Question | Possible Cause | Suggested Solution |
| Why is my BTD-ITC-labeled protein not fluorescent? | Inefficient Labeling: The BTD-ITC may not have coupled to the protein. This can be due to interfering substances (e.g., Tris or glycine buffers containing primary amines), incorrect pH, or degraded BTD-ITC. | Ensure the labeling buffer is free of primary amines (e.g., use a carbonate or phosphate buffer). Adjust the pH to 8.5-9.0 for the reaction.[9] Use freshly prepared BTD-ITC solution in anhydrous DMSO. |
| Protein Precipitation: The protein may have denatured and precipitated during the labeling reaction, which often involves changes in buffer and the addition of an organic solvent (DMSO). | Perform the labeling reaction at a lower temperature (4°C).[5] Minimize the concentration of DMSO in the final reaction mixture (ideally <10%). Confirm protein stability under the chosen labeling conditions beforehand. | |
| Self-Quenching (Over-labeling): If too many fluorophore molecules are attached to a single protein, they can quench each other. | Reduce the molar excess of BTD-ITC relative to the protein in the labeling reaction.[5] Determine the degree of labeling (DOL) to optimize the dye-to-protein ratio. |
Issue 2: Unexpected Fluorescence Quenching
| Question | Possible Cause | Suggested Solution |
| My fluorescence signal is decreasing unexpectedly. What could be the cause? | Buffer Components: Certain components in your buffer, such as halide ions (I⁻, Br⁻), heavy metal ions, or dissolved oxygen, can act as quenchers. | Prepare buffers with high-purity water and reagents. If oxygen is a suspected quencher, deoxygenate the buffers by sparging with nitrogen or argon. |
| Photobleaching: Prolonged or high-intensity exposure to the excitation light can irreversibly destroy the fluorophore. | Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible with your sample. BTD derivatives are generally photostable, but photobleaching can still occur under harsh conditions.[2][7] | |
| Analyte Interaction: The molecule you are studying (e.g., a metal ion, a small molecule) may be an intrinsic quencher of BTD fluorescence. For example, BTD derivatives have been shown to be quenched by cyanide and certain metal ions.[1][5] | This may be the basis of your assay. If it is an unintended effect, consider if the analyte can be replaced or if its concentration can be reduced. |
Issue 3: Inconsistent or Non-Linear Stern-Volmer Plots
| Question | Possible Cause | Suggested Solution |
| Why is my Stern-Volmer plot not linear? | Mixed Quenching Mechanisms: A combination of static and dynamic quenching is occurring simultaneously. This often results in an upward-curving plot. | Analyze the data using a modified Stern-Volmer equation that accounts for both mechanisms. Perform temperature-dependent studies; dynamic quenching typically increases with temperature, while static quenching often decreases. |
| Ground-State Complex Formation (Static Quenching): If static quenching is the dominant mechanism, the plot may still be linear, but it won't be distinguishable from dynamic quenching by intensity measurements alone. | Perform fluorescence lifetime measurements. Dynamic quenching reduces the fluorescence lifetime, whereas static quenching does not affect the lifetime of the uncomplexed fluorophores. | |
| Inaccessible Fluorophores: If the BTD-ITC is bound to a protein, some fluorophores may be located in regions inaccessible to the quencher, leading to a downward-curving plot. | This provides structural information about the labeled protein. The plot can be analyzed using a modified model that accounts for accessible and inaccessible fluorophore populations. |
Quantitative Data Summary
Table 1: Common Quenchers and Their Mechanisms
| Quencher Class | Specific Examples | Common Quenching Mechanism(s) | Notes |
| Halide Ions | Iodide (I⁻), Bromide (Br⁻) | Collisional (Dynamic) Quenching | Efficiency often correlates with the atomic number of the ion (heavy atom effect). |
| Metal Ions | Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺ | Static and/or Dynamic Quenching, FRET | Can quench through various mechanisms, including electron transfer and energy transfer.[1] |
| Molecular Oxygen | O₂ | Collisional (Dynamic) Quenching | A ubiquitous and efficient quencher for many fluorophores. |
| Anions | Cyanide (CN⁻) | Static Quenching (often via nucleophilic attack on the fluorophore) | Specific BTD derivatives have been designed as "turn-off" sensors for cyanide.[5] |
| Nitroaromatics | 2,4-Dinitrotoluene | Collisional (Dynamic) Quenching | Often act as electron-accepting quenchers. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with BTD-ITC
This protocol is adapted from standard methods for labeling proteins with isothiocyanate-functionalized dyes.[5][9]
-
Protein Preparation:
-
Dissolve the protein to be labeled in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
The protein concentration should ideally be between 5-10 mg/mL.[9]
-
If the protein is in a buffer like Tris or glycine, it must be dialyzed against the labeling buffer before proceeding.[9]
-
-
BTD-ITC Solution Preparation:
-
Immediately before use, dissolve the BTD-ITC in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved BTD-ITC.[5] The optimal ratio should be determined empirically.
-
Protect the reaction mixture from light by wrapping the container in aluminum foil.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted BTD-ITC and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the protein, which will be visually colored and will elute first.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of BTD-ITC.
-
Protocol 2: Fluorescence Quenching Titration Experiment
-
Preparation of Solutions:
-
Prepare a stock solution of the BTD-ITC-labeled protein at a known concentration in a suitable fluorescence buffer (e.g., PBS, pH 7.4).
-
Prepare a high-concentration stock solution of the quencher (e.g., potassium iodide, KI) in the same buffer.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the absorbance maximum of BTD-ITC and the emission wavelength to its fluorescence maximum.
-
Set the excitation and emission slit widths to achieve an adequate signal-to-noise ratio without saturating the detector.
-
-
Measurement of Initial Fluorescence (F₀):
-
Add a known volume of the BTD-ITC-labeled protein solution to a cuvette to obtain an initial fluorescence intensity reading between 50% and 80% of the maximum detector response. This is your F₀ value.
-
-
Titration:
-
Make small, sequential additions of the concentrated quencher stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before measuring the fluorescence intensity (F).
-
Record the fluorescence intensity after each addition. The total volume of added quencher should be minimal (<5% of the initial volume) to avoid significant dilution effects.
-
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution if necessary.
-
Calculate the F₀/F ratio for each quencher concentration [Q].
-
Plot F₀/F versus [Q]. If the relationship is linear, perform a linear regression to determine the slope, which is the Stern-Volmer constant (Ksv).
-
Visualizations
Caption: Comparison of Dynamic and Static fluorescence quenching mechanisms.
Caption: Workflow for BTD-ITC protein labeling and fluorescence quenching assay.
References
- 1. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and computational analysis of benzothiadiazole-fluorene based molecules for organic light-emitting diodes and high-efficiency organic solar cells | Semantic Scholar [semanticscholar.org]
- 7. assaygenie.com [assaygenie.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(2-Hydroxy-5-nitrobenzylidene)-1,3-indanedione versus Fluorescein Isothiocyanate in Interaction with Anti-hFABP Immunoglobulin G1: Fluorescence Quenching, Secondary Structure Alteration and Binding Sites Localization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,1,3-Benzothiadiazol-5-yl Isothiocyanate Dye
This guide provides troubleshooting and practical advice for researchers working with 2,1,3-Benzothiadiazol-5-yl isothiocyanate dye, focusing on the critical step of removing unconjugated dye post-labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unconjugated this compound dye?
Removing all unbound dye is essential for the accuracy and reliability of downstream applications. Excess, unconjugated dye can lead to high background fluorescence, which significantly reduces the signal-to-noise ratio of your experiment. This can result in false positives, inaccurate quantification, and misinterpreted localization in imaging studies. Furthermore, for accurate determination of the degree of labeling (DOL), the removal of all non-conjugated dye is a mandatory prerequisite.
Q2: What are the most effective methods for removing unbound dye from my protein conjugate?
The most common and effective methods for separating labeled proteins from smaller, unbound dye molecules are based on size differences. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique, often performed using gravity columns or pre-packed spin columns (desalting columns), separates molecules based on their size. The larger protein-dye conjugates will pass through the column matrix more quickly (eluting first), while the smaller, unconjugated dye molecules are retained longer.
-
Dialysis: This method involves placing the labeling mixture in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) membrane. The bag is placed in a large volume of buffer, allowing the small, free dye molecules to diffuse out into the buffer while retaining the large, labeled protein inside.
Q3: The 2,1,3-Benzothiadiazole fluorophore is quite hydrophobic. Does this pose any special challenges?
Yes, the hydrophobic nature of the benzothiadiazole core can present challenges. Highly hydrophobic dyes have a tendency to induce or contribute to protein aggregation.[1] They can also bind non-covalently to proteins, making complete removal difficult. If you observe protein precipitation during labeling or purification, it may be related to the dye's hydrophobicity. Using buffers containing stabilizing agents (e.g., glycerol) or optimizing the dye-to-protein ratio to avoid over-labeling can help mitigate these effects.[1]
Q4: How can I confirm that all the free dye has been removed?
Successful removal is typically validated by calculating the Degree of Labeling (DOL) or dye-to-protein ratio. This involves measuring the absorbance of your purified conjugate at two wavelengths: one near the protein's maximum absorbance (~280 nm) and one at the absorbance maximum of the dye. If free dye is present, it will artificially inflate the dye's absorbance reading, leading to an erroneously high DOL calculation.
Troubleshooting Guides
Issue 1: High background fluorescence is observed in my assay after purification.
This is a common issue that suggests residual free dye is still present in the sample.
| Possible Cause | Recommended Solution |
| Incomplete Dye Removal | A single purification step may be insufficient, especially if a large molar excess of dye was used in the labeling reaction. Solution: Perform a second purification step. Using a different method for the second step (e.g., a spin column followed by dialysis) can be very effective. |
| Dye Aggregation | Hydrophobic dyes can form aggregates that may be large enough to co-elute with the protein conjugate during size exclusion chromatography. Solution: Centrifuge the purified sample at high speed (e.g., >14,000 x g) for 15 minutes and carefully use the supernatant. Consider altering buffer conditions, such as adjusting salt concentration, to discourage aggregation. |
| Labeled Protein Aggregation | Aggregated protein can trap free dye molecules, carrying them through the purification process. Solution: Optimize the labeling stoichiometry by reducing the molar ratio of dye to protein to prevent over-labeling.[1] Purify the conjugate immediately after the labeling reaction to remove any small aggregates that may have formed.[1] |
Issue 2: The recovery of my labeled protein is very low after purification.
| Possible Cause | Recommended Solution |
| Protein Precipitation/Aggregation | The labeling process (e.g., pH, dye hydrophobicity) may have caused the protein to aggregate and precipitate.[1] Solution: Visually inspect your sample for precipitate. If present, centrifuge the sample and test both the pellet and supernatant for your protein. To prevent this, consider using a lower protein concentration for labeling (e.g., 1-2 mg/mL) or adding stabilizing excipients like glycerol to your buffer.[1] |
| Non-specific Binding to Purification Matrix | The protein may be binding to the desalting column resin or dialysis membrane. Solution: Pre-equilibrate the column or membrane with a buffer containing a blocking agent like Bovine Serum Albumin (BSA) if compatible with your downstream application. Consult the manufacturer's instructions for your specific purification product for recommendations on blocking. |
Data Presentation
Table 1: Comparison of Common Dye Removal Methods
| Feature | Spin Desalting Columns (SEC) | Dialysis |
| Principle | Size Exclusion Chromatography | Diffusion across a semi-permeable membrane |
| Speed | Fast (~5-10 minutes) | Slow (4 hours to overnight) |
| Efficiency | Good for removing the bulk of free dye | Very thorough, excellent for complete buffer exchange |
| Sample Dilution | Minimal | Significant sample dilution is possible |
| Ease of Use | Very Easy | Moderately Easy |
| Ideal For | Rapid cleanup, small to medium sample volumes | All sample volumes, achieving highest purity |
Table 2: Key Parameters for Degree of Labeling (DOL) Calculation
| Parameter | Value / Formula | Notes |
| Protein Absorbance (A₂₈₀) | Measured Spectrophotometrically | Absorbance of the conjugate solution at 280 nm. |
| Dye Absorbance (Aₘₐₓ) | Measured Spectrophotometrically | Absorbance of the conjugate solution at the dye's λₘₐₓ. |
| Dye λₘₐₓ | ~420-480 nm (Example range) | CRITICAL: The exact absorbance maximum for your specific conjugate must be determined experimentally from its spectrum. BTD derivatives' absorption is solvent-dependent.[2][3] |
| Molar Extinction Coefficient of Dye (ε_dye) | Varies (e.g., ~27,000 L mol⁻¹ cm⁻¹)[2] | CRITICAL: This value is specific to the dye and solvent. Always obtain this value from the dye supplier's datasheet. The provided value is an example from a related compound. |
| Molar Extinction Coefficient of Protein (ε_prot) | Protein-Specific | e.g., for IgG, ε_prot ≈ 210,000 L mol⁻¹ cm⁻¹ |
| Correction Factor (CF₂₈₀) | CF₂₈₀ = (A₂₈₀ of free dye) / (Aₘₐₓ of free dye) | This accounts for the dye's absorbance at 280 nm. If not provided by the manufacturer, it should be measured using a solution of the free dye. |
Disclaimer: The spectral properties (λₘₐₓ and ε_dye) for 2,1,3-Benzothiadiazole derivatives are highly dependent on the complete molecular structure and the solvent environment. The values provided are illustrative examples based on published data for related compounds.[2][3] You must use the specific values for your dye and experimental conditions, typically found on the manufacturer's Certificate of Analysis.
Experimental Protocols
Protocol 1: Purification Using a Spin Desalting Column
This method is ideal for rapid cleanup of small sample volumes.
-
Prepare the Column: Remove the column's bottom cap and place it into a collection tube.
-
Equilibrate: Centrifuge the column (typically at 1,500 x g for 1-2 minutes) to remove the storage buffer. Discard the buffer and place the column in a new, clean collection tube. Add your desired final buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure full buffer exchange.
-
Load Sample: Slowly apply your entire labeling reaction mixture to the center of the packed resin bed.
-
Elute: Centrifuge the column at the same speed and duration as the equilibration steps (e.g., 1,500 x g for 2 minutes).
-
Collect: The purified, labeled protein conjugate is now in the collection tube. The smaller, unconjugated dye molecules remain in the column resin.
-
Store: Store the purified conjugate appropriately (typically at 4°C, protected from light).
Protocol 2: Purification by Dialysis
This method is thorough and suitable for any sample volume, providing excellent purification and buffer exchange.
-
Prepare Membrane: If using dialysis tubing, cut to the desired length and hydrate according to the manufacturer's instructions. For dialysis cassettes, briefly rinse with distilled water.
-
Load Sample: Carefully load the labeling reaction mixture into the dialysis tubing/cassette, avoiding the introduction of air bubbles, and clamp securely.
-
Dialyze: Place the loaded device into a beaker containing a large volume (e.g., >100 times the sample volume) of the desired purification buffer.
-
Stir: Place the beaker on a magnetic stir plate and stir gently at 4°C. Protect the entire setup from light.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours, or preferably overnight for maximum efficiency. Perform at least two complete buffer changes during this period (e.g., change after 2 hours, then again after 4 hours, then leave overnight).
-
Recover: Carefully remove the tubing/cassette from the buffer. Recover the purified conjugate from the device and transfer it to a clean storage tube.
-
Store: Store the purified conjugate at 4°C, protected from light.
Protocol 3: Calculating the Degree of Labeling (DOL)
This calculation determines the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance: Using a 1 cm pathlength cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum (Aₘₐₓ). Dilute the sample if necessary to keep absorbance values within the linear range of the spectrophotometer (typically < 1.5).
-
Calculate Molar Concentration of the Dye:
-
Concentration_Dye (M) = Aₘₐₓ / (ε_dye × path length)
-
-
Calculate Corrected Protein Absorbance:
-
Corrected_A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
-
Calculate Molar Concentration of the Protein:
-
Concentration_Protein (M) = Corrected_A₂₈₀ / (ε_prot × path length)
-
-
Calculate DOL:
-
DOL = Concentration_Dye / Concentration_Protein
-
Visualizations
Caption: Workflow for labeling, purification, and quality control.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
Technical Support Center: Isothiocyanate Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isothiocyanate conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction in an isothiocyanate conjugation?
The core reaction is a nucleophilic addition of a primary amine group (e.g., from a protein or peptide) to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This process results in the formation of a stable thiourea bond, covalently linking the two molecules.[1][2] The primary reactive sites on a protein are typically the N-terminal α-amino group and the ε-amino group of lysine residues.[1]
Q2: How does temperature influence the rate of the conjugation reaction?
As with most chemical reactions, increasing the temperature generally accelerates the rate of isothiocyanate conjugation.[3] This is because higher temperatures provide the reacting molecules with more kinetic energy, which leads to more frequent and energetic collisions, thereby increasing the likelihood of a successful reaction.[3] For FITC-conjugated monoclonal antibodies, an increase in temperature has been shown to increase both the association and dissociation rate constants.
Q3: What is the optimal temperature range for isothiocyanate conjugation reactions?
A universally optimal temperature does not exist as it depends on the specific reactants and desired outcome. However, most labeling reactions are conducted at room temperature (20-25°C) or at 4°C.[4] Reactions at room temperature are typically incubated for 1-4 hours, while reactions at 4°C may be left overnight.[1] For dextran-FITC conjugation, a reaction temperature of 4-25°C is typically used.[5] It is crucial to balance the reaction rate with the potential for side reactions and degradation of the biomolecule at higher temperatures.[1]
Q4: What are the potential side reactions at elevated temperatures?
Higher temperatures can promote undesirable side reactions. A primary concern is the hydrolysis of the isothiocyanate group, which becomes more significant with increasing temperature. This leads to the formation of the corresponding amine and can reduce the overall conjugation efficiency.[6] For peptides, elevated temperatures can also increase the rate of Edman degradation-type cyclization, especially when the isothiocyanate is at the N-terminus.[1] Additionally, the stability of the biomolecule itself can be compromised at higher temperatures.
Q5: How does pH interact with temperature in these reactions?
Both pH and temperature are critical parameters. A basic pH (typically 8.5-9.5) is necessary to ensure that the primary amine groups are deprotonated and thus nucleophilic.[1] Temperature and pH can have a combined effect on reaction efficiency. For instance, maximal labeling of IgG with FITC was achieved in 30-60 minutes at room temperature and a pH of 9.5.[7][8] It is important to consider that the stability of both the isothiocyanate reagent and the target biomolecule can be pH and temperature-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conjugation Yield | Suboptimal Temperature: The reaction may be too slow at low temperatures or the reagent may be degrading at high temperatures. | Optimize the reaction temperature. Most conjugations are performed at room temperature (20-25°C) or 4°C.[4] If the reaction is slow, consider a modest increase in temperature, but monitor for side reactions and biomolecule instability.[1] |
| Incorrect pH: The amino groups on the protein/peptide are not sufficiently deprotonated. | Ensure the reaction buffer is at the optimal pH, typically between 8.5 and 9.5 for reaction with primary amines.[1] | |
| Hydrolysis of Isothiocyanate: The isothiocyanate reagent has been degraded by moisture. | Prepare stock solutions of the isothiocyanate in an anhydrous solvent like DMSO or DMF immediately before use.[1] Allow reagent vials to warm to room temperature before opening to prevent condensation. | |
| Presence of Unexpected Side Products | High Reaction Temperature: Elevated temperatures can lead to the formation of degradation products. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Analyze the reaction mixture for common byproducts such as the corresponding amine from isothiocyanate hydrolysis.[6] |
| Edman Degradation-type Cyclization (for peptides): The N-terminal isothiocyanate adduct can cyclize under certain conditions. | If N-terminal labeling is desired, consider introducing a spacer molecule between the label and the peptide to prevent this cyclization.[1] | |
| Biomolecule Instability or Aggregation | High Reaction Temperature: The protein or peptide is sensitive to the reaction temperature. | Conduct the conjugation at a lower temperature (e.g., 4°C). Reduce the reaction time if possible by optimizing other parameters like pH and reagent concentration. |
| Over-labeling: Excessive conjugation can lead to changes in protein conformation and solubility. | Optimize the molar ratio of isothiocyanate to the biomolecule. A common starting point is a 10- to 20-fold molar excess of the labeling reagent.[4] |
Data Presentation
Table 1: General Effect of Temperature on Isothiocyanate Conjugation Parameters
| Parameter | Effect of Increasing Temperature | Considerations |
| Reaction Rate | Generally increases.[3] | Higher temperatures can lead to a faster reaction, but may not always result in a higher yield of the desired conjugate due to competing side reactions.[2] |
| Conjugation Yield | Can increase up to an optimal point, after which it may decrease.[2] | The optimal temperature for yield is a balance between reaction rate and the stability of the reactants and products. |
| Side Reactions (e.g., Hydrolysis) | Rate of side reactions, such as hydrolysis of the isothiocyanate, increases.[6] | This can lead to a lower yield of the desired conjugate and the formation of impurities. |
| Biomolecule Stability | Can decrease, leading to denaturation or aggregation. | The thermal stability of the specific protein or peptide must be considered. |
| Thiourea Bond Stability | The thiourea bond is generally stable, but extreme temperatures can lead to degradation. | Studies on analogous compounds suggest that thiourea groups are less thermally stable than urea or selenourea groups.[9] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Peptide with FITC in Solution
This protocol is a general guideline for labeling a purified peptide in a liquid phase.
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 9.0) to a concentration of approximately 1 mg/mL.[1]
-
Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
Initiate Reaction: Add the FITC solution to the peptide solution to achieve a final molar ratio of 3:1 to 5:1 (FITC:peptide).[1] The final concentration of DMSO should be kept as low as possible to ensure solubility.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light (e.g., by wrapping the vial in aluminum foil).[1]
-
Quench Reaction (Optional): The reaction can be stopped by adding an amine-containing buffer such as 10 mM Tris.[1]
-
Purification: Remove unreacted FITC and purify the labeled peptide using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.[1]
Protocol 2: General Procedure for Antibody Conjugation with FITC
This protocol is a general guideline for labeling an antibody with FITC.
-
Buffer Exchange: Dialyze the antibody solution against 0.1 M sodium carbonate buffer (pH 9.0) to remove any amine-containing buffers or preservatives.[10]
-
Prepare Antibody Solution: Adjust the antibody concentration to at least 2 mg/mL in the carbonate buffer.
-
Prepare FITC Solution: Dissolve FITC in anhydrous DMSO at 1 mg/mL immediately before use.[10]
-
Initiate Reaction: For each 1 mL of protein solution, slowly add 50 µL of the FITC solution in small aliquots while gently stirring the protein solution.[10]
-
Incubation: Incubate the reaction mixture for 8 hours at 4°C in the dark.[10]
-
Quench Reaction: Add NH4Cl to a final concentration of 50 mM and incubate for 2 hours at 4°C to quench any unreacted FITC.[10]
-
Purification: Separate the FITC-conjugated antibody from unreacted FITC and other small molecules by gel filtration (e.g., Sephadex G-25).
Visualizations
Caption: General reaction mechanism of isothiocyanate conjugation with a primary amine.
Caption: A simplified troubleshooting workflow for low yield in isothiocyanate conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the factors that can affect dextran-FITC conjugation? | AAT Bioquest [aatbio.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Signal in Fluorescence Microscopy with BTD Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signal when using benzothiadiazole (BTD) probes in microscopy experiments.
Troubleshooting Guide: Low Fluorescence Signal
Low or no fluorescence signal is a common issue that can arise from various factors in your experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause of weak signals when using BTD probes.
Question: I am not seeing any signal or the signal from my BTD probe is very weak. What are the possible causes and how can I fix this?
Answer:
A weak or absent signal can be attributed to several factors, ranging from the probe itself to the imaging setup. Here is a step-by-step guide to troubleshoot this issue:
1. Verify Probe Integrity and Storage:
-
Potential Cause: Degradation of the BTD probe due to improper storage.
-
Recommended Solution: BTD probes are generally stable when stored correctly as a solid or in solution.[1][2] However, it is crucial to follow the manufacturer's specific storage instructions regarding temperature and light exposure. To rule out probe degradation, prepare a fresh dilution from your stock for each experiment.
2. Optimize Probe Concentration and Incubation Time:
-
Potential Cause: Suboptimal probe concentration or insufficient incubation time.
-
Recommended Solution: The optimal concentration for BTD probes can vary depending on the specific probe and cell line.[3] It is recommended to perform a titration to determine the ideal concentration that provides a strong signal without high background.[3] Similarly, incubation times may need to be optimized. Insufficient incubation can lead to weak labeling.
| Parameter | Recommended Starting Range | Notes |
| Probe Concentration | 0.1 - 2.0 mM (for some applications) | Always start with the manufacturer's recommendation if available. Titration is crucial.[3] |
| Incubation Time | 15 min - 4 hours | Optimization is necessary and cell-line dependent.[3] |
3. Check for Probe Aggregation:
-
Potential Cause: Aggregation of the BTD probe, leading to fluorescence quenching. This phenomenon, known as Aggregation-Caused Quenching (ACQ), can occur at high concentrations or in certain buffer conditions.[4][]
-
Recommended Solution:
-
Lower Probe Concentration: Use the lowest effective concentration of the BTD probe as determined by your titration.
-
Solvent Choice: Ensure the probe is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into your aqueous buffer. The final concentration of the organic solvent should typically be kept low to avoid toxicity and precipitation.
-
Buffer Composition: The composition of your buffer can influence probe aggregation. Some salts or high concentrations of certain components might promote aggregation. If you suspect this is an issue, try a different buffer system.
-
4. Review Your Staining Protocol (for Fixed Cells):
-
Potential Cause: Inadequate fixation or permeabilization can prevent the BTD probe from reaching its intracellular target.
-
Recommended Solution: Ensure your fixation and permeabilization protocol is appropriate for your cell type and the specific BTD probe you are using.
5. Verify Microscope and Imaging Settings:
-
Potential Cause: Incorrect filter sets or imaging parameters.
-
Recommended Solution:
-
Filter Sets: BTD probes often have large Stokes shifts (a significant difference between the excitation and emission wavelengths).[1][2] Ensure that your microscope's excitation and emission filters are correctly matched to the specific spectral properties of your BTD probe.
-
Exposure Time and Gain: Increase the exposure time or camera gain to enhance a weak signal. However, be mindful that this can also increase background noise.
-
Objective: Use an objective with a high numerical aperture (NA) to collect more light.
-
6. Minimize Photobleaching:
-
Potential Cause: The fluorescent signal is fading due to prolonged exposure to excitation light.[9][10]
-
Recommended Solution:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time that still provides a detectable signal.[10][11]
-
Use Antifade Mounting Medium: For fixed cells, use a commercially available antifade mounting medium to protect the sample from photobleaching.[12][13][14]
-
Image Quickly: Acquire images as efficiently as possible to reduce the total light exposure time.
-
7. Consider Environmental Factors:
-
Potential Cause: The fluorescence of some BTD probes can be sensitive to the polarity of their microenvironment and pH.[15]
-
Recommended Solution:
-
Buffer pH: Ensure the pH of your imaging buffer is within the optimal range for your BTD probe.
-
Solvent Polarity: Be aware that changes in the local environment (e.g., binding to a target) can alter the fluorescence properties of the probe. This is often an intended feature of "turn-on" probes.
-
Experimental Protocols
Protocol 1: General Staining Protocol for Live Cells with a BTD Probe
This protocol provides a general framework. Optimization of probe concentration and incubation time is essential for each specific BTD probe and cell type.
-
Cell Preparation:
-
Seed cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of the BTD probe in an appropriate solvent (e.g., anhydrous DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in a warm, serum-free medium or an appropriate imaging buffer like Hank's Balanced Salt Solution (HBSS).
-
-
Staining:
-
Remove the culture medium from the cells and wash them once with the warm, serum-free medium or imaging buffer.
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the optimized duration (e.g., 15-60 minutes), protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with the pre-warmed medium or imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed medium or imaging buffer to the cells.
-
Proceed with fluorescence microscopy using the appropriate filter sets for your BTD probe.
-
Protocol 2: General Staining Protocol for Fixed and Permeabilized Cells with a BTD Probe
-
Cell Preparation and Fixation:
-
Grow cells on coverslips.
-
Wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating them with 4% Paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Staining:
-
Dilute the BTD probe stock solution to the desired final concentration in PBS.
-
Incubate the fixed and permeabilized cells with the probe solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove the unbound probe.
-
-
Mounting and Imaging:
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of BTD probes compared to other fluorophores like BODIPY?
A1: BTD probes offer several attractive photophysical properties, including large Stokes shifts, high quantum yields, and excellent photostability.[1][2] Their efficiency in transposing the cell membrane also makes them suitable for live-cell imaging.[1][2] While BODIPY dyes also have high quantum yields and photostability, BTD probes often excel in providing a large separation between excitation and emission wavelengths, which can be advantageous in reducing background and bleed-through in multicolor imaging experiments.[][18]
Q2: Can the buffer I use affect the fluorescence of my BTD probe?
A2: Yes, the buffer composition can influence the fluorescence signal. The lack of certain cations in buffers like PBS can sometimes affect membrane stability, which might indirectly impact probe localization and signal.[19] Additionally, the pH of the buffer can be critical for the performance of some fluorescent probes.[15] It is always recommended to use a buffer system that is compatible with both your cells and the specific BTD probe.
Q3: My BTD probe signal seems to be aggregating in the cells. What can I do?
A3: Probe aggregation can lead to fluorescence quenching.[4][] To mitigate this, you can try lowering the probe concentration, ensuring the probe is fully dissolved before adding it to the aqueous buffer, and considering the composition of your imaging medium. Some probes are designed to exhibit aggregation-induced emission (AIE), where aggregation enhances the fluorescence signal; it is important to know the specific properties of your BTD probe.[20][21]
Q4: How can I improve the signal-to-noise ratio in my images?
A4: To improve the signal-to-noise ratio, you can:
-
Optimize Probe Concentration: Use a concentration that maximizes the signal from your target while minimizing non-specific background fluorescence.[22]
-
Thorough Washing: Increase the number and duration of wash steps to remove unbound probe.[22]
-
Use a Blocking Agent: For some applications, particularly when targeting specific proteins, using a blocking agent like Bovine Serum Albumin (BSA) can help reduce non-specific binding.[20][23]
-
Optimize Imaging Parameters: Adjust microscope settings such as exposure time and gain, and use appropriate filters.[24]
Visualizations
Caption: A general experimental workflow for live-cell imaging using BTD probes.
Caption: A logical flowchart for troubleshooting low fluorescence signal with BTD probes.
References
- 1. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 2. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. Fix, Perm, & Block | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 9. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. emsdiasum.com [emsdiasum.com]
- 13. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 17. SignalStain® Mounting Medium | Cell Signaling Technology [cellsignal.com]
- 18. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence probing and molecular docking analysis of the binding interaction of bovine serum albumin (BSA) with the polarity probe AICCN - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. universityofgalway.ie [universityofgalway.ie]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of signal-to-noise ratio for efficient microarray probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing background fluorescence in cell staining experiments
Welcome to the technical support center for minimizing background fluorescence in cell staining experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common sources of background noise in immunofluorescence.
Troubleshooting Guide: Identifying and Solving High Background
High background fluorescence can obscure specific signals, making data interpretation difficult. The first step in troubleshooting is to identify the source of the background. This can be broadly categorized into two main areas: Autofluorescence (signal from the sample itself) and Non-specific Staining (unwanted binding of reagents).
A systematic approach is key to diagnosing the issue. The following workflow can help pinpoint the source of high background.
Validation & Comparative
A Comparative Guide to Protein Labeling: 2,1,3-Benzothiadiazol-5-yl isothiocyanate vs. FITC
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of protein analysis and drug development, the selection of an appropriate fluorescent label is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of a novel fluorophore, 2,1,3-Benzothiadiazol-5-yl isothiocyanate, against the well-established Fluorescein isothiocyanate (FITC). This objective analysis, supported by available data, aims to equip researchers with the necessary information to make an informed choice for their protein labeling needs.
At a Glance: Key Performance Indicators
The following table summarizes the key photophysical and chemical properties of this compound and FITC. It is important to note that specific experimental data for this compound is limited in the current body of scientific literature. The properties listed are largely inferred from studies on the 2,1,3-benzothiadiazole (BTD) core and its derivatives.
| Property | This compound | Fluorescein Isothiocyanate (FITC) |
| Excitation Maximum (λex) | Estimated ~450-500 nm | ~494 nm[1] |
| Emission Maximum (λem) | Estimated ~520-580 nm | ~520 nm[1] |
| Molar Extinction Coefficient (ε) | Data not available | ~75,000 cm⁻¹M⁻¹[2] |
| Quantum Yield (Φ) | Potentially high (derivative dependent) | ~0.92[2] |
| Photostability | Generally high for BTD core[3] | Moderate (prone to photobleaching)[4] |
| pH Sensitivity | Generally low for BTD core | High (fluorescence decreases in acidic pH)[5][6] |
| Reactive Group | Isothiocyanate | Isothiocyanate |
| Target Functional Group | Primary amines (e.g., lysine, N-terminus) | Primary amines (e.g., lysine, N-terminus)[1][7] |
In-Depth Analysis
This compound: A Promising Newcomer
The 2,1,3-benzothiadiazole (BTD) scaffold is gaining recognition in the development of fluorescent probes due to its inherent photostability and tunable photophysical properties. BTD-based dyes are known for their robust fluorescence and resistance to photobleaching, which are highly desirable characteristics for demanding applications such as single-molecule imaging and long-term cellular tracking.
While specific quantitative data for the 5-isothiocyanate derivative is not yet widely published, the general properties of the BTD core suggest several potential advantages:
-
Enhanced Photostability: The BTD heterocyclic system is known for its high stability, which could translate to longer observation times and reduced signal loss during fluorescence microscopy experiments.[3]
-
Reduced pH Sensitivity: Unlike fluorescein, the fluorescence of many BTD derivatives is less dependent on the pH of the surrounding environment, offering more reliable and consistent measurements in varying biological contexts.
-
Tunable Stokes Shift: The modular nature of the BTD core allows for chemical modifications that can be used to tune the Stokes shift (the difference between the excitation and emission maxima), which is advantageous for multiplexing applications.
The isothiocyanate group enables the covalent labeling of primary amines on proteins, such as the side chain of lysine residues and the N-terminus, through the formation of a stable thiourea bond.
Fluorescein Isothiocyanate (FITC): The Established Standard
FITC has been a workhorse in protein labeling for decades, owing to its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[4] Its bright green fluorescence is readily detectable with standard fluorescence microscopy equipment.
However, FITC is not without its limitations:
-
Photobleaching: FITC is susceptible to photobleaching, where the fluorophore permanently loses its ability to fluoresce upon prolonged exposure to excitation light.[4] This can be a significant drawback for experiments requiring long acquisition times.
-
pH Sensitivity: The fluorescence intensity of FITC is highly dependent on pH, with a significant decrease in acidic environments.[5][6] This can lead to unreliable quantification in cellular compartments with varying pH.
-
Self-Quenching: At high labeling densities, FITC molecules can exhibit self-quenching, leading to a decrease in the overall fluorescence signal.
Despite these drawbacks, FITC remains a popular choice for many standard applications due to its cost-effectiveness and the vast amount of literature and established protocols available.
Experimental Protocols
Protein Labeling with this compound (General Protocol)
Note: The following is a general protocol for protein labeling with an isothiocyanate-functionalized dye. Optimization of the dye-to-protein ratio, reaction time, and temperature is highly recommended for each specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with the isothiocyanate.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add the desired amount of the dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained on the column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Protein Labeling with FITC (Established Protocol)
Materials:
-
Protein of interest in an amine-free buffer
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium carbonate buffer, pH 9.0
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[1]
-
The buffer should be free of primary amines and ammonium salts.
-
-
Dye Preparation:
-
Prepare a 1 mg/mL stock solution of FITC in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
While gently stirring, add 50-100 µg of the FITC stock solution for every 1 mg of protein.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the FITC-protein conjugate from unreacted FITC using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Calculate the degree of labeling (DOL) by measuring the absorbance at 280 nm and 494 nm. The molar extinction coefficient for FITC at 494 nm is approximately 75,000 cm⁻¹M⁻¹.[2]
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for protein labeling and a simplified representation of the signaling pathway, which in this case is the detection of the fluorescent signal.
Caption: A flowchart of the key steps in a typical protein labeling experiment.
Caption: A simplified diagram illustrating the process of fluorescence signal detection.
Conclusion
The choice between this compound and FITC for protein labeling depends heavily on the specific requirements of the experiment.
This compound represents a promising alternative, particularly for applications demanding high photostability and pH insensitivity. However, the current lack of comprehensive characterization and established protocols necessitates initial optimization by the researcher. Its potential for superior performance in challenging imaging conditions makes it an exciting prospect for future applications.
FITC , on the other hand, remains a reliable and cost-effective choice for standard applications where its limitations are not a primary concern. The wealth of available data and protocols makes it a straightforward option for routine protein labeling.
Researchers are encouraged to carefully consider the experimental demands, particularly regarding illumination intensity, duration of observation, and the pH of the biological environment, when selecting the most appropriate fluorescent label for their protein of interest. As more data becomes available for emerging fluorophores like this compound, the toolkit for protein analysis will continue to expand, enabling more sophisticated and robust experimental designs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 6. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
A Comparative Guide to the Photostability of Benzothiadiazole and Alexa Fluor Dyes
For Researchers, Scientists, and Drug Development Professionals
Overview of Photostability
Photostability, or the resistance of a fluorophore to photodegradation (photobleaching) upon exposure to light, is a critical characteristic for quantitative fluorescence imaging. Dyes with high photostability allow for longer exposure times and more intense illumination without significant loss of signal, which is crucial for demanding applications such as single-molecule imaging, time-lapse microscopy, and high-content screening.
Benzothiadiazole (BTD) Dyes are a class of fluorophores known for their excellent photophysical properties, including high quantum yields, large Stokes shifts, and notable stability.[1][2] Several studies have highlighted the "excellent photostability" of various BTD derivatives in different environments.[3]
Alexa Fluor Dyes are a family of widely used fluorescent dyes recognized for their brightness and exceptional photostability.[4][5] They are often considered the gold standard in fluorescence labeling and have demonstrated superior photostability compared to traditional dyes like fluorescein isothiocyanate (FITC) and cyanine (Cy) dyes.[6][7][8]
Quantitative Photostability Data
Direct comparative data for the photobleaching quantum yield or half-life of specific benzothiadiazole and Alexa Fluor dyes measured under the same conditions is scarce. The following tables summarize available, non-comparative quantitative data for each dye class to provide an indication of their performance.
It is crucial to note that the data in Table 1 and Table 2 were obtained under different experimental conditions and therefore cannot be directly compared.
Table 1: Photophysical Properties of Selected Benzothiadiazole Derivatives
| Dye Derivative | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ_F_) | Solvent/Conditions |
| BzT-OH | 390 | 472 | 0.50 | DMSO[9] |
| BzT-OAc | 381 | 460 | 0.52 | DMSO[9] |
| BzT-OAcryl | 381 | 468 | 0.16 | DMSO[9] |
| BTIA-ester | - | - | - | N,N-dimethylformamide (DMF), lifetime of ~7.5 ns[3] |
| BTIA-COOH | - | - | - | N,N-dimethylformamide (DMF), multiple lifetimes[3] |
Table 2: Photophysical Properties of Selected Alexa Fluor Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ_F_) | Solvent/Conditions |
| Alexa Fluor 488 | 493 | 519 | - | More photostable than FITC[5] |
| Alexa Fluor 555 | - | - | - | More photostable than Cy3[5] |
| Alexa Fluor 568 | - | - | - | Higher photostability than FITC[7][8] |
| Alexa Fluor 647 | - | - | - | More photostable than Cy5[6] |
Experimental Protocol: Measuring Photobleaching Half-Life
To enable a direct and objective comparison of photostability, researchers can determine the photobleaching half-life (t₁/₂) of different dyes using a standardized protocol. The following is a generalized methodology for this purpose.
Objective: To determine and compare the photobleaching half-life of a benzothiadiazole dye and an Alexa Fluor dye under identical illumination conditions using fluorescence microscopy.
Materials:
-
Benzothiadiazole dye solution of interest
-
Alexa Fluor dye solution of interest (e.g., Alexa Fluor 488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the benzothiadiazole and Alexa Fluor dyes in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to a standardized final concentration (e.g., 1 µM) in PBS.
-
Prepare a thin film of each dye solution on separate microscope slides and allow them to dry, or embed the dyes in a polymer matrix to immobilize them.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image at time t=0.
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflow for evaluating fluorophore photostability.
Caption: Experimental workflow for determining and comparing the photobleaching half-life of fluorescent dyes.
Logical Relationships in Photostability Assessment
The key parameters influencing the observed photostability of a fluorescent dye in an experimental setting are interconnected.
Caption: Interrelationship of factors influencing the experimental assessment of fluorophore photostability.
Conclusion
Both benzothiadiazole and Alexa Fluor dyes are excellent choices for applications demanding high photostability. While direct quantitative comparisons are lacking in the literature, qualitative evidence strongly supports the robustness of both dye families. For researchers requiring a definitive choice for their specific application, it is recommended to perform a direct comparison of the photobleaching half-lives using the provided experimental protocol. This will ensure the selection of the most suitable dye, leading to higher quality and more reliable experimental outcomes.
References
- 1. Color tunable benzothiadiazole-based small molecules for lightening applications | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody [celljournal.org]
- 9. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine Labeling: Alternatives to 2,1,3-Benzothiadiazol-5-yl isothiocyanate
For researchers, scientists, and drug development professionals engaged in the precise labeling of biomolecules, the selection of an appropriate amine-reactive reagent is a critical step. While 2,1,3-Benzothiadiazol-5-yl isothiocyanate serves as a fluorescent labeling compound, a wide array of alternatives offers diverse photophysical properties, reaction efficiencies, and bond stabilities. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to facilitate an informed decision for your specific research needs.
The primary alternatives to this compound for amine labeling fall into two major chemical classes: isothiocyanates and succinimidyl esters (also known as NHS esters). These reagents react with primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, to form stable covalent bonds.
Quantitative Comparison of Amine-Reactive Fluorescent Dyes
The selection of a fluorescent label is often dictated by its spectral properties, brightness (a function of its molar extinction coefficient and quantum yield), and photostability. The following table summarizes key quantitative data for a selection of popular amine-reactive fluorescent dyes.
| Fluorophore Family | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Fluorescein (FITC) | Isothiocyanate | 494 | 518 | ~75,000 | ~0.92[1] | Low[2] |
| Tetramethylrhodamine (TRITC) | Isothiocyanate | 555 | 580 | ~85,000 | ~0.20 | Moderate |
| Alexa Fluor™ 488 | NHS Ester | 495 | 519 | ~71,000 | 0.92[1] | High[3] |
| Alexa Fluor™ 555 | NHS Ester | 555 | 565 | ~150,000 | 0.10[1] | High[4] |
| Alexa Fluor™ 647 | NHS Ester | 650 | 668 | ~239,000 | 0.33[1] | High[4] |
| CF® Dyes (e.g., CF®488A) | NHS Ester | 490 | 515 | ~70,000 | 0.90 | High |
| Cy® Dyes (e.g., Cy®3) | NHS Ester | 550 | 570 | ~150,000 | ~0.15 | Moderate to High[5] |
| Cy® Dyes (e.g., Cy®5) | NHS Ester | 649 | 670 | ~250,000 | ~0.20 | Moderate[4] |
| DyLight™ Dyes (e.g., DyLight™ 488) | NHS Ester | 493 | 518 | ~70,000 | ~0.90 | High |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general framework for the covalent labeling of proteins with an amine-reactive succinimidyl ester dye.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[6]
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the dissolved dye. The molar ratio of dye to protein typically ranges from 10:1 to 20:1, but should be optimized for each specific protein and application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution and incubate for an additional 30-60 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: General Procedure for Protein Labeling with an Isothiocyanate
This protocol outlines the steps for labeling proteins with an amine-reactive isothiocyanate dye.
Materials:
-
Protein of interest in an amine-free buffer
-
Isothiocyanate fluorescent dye (e.g., FITC)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium carbonate-bicarbonate, pH 9.0-9.5
-
Purification column
-
Quenching solution (optional)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. The higher pH is necessary for efficient reaction of the isothiocyanate group with primary amines.
-
Dye Preparation: Immediately before use, dissolve the isothiocyanate dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Slowly add the dissolved dye to the stirring protein solution. A typical molar ratio of dye to protein is 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add a quenching solution if desired to terminate the reaction.
-
Purification: Purify the labeled protein as described for the NHS ester labeling protocol.
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single protein molecule. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
Calculate DOL: DOL = A_max / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Visualizing Workflows and Pathways
Experimental Workflow for Amine Labeling
The following diagram illustrates the general workflow for labeling a protein with an amine-reactive fluorescent dye.
Caption: General experimental workflow for amine-reactive labeling of proteins.
Application in a Signaling Pathway: Receptor-Mediated Endocytosis
Fluorescently labeled ligands or antibodies are invaluable tools for studying cellular signaling pathways. The following diagram depicts the process of receptor-mediated endocytosis, a common application for such labeled biomolecules.
Caption: Visualization of receptor-mediated endocytosis using a fluorescently-labeled ligand.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to BTD Fluorophores in Super-Resolution Microscopy
For researchers, scientists, and drug development professionals seeking to push the boundaries of cellular imaging, the choice of fluorophore is paramount. This guide provides an objective comparison of the performance of benzothiadiazole (BTD) fluorophores in super-resolution microscopy, benchmarked against commonly used alternatives. The information presented is supported by experimental data to facilitate informed decisions for advanced imaging applications.
Benzothiadiazole (BTD), a heterocyclic aromatic compound, forms the core of a versatile class of fluorophores demonstrating significant promise for super-resolution microscopy.[1][2] These dyes are recognized for their robust photophysical properties, including high photostability, large Stokes shifts, and high fluorescence quantum yields, making them attractive candidates for demanding imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM).[1][2]
Performance Comparison of Fluorophores
To provide a clear comparison, the following table summarizes the key photophysical properties of a representative BTD fluorophore alongside two industry-standard dyes, Alexa Fluor 647 and Cy5, which are frequently used in STORM imaging. The data presented is compiled from various studies and represents typical performance characteristics under super-resolution imaging conditions.
| Property | BTD Derivative (Representative) | Alexa Fluor 647 | Cy5 |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~80,000 - 120,000 | ~270,000 | ~250,000 |
| Fluorescence Quantum Yield (Φ) | High (can exceed 0.8 in certain environments) | ~0.33 | ~0.27 |
| Brightness (ε × Φ) | High | Very High | High |
| Photostability | High | High | Moderate |
| Photons per Switching Event (in STORM) | Data not readily available in comparative studies | ~3,800 - 5,200[3] | ~1,800 |
| On/Off Duty Cycle (in STORM) | Data not readily available in comparative studies | Low (~0.0006 - 0.0009)[4] | Low |
| Number of Switching Cycles (in STORM) | Data not readily available in comparative studies | High | Moderate |
Note: The photophysical properties of BTD derivatives can be extensively tuned through chemical modifications. The values presented for the BTD derivative are representative of the class and can vary based on the specific molecular structure and local environment. Data for direct comparison of on/off switching kinetics for BTD fluorophores in a super-resolution context is limited in the current literature. Alexa Fluor 647 is widely regarded as a benchmark fluorophore for dSTORM imaging due to its excellent photoswitching characteristics.[5][6]
Experimental Methodologies
General Protocol for (d)STORM Imaging of Cellular Structures
This protocol outlines the key steps for immunofluorescence labeling and subsequent dSTORM imaging, adaptable for various fluorophores.
1. Cell Culture and Fixation:
-
Culture cells of interest on high-precision glass coverslips (#1.5).
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Quench the fixation with 0.1 M glycine or 100 mM NH₄Cl in PBS for 5 minutes.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
2. Immunofluorescence Staining:
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the sample three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647-conjugated) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the sample extensively with PBS to remove unbound antibodies.
3. Preparation of STORM Imaging Buffer: A typical STORM imaging buffer is crucial for inducing the photoswitching of the fluorophores. The buffer composition often includes an oxygen scavenging system and a thiol to promote the transition to and from the dark state.
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
-
GLOX Solution: 14 mg Glucose Oxidase + 50 µL Catalase in 200 µL Buffer A
-
MEA Solution: 1 M Cysteamine in water
Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 70 µL of MEA solution and 7 µL of GLOX solution.
4. STORM Imaging and Data Acquisition:
-
Mount the coverslip onto a microscope slide with a small volume of the freshly prepared STORM imaging buffer. Seal the edges to prevent oxygen re-entry.
-
Use a super-resolution microscope equipped with high-power lasers (e.g., 647 nm for Alexa Fluor 647) and a sensitive EMCCD or sCMOS camera.
-
Illuminate the sample with high laser power to drive most fluorophores into a dark state.
-
A lower power activation laser (e.g., 405 nm) can be used to sparsely and stochastically reactivate fluorophores.
-
Acquire a long series of images (typically 10,000-100,000 frames) with short exposure times (e.g., 10-30 ms) to capture the blinking events of individual molecules.
-
The acquired data is then processed using specialized software to localize the center of each fluorescence event with high precision and reconstruct the final super-resolution image.[7]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows in super-resolution microscopy.
Conclusion
BTD-based fluorophores represent a promising class of probes for super-resolution microscopy, with inherent advantages in photostability and quantum yield. While they exhibit excellent potential, more extensive quantitative studies directly comparing their photoswitching kinetics with established dyes like Alexa Fluor 647 under identical super-resolution imaging conditions are needed to fully ascertain their competitive performance. The development of optimized imaging protocols specifically tailored for BTD derivatives will be crucial for their widespread adoption in the research community. For applications requiring high brightness and proven photoswitching performance, Alexa Fluor 647 remains a top choice for dSTORM imaging. However, the tunable nature of BTD fluorophores makes them a highly attractive platform for the future development of next-generation probes for advanced cellular imaging.
References
- 1. Comparative sensitivity of unexplored benzothiadiazole scaffolded fluorescent molecular probes in sensing the microenvironment of aqueous Pluronic media: a photophysical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. microscopyu.com [microscopyu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a New Benzothiadiazole Biosensor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the specificity of a novel benzothiadiazole-based biosensor. It offers a comparative analysis of its performance against alternative technologies, supported by experimental data and detailed protocols.
The development of novel biosensors with high specificity is paramount for accurate and reliable detection of target analytes in complex biological and environmental samples. Benzothiadiazole derivatives have emerged as a promising class of fluorescent probes due to their excellent photophysical properties. However, rigorous validation of their specificity is a critical step before their application in research and diagnostics. This guide outlines the key experimental procedures and data presentation formats to thoroughly assess the specificity of a new benzothiadiazole biosensor.
Comparative Performance of Benzothiadiazole Biosensors
To contextualize the performance of a new benzothiadiazole biosensor, it is essential to compare it with existing sensing technologies for the same target analyte. This section provides a comparative overview of benzothiadiazole-based sensors for the detection of Zinc ions (Zn²⁺), pH, and nitroreductase (NTR), alongside common alternative methods.
Zinc Ion (Zn²⁺) Detection
The sensitive and selective detection of Zn²⁺ is crucial due to its significant roles in various physiological and pathological processes.
| Sensor Type | Analyte | Detection Limit | Key Advantages | Key Disadvantages |
| New Benzothiadiazole Sensor | Zn²⁺ | [Insert Data] | [Insert Advantages] | [Insert Disadvantages] |
| Benzothiazole-based "Turn-on" Sensor | Zn²⁺ | 2.36 x 10⁻⁸ M[1] | High selectivity and sensitivity in semi-aqueous conditions.[1] | Potential for multi-step synthesis. |
| Ratiometric Benzothiazole Sensor | Zn²⁺, Cu²⁺, Ni²⁺ | Zn²⁺: 0.25 ppm[2] | Ratiometric response enhances accuracy; colorimetric detection possible.[2] | Lower selectivity against Cu²⁺ and Ni²⁺.[2] |
| Fluorescein-Benzothiazole Sensor | Zn²⁺ | 5.64 μM[3] | "Turn-on" response with good selectivity. | Higher detection limit compared to other fluorescent probes. |
| Alternative: Traditional Probes | Zn²⁺ | Varies | Well-established, diverse range of probes available. | Can suffer from interference from other metal ions.[1] |
pH Sensing
Accurate pH measurement is fundamental in various chemical and biological systems. Fluorescent pH probes offer a non-invasive method for monitoring pH changes.
| Sensor Type | Operational pH Range | pKa | Key Advantages | Key Disadvantages |
| New Benzothiadiazole Sensor | [Insert Data] | [Insert Data] | [Insert Advantages] | [Insert Disadvantages] |
| Ratiometric Benzothiadiazole Probe | [Insert Range from Source 1] | [Insert pKa from Source 1] | Ratiometric detection minimizes external interferences. | May have a limited operational pH range. |
| Alternative: Coumarin-based Probes | Visible and Near-infrared | [Not specified] | Can visualize pH changes in two fluorescence channels.[4] | May exhibit background fluorescence. |
| Alternative: Traditional pH Probes | Wide range | Varies | Cost-effective and reliable for long-term monitoring.[5] | Slower response time and potential for interference.[5] |
Nitroreductase (NTR) Detection
Nitroreductase is a key enzyme in hypoxic cells and bacteria, making its detection valuable for cancer research and infectious disease diagnostics.
| Sensor Type | Analyte | Detection Limit | Key Advantages | Key Disadvantages |
| New Benzothiadiazole Sensor | NTR | [Insert Data] | [Insert Advantages] | [Insert Disadvantages] |
| Cyanine-scaffold Fluorogenic Probe | NTR | 10 ng/mL[6] | High specificity and significant fluorescence enhancement.[6] | Potential for competitive inhibition. |
| Ratiometric Fluorescent Probe | NTR | 0.33 μg/mL[7] | Ratiometric response allows for more accurate quantification.[7] | Higher detection limit compared to other probes. |
| Alternative: NTR-responsive Probe | NTR | 6.21 nM [8] | High specificity with no reduction by various biological reductants. [8] | May require HPLC for product confirmation. [8] |
Experimental Protocols for Specificity Validation
To ensure the reliability of a new benzothiadiazole biosensor, a rigorous specificity validation protocol must be followed. This involves testing the sensor's response to a range of potential interfering species.
General Protocol for Specificity Testing against Interfering Ions
This protocol outlines the steps to assess the selectivity of a new fluorescent biosensor for its target ion against a panel of other common metal ions.
1. Preparation of Stock Solutions:
- Prepare a stock solution of the new benzothiadiazole biosensor in a suitable solvent (e.g., DMSO, ethanol).
- Prepare stock solutions (e.g., 10 mM) of the target analyte and a panel of potentially interfering ions in deionized water or an appropriate buffer. The panel should include ions with similar chemical properties to the target analyte and those commonly found in biological or environmental samples. A typical panel for a Zn²⁺ sensor might include: Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, and Al³⁺.
2. Fluorescence Measurements:
- In a cuvette or a 96-well plate, add the appropriate buffer solution.
- Add the new benzothiadiazole biosensor from the stock solution to achieve the desired final concentration.
- Record the initial fluorescence spectrum of the biosensor alone.
- To assess interference, add a high concentration (e.g., 10 to 100-fold excess compared to the target analyte's expected concentration) of each interfering ion to separate samples containing the biosensor. Record the fluorescence spectrum after each addition.
- For the positive control, add the target analyte to a sample containing the biosensor and record the fluorescence spectrum.
- To test for competitive interference, add the target analyte to the samples already containing the interfering ions and record the final fluorescence spectrum.
3. Data Analysis:
- Plot the fluorescence intensity or the ratiometric response of the biosensor in the presence of the target analyte and each of the interfering ions.
- Compare the fluorescence response induced by the target analyte to that of the interfering ions. A highly specific sensor will show a significant response only to the target analyte.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying mechanisms and experimental procedures.
Caption: Signaling pathway of the benzothiadiazole biosensor.
Caption: Experimental workflow for specificity validation.
References
- 1. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Sensitive Fluorescein-Benzothiazole Based Fluorescent Sensor for Zn2+ Ion in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Optical PH Sensors Compare to Traditional Water PH Probes? | Rika Sensor [rikasensor.com]
- 6. Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00758E [pubs.rsc.org]
- 7. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benzothiadiazole Isomers: A Comparative Analysis of Fluorescence Quantum Yield
For researchers and professionals in materials science and drug development, the 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone for creating advanced functional molecules.[1][2] Renowned for its strong electron-accepting nature, the BTD unit is integral to designing molecules with tailored photophysical properties for applications ranging from organic light-emitting diodes (OLEDs) to cellular imaging probes.[2][3] A critical parameter governing the performance of these materials is the fluorescence quantum yield (ΦF), which quantifies the efficiency of light emission after absorption.
This guide provides an in-depth comparison of the quantum yields of various BTD isomers. We will explore how the seemingly subtle change in the position of substituents on the BTD core—a concept known as regioisomerism—dramatically alters molecular electronics and, consequently, the quantum yield. This analysis is grounded in experimental data and explains the causality behind these performance differences, offering a predictive framework for the rational design of next-generation BTD derivatives.
The Decisive Role of Substituent Position in BTD Photophysics
The fluorescence of typical BTD derivatives originates from an excited state with significant intramolecular charge-transfer (ICT) character. In these "push-pull" systems, electron density moves from a donor portion of the molecule to the electron-accepting BTD core upon photoexcitation. The efficiency of the subsequent radiative decay (fluorescence) versus non-radiative decay pathways (e.g., heat dissipation) dictates the quantum yield.
The substitution pattern on the BTD benzene ring directly modulates the electronic landscape of the molecule. Key factors include:
-
Symmetry: The symmetry of the substitution pattern influences the transition dipole moment. Asymmetrical substitution can alter selection rules and affect radiative decay rates.
-
Electronic Coupling: The position of an electron-donating group relative to the thiadiazole moiety affects the degree of electronic coupling and the energy of the ICT state.
-
Steric Effects: Substituents can cause twisting between the donor and the BTD core, disrupting π-conjugation and impacting both absorption and emission properties.
The following diagram illustrates the fundamental relationship between the isomeric structure of a BTD derivative and its photophysical properties.
Caption: Structure-property relationship in BTD isomers.
Comparative Performance Data: Regioisomers of Methoxy- and Phenyl-Substituted BTDs
Recent studies by Urrutia and Dyrager provide compelling experimental evidence on the profound impact of regioisomerism.[4][5][6] They synthesized and characterized a comprehensive series of methoxy- and phenyl-substituted BTDs, allowing for a direct and objective comparison. The data, measured in methanol, clearly demonstrates that the position of the substituent is a powerful tool for tuning emission efficiency.
| Compound ID | Substituent(s) | Position(s) | Quantum Yield (ΦF) in MeOH | Reference |
| 1 | Methoxy | C4 | 0.31 | [4] |
| 2 | Methoxy | C5 | 0.01 | [4] |
| 3 | Phenyl | C4 | 0.03 | [4] |
| 4 | Phenyl | C5 | < 0.01 | [4] |
| 5 | Methoxy, Phenyl | C4, C5 | 0.50 | [4] |
| 6 | Methoxy, Phenyl | C4, C6 | 0.73 | [4] |
| 7 | Phenyl, Methoxy | C4, C6 | 0.02 | [4] |
| 8 | Methoxy, Methoxy | C5, C6 | 0.01 | [4] |
Analysis of Experimental Data:
The data reveals a striking trend: substitution at the C4 position consistently leads to significantly higher quantum yields compared to substitution at the C5 position .
-
Monosubstitution: Comparing 4-methoxy-BTD (1 , ΦF = 0.31) with its isomer 5-methoxy-BTD (2 , ΦF = 0.01) shows a 31-fold increase in emission efficiency. A similar, though less pronounced, effect is seen for the phenyl-substituted isomers (3 and 4 ). The authors suggest that C4 substitution, particularly with a strong electron-donating group like methoxy, creates a more favorable electronic structure for radiative decay.[6] In contrast, C5 substitution appears to promote non-radiative decay pathways, rendering the molecules virtually non-emissive.[6]
These findings demonstrate that for designing highly emissive BTD-based fluorophores, focusing synthetic efforts on C4- and C4,7-functionalization is a scientifically validated strategy.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The following is a detailed, self-validating protocol for determining the fluorescence quantum yield of a BTD derivative using the comparative method. This technique, widely adopted in photophysics, measures the fluorescence of an unknown sample relative to a well-characterized standard of known quantum yield (ΦF,std).[7][8]
Principle of the Method
The accuracy of this method hinges on the relationship between fluorescence intensity, absorbance, and the quantum yield. For optically dilute solutions (Absorbance < 0.1), the fluorescence intensity is linearly proportional to the amount of light absorbed. By comparing the integrated fluorescence intensity versus absorbance gradients of the sample and a standard under identical conditions, the sample's quantum yield (ΦF,smp) can be calculated using the following equation:
ΦF,smp = ΦF,std × (Gradsmp / Gradstd) × (nsmp² / nstd²)
Where:
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard.
-
The subscripts smp and std refer to the sample and standard, respectively.
Step-by-Step Methodology
Caption: Workflow for relative fluorescence quantum yield measurement.
1. Preparation & Pre-analysis:
-
Causality: The choice of standard is critical for trustworthiness. It should absorb and emit in a similar spectral region to the unknown sample to minimize wavelength-dependent biases in detector sensitivity. Quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.58) is a common standard for blue-green emitters, while Rhodamine 6G in ethanol (ΦF ≈ 0.95) is used for yellow-orange emitters.
-
Step 1.1: Prepare a concentrated stock solution of the BTD sample and the chosen fluorescence standard in the same spectroscopic-grade solvent.
-
Step 1.2: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.
-
Step 1.3 (Self-Validation): Measure the absorbance of each dilution at the intended excitation wavelength. The absorbance values must fall within the linear range of 0.01 to 0.1. This is a crucial validation step to prevent the inner filter effect, where emitted light is reabsorbed by other molecules in the solution, leading to an artificially low measured intensity.
2. Spectroscopic Measurements:
-
Causality: Instrument settings (e.g., excitation/emission slit widths, detector voltage) must be kept identical for all measurements of the sample and standard. This ensures that any variations in measured intensity are due to the sample's properties, not instrumental drift.
-
Step 2.1: Using a calibrated UV-Vis spectrophotometer, record the absorbance spectrum for every dilution of the sample and standard. Record the absorbance at the excitation wavelength (λex).
-
Step 2.2: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and standard. Excite all solutions at the same λex. Ensure the entire emission profile is captured.
-
Step 2.3 (Self-Validation): Record the emission spectrum of a solvent blank. This spectrum must be subtracted from each sample and standard spectrum to correct for background signals, such as Raman scattering from the solvent.
3. Data Analysis and Calculation:
-
Causality: Integrating the entire area under the emission curve, rather than using peak height, accounts for changes in the spectral shape and provides a more accurate measure of the total photon output.
-
Step 3.1: For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Step 3.2: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis).
-
Step 3.3 (Self-Validation): Perform a linear regression on both sets of data. The plot must be linear with a coefficient of determination (R²) > 0.99. A non-linear plot indicates the presence of inner filter effects or other concentration-dependent phenomena, invalidating the measurement. The slope of this line is the gradient (Grad).
-
Step 3.4: Obtain the refractive indices (n) for the solvent used.
-
Step 3.5: Calculate the quantum yield of your BTD isomer using the comparative formula provided above.
By adhering to this rigorous, self-validating protocol, researchers can generate trustworthy and reproducible quantum yield data, enabling accurate comparisons between different BTD isomers and facilitating the discovery of superior materials for a host of technological applications.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]
A Head-to-Head Comparison: 2,1,3-Benzothiadiazol-5-yl Isothiocyanate vs. NBD-Cl for Amine Derivatization
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of fluorescent labeling, the selection of the optimal reagent is paramount for achieving sensitive and reliable detection of biomolecules. This guide provides a comprehensive benchmark of 2,1,3-Benzothiadiazol-5-yl isothiocyanate against the well-established fluorescent probe, 4-Chloro-7-nitrobenzofurazan (NBD-Cl). This comparison is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions for their amine derivatization and labeling experiments.
Introduction to the Contenders
This compound is a fluorescent labeling reagent featuring a benzothiadiazole core. The isothiocyanate reactive group (-N=C=S) readily forms stable thiourea bonds with primary and secondary amines, making it a promising candidate for labeling proteins, peptides, and other amine-containing biomolecules. The benzothiadiazole moiety is recognized for its inherent fluorescence and photostability, suggesting its utility in various bioimaging and analytical applications.[1][2][3][4][5]
NBD-Cl (4-Chloro-7-nitrobenzofurazan) is a widely utilized fluorogenic reagent.[1] It is intrinsically non-fluorescent but reacts with primary and secondary amines, as well as thiols, via a nucleophilic aromatic substitution to yield highly fluorescent adducts.[3] This property has established NBD-Cl as a staple in chromatography, protein analysis, and cellular imaging.[1][6]
Performance Data at a Glance
The following tables summarize the key performance indicators for both reagents, providing a clear comparison of their chemical and spectral properties.
| Chemical Properties | This compound | NBD-Cl (4-Chloro-7-nitrobenzofurazan) |
| IUPAC Name | 5-isothiocyanato-2,1,3-benzothiadiazole | 4-chloro-7-nitro-2,1,3-benzoxadiazole |
| Molecular Formula | C₇H₃N₃S₂ | C₆H₂ClN₃O₃ |
| Molecular Weight | 193.24 g/mol | 199.55 g/mol |
| Reactive Group | Isothiocyanate (-NCS) | Chloro (-Cl) |
| Target Functional Groups | Primary and secondary amines | Primary and secondary amines, Thiols |
| Bond Type with Amines | Thiourea | Amine |
| Spectral Properties (Amine Adducts) | 2,1,3-Benzothiadiazol-5-yl thiourea | NBD-amine |
| Excitation Maximum (λex) | ~450 nm (Estimated) | ~464 nm (in aqueous solution)[6] |
| Emission Maximum (λem) | ~540 nm (Estimated) | ~512 nm (in aqueous solution)[6] |
| Quantum Yield (Φ) | Moderate to High (Estimated) | 0.04 (for NBD-NHMe in water) |
| Initial State | Fluorescent | Non-fluorescent[6] |
| Environmental Sensitivity | Moderate | High (fluorescence decreases in water)[6] |
Reaction Mechanisms and Specificity
Both reagents react with primary and secondary amines, but through different chemical pathways.
This compound reacts with the nucleophilic amine group to form a highly stable thiourea linkage. This reaction is typically carried out under slightly alkaline conditions (pH 9-11) to ensure the amine is deprotonated and thus more nucleophilic.
NBD-Cl undergoes a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group on the benzofurazan ring activates the chlorine atom for displacement by an amine. This reaction also proceeds efficiently under alkaline conditions (pH 8-10.5). While NBD-Cl can also react with thiols, the resulting amine adducts are significantly more fluorescent.[3]
Experimental Protocols
General Protein Labeling Protocol
This protocol provides a general framework for labeling proteins with either this compound or NBD-Cl. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)
-
This compound or NBD-Cl
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0 for the isothiocyanate; 0.1 M sodium borate, pH 8.5 for NBD-Cl)
-
Quenching reagent (e.g., Tris or glycine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare Reagent Stock Solution: Dissolve the fluorescent reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add a quenching reagent to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Remove unreacted reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the respective maxima for the protein (typically 280 nm) and the fluorescent label.
References
- 1. On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
A Comparative Guide to the Brightness of 2,1,3-Benzothiadiazol-5-yl Isothiocyanate Conjugates
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that directly impacts experimental sensitivity and accuracy. The brightness of a fluorophore, a key determinant of its performance, is a product of its molar extinction coefficient and quantum yield. This guide provides a comparative analysis of the brightness of protein conjugates of 2,1,3-Benzothiadiazol-5-yl isothiocyanate against two commonly used alternatives: Fluorescein isothiocyanate (FITC) and Rhodamine B isothiocyanate (RBITC).
Comparative Photophysical Data
The following table summarizes the key photophysical properties of 2,1,3-Benzothiadiazole derivatives and compares them with the widely used fluorescent labels, FITC and RBITC. The brightness of a fluorophore is calculated as the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| 2,1,3-Benzothiadiazole Derivative (estimated) | ~460 | ~520 | ~25,000 (estimated) | ~0.80 (estimated) | ~20,000 |
| Fluorescein isothiocyanate (FITC) | 491[3] | 516[3] | 73,000[3] | 0.50[4] | 36,500 |
| Rhodamine B isothiocyanate (RBITC) | 570[1] | 595[1] | ~80,000 (estimated) | ~0.70 (estimated) | ~56,000 |
Note: Data for the 2,1,3-Benzothiadiazole derivative are estimations based on published values for similar compounds and may vary depending on the specific conjugate and environmental conditions. The brightness of RBITC is also an estimation as the exact molar extinction coefficient and quantum yield can vary between isomers and conjugation conditions.
Experimental Protocols
To ensure accurate and reproducible evaluation of fluorescent conjugate brightness, standardized experimental protocols are essential. Below are detailed methodologies for protein conjugation and the determination of fluorescence quantum yield.
1. Protein Labeling with Isothiocyanates
This protocol describes the general procedure for conjugating isothiocyanate-functionalized fluorophores to proteins.
-
Protein Preparation:
-
Dissolve the protein (e.g., antibody) in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, at a pH of approximately 9.0. A typical protein concentration is 2 mg/mL.[5]
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein for reaction with the isothiocyanate.[5]
-
-
Fluorophore Stock Solution:
-
Conjugation Reaction:
-
Slowly add the fluorophore stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific protein and fluorophore but a starting point is often a 10- to 20-fold molar excess of the dye.[7]
-
Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[7]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[5]
-
Elute the column with a suitable buffer (e.g., PBS, pH 7.2-7.4). The first colored fraction to elute will be the protein conjugate.
-
Collect the fractions containing the conjugate and store them protected from light at 4°C.
-
2. Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield can be determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
-
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Fluorescent standard with a known quantum yield in the same emission range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, or fluorescein in 0.1 M NaOH for green emitters).
-
The synthesized protein conjugate and the corresponding unconjugated protein.
-
-
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each spectrum.
-
Calculate the quantum yield (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential applications, the following diagrams have been generated using Graphviz.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Rhodamine B isothiocyanate (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The Virtues of Bespoke Molecules: A Cost-Benefit Analysis of Custom Benzothiadiazole Dye Synthesis
For researchers, scientists, and professionals in drug development, the decision between synthesizing a custom benzothiadiazole dye and purchasing a commercially available alternative is a critical one. While off-the-shelf dyes offer convenience, custom synthesis provides unparalleled control over molecular structure and function, enabling the development of novel probes and materials with precisely tailored properties. This guide provides a comprehensive cost-benefit analysis, supported by experimental data and protocols, to inform this decision-making process.
The primary advantage of custom synthesis lies in the ability to create novel molecular architectures that are not commercially available. This is particularly crucial for research at the cutting edge, where specific photophysical or biological properties are required. For instance, the development of donor-acceptor (D-π-A) benzothiadiazole dyes for applications such as two-photon excited fluorescence microscopy or as sensitizers in solar cells often necessitates unique molecular designs to optimize performance.
Cost Analysis: A Tale of Two Approaches
A direct cost comparison is nuanced, as the price of custom synthesis is highly dependent on the complexity of the target molecule, the number of synthetic steps, and the scale of the reaction. However, a breakdown of the constituent costs provides a framework for estimation.
Table 1: Estimated Cost Components of Custom Benzothiadiazole Dye Synthesis vs. Commercial Purchase
| Cost Component | Custom Synthesis | Commercial Purchase | Notes |
| Starting Materials & Reagents | Variable; can be significant for multi-step synthesis. | Included in the final price. | The cost of precursors like 4,7-dibromo-2,1,3-benzothiadiazole can range from approximately $41 for 1g to $369 for 25g.[1][2][3][4] Other reagents (solvents, catalysts, etc.) add to the overall cost. |
| Labor & Expertise | Significant investment of researcher's time and requires synthetic chemistry expertise. | Minimal; limited to procurement and handling. | The time spent on synthesis, purification, and characterization is a major "hidden" cost of custom synthesis. |
| Equipment & Consumables | Requires standard organic chemistry laboratory equipment. | Minimal; standard lab consumables for handling. | Costs associated with glassware, chromatography columns, and analytical instrumentation should be considered. |
| Purification | Often requires column chromatography or recrystallization, consuming time and solvents. | Purity is guaranteed by the supplier. | The desired purity level significantly impacts the time and resources required for purification. |
| Characterization | Requires access to analytical techniques like NMR, Mass Spectrometry, and UV-Vis Spectroscopy. | Characterization data is typically provided by the supplier. | The cost of analytical services can be a factor if instrumentation is not readily available. |
| Yield | Variable; reported yields for advanced benzothiadiazole dyes can range from moderate to good (e.g., 50-85%).[5] | Not applicable. | Lower yields increase the effective cost per milligram of the final product. |
| Price per mg | Potentially lower for larger scales, but highly variable. | Generally higher, especially for specialized dyes. | For small quantities of a novel dye, custom synthesis can be more cost-effective if the necessary infrastructure is in place. |
Performance Benefits of Custom Synthesis
The primary motivation for custom synthesis is the ability to achieve performance characteristics that are unattainable with commercially available dyes.
Table 2: Performance Comparison of Custom vs. Commercial Benzothiadiazole Dyes
| Performance Metric | Custom Synthesis | Commercial Alternatives | Supporting Data/Rationale |
| Novelty of Structure | High; allows for the creation of completely new molecular entities. | Low to moderate; limited to the supplier's catalog. | Custom synthesis is the only route to obtaining proprietary or previously unreported compounds. |
| Tailored Photophysical Properties | High; absorption/emission wavelengths, quantum yield, and Stokes shift can be precisely tuned. | Limited to the available selection. | By modifying donor and acceptor moieties, researchers can fine-tune the dye's properties for specific applications, such as deep-red or near-infrared emission.[6] |
| Optimized for Specific Applications | High; dyes can be designed with specific functional groups for bio-conjugation, sensing, or materials integration. | General-purpose or optimized for common applications. | For example, a dye can be synthesized with a specific linker for attachment to a protein of interest. |
| Purity Control | High; the researcher has direct control over the purification process to achieve the desired level of purity. | Dependent on the supplier's quality control. | This is critical for applications where impurities could interfere with the experimental results. |
| Intellectual Property | The synthesized molecule is novel and can be part of new intellectual property. | The molecule is a commercial product with existing intellectual property. | The ability to publish and patent novel compounds is a significant advantage of custom synthesis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for the synthesis of a donor-acceptor benzothiadiazole dye.
Synthesis of a Donor-Acceptor Benzothiadiazole Dye via Suzuki Coupling
This protocol describes the synthesis of a D-π-A type dye where a benzothiadiazole acceptor is coupled with donor moieties.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Appropriate boronic acid or ester derivative of the donor molecule
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, THF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole and the donor boronic acid/ester in the chosen solvent.
-
Add an aqueous solution of the base.
-
Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7][8]
Characterization of the Synthesized Dye
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized dye.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.
UV-Vis and Fluorescence Spectroscopy: Absorption and emission spectra are recorded to determine the photophysical properties of the dye, including the maximum absorption and emission wavelengths, molar absorptivity, and fluorescence quantum yield.
Visualizing the Workflow and Logic
Diagrams can clarify complex processes and relationships. The following are Graphviz diagrams illustrating the synthesis pathway, experimental workflow, and the decision-making process.
Caption: Synthetic pathway for a donor-acceptor benzothiadiazole dye.
References
- 1. 4,7-Dibromo-2,1,3-benzothiadiazole | 15155-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 4,7-Dibromo-2,1,3-benzothiadiazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4,7-Dibromo-2,1,3-benzothiadiazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. mdpi.com [mdpi.com]
- 6. A novel donor–acceptor carbazole and benzothiadiazole material for deep red and infrared emitting applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of BTD-labeled Bioconjugates Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugate analysis, the choice of labeling reagent is a critical determinant of experimental success, particularly when employing mass spectrometry for characterization. This guide provides an objective comparison of bioconjugates labeled with benzofurazan (BTD) derivatives against those labeled with other commonly used reagents in quantitative proteomics. By presenting supporting data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the knowledge to select the most appropriate labeling strategy for their analytical needs.
Introduction to BTD Labeling
Benzofurazan (BTD) and its derivatives, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are primarily recognized as fluorogenic reagents. They react with primary and secondary amines, making them useful for the fluorescent detection of proteins, peptides, and other biomolecules. While their primary application lies in fluorescence spectroscopy and chromatography, BTD-based reagents also serve as derivatizing agents in mass spectrometry. This derivatization can enhance the ionization efficiency and chromatographic separation of analytes. In mass spectrometry, BTD-labeled peptides often produce a characteristic fragment ion upon collision-induced dissociation, which can be utilized for their identification.
However, for quantitative proteomics, other labeling strategies have become the gold standard due to their design for accurate and multiplexed relative quantification. This guide will compare the characteristics and performance of BTD-labeling with three widely adopted alternatives: Tandem Mass Tag (TMT), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Stable Isotope Dimethyl Labeling.
Performance Comparison of Labeling Techniques
The selection of a labeling strategy is contingent on the specific experimental goals, sample type, and desired depth of quantitative analysis. The following tables provide a structured comparison of BTD labeling with TMT, SILAC, and Dimethyl Labeling across several key performance metrics.
| Feature | BTD (Benzofurazan) Labeling | Tandem Mass Tag (TMT) | SILAC | Stable Isotope Dimethyl Labeling |
| Target Functional Group | Primary and secondary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Not applicable (metabolic incorporation) | Primary amines (N-terminus, Lysine) |
| Quantification Level | MS1 (Precursor Ion) | MS2/MS3 (Reporter Ions) | MS1 (Precursor Ion) | MS1 (Precursor Ion) |
| Multiplexing Capability | Typically 1-plex (unless isotopically labeled versions are synthesized) | Up to 18-plex | 2-plex or 3-plex typically | 2-plex or 3-plex typically |
| Primary Application | Fluorescent detection, derivatization for enhanced MS sensitivity | High-throughput quantitative proteomics | In vivo quantitative proteomics in cell culture | Cost-effective quantitative proteomics |
| Sample Type Suitability | In vitro labeled proteins/peptides | Virtually any protein sample (cells, tissues, biofluids) | Live, cultured cells | Virtually any protein sample (cells, tissues, biofluids) |
| Performance Metric | BTD (Benzofurazan) Labeling | Tandem Mass Tag (TMT) | SILAC | Stable Isotope Dimethyl Labeling |
| Accuracy | Prone to variability due to separate analyses for different conditions. | High accuracy due to simultaneous analysis of all samples.[1] | Considered the gold standard for accuracy in cell culture models.[2] | Good accuracy, but can be affected by chromatographic shifts with deuterium labels.[3] |
| Precision | Lower precision compared to multiplexed methods. | High precision from reporter ion quantification.[1] | High precision due to co-elution of light and heavy peptides.[2] | Good precision, generally reliable.[4] |
| Proteome Coverage | Can be limited; primarily used for targeted analysis. | Deep proteome coverage is achievable.[1] | Deep proteome coverage in amenable cell lines.[2] | Good proteome coverage.[4] |
| Cost | Reagent cost is generally low. | Reagents can be expensive, especially for higher plexing. | Can be expensive due to the cost of stable isotope-labeled amino acids. | Very cost-effective. |
| Workflow Complexity | Relatively simple labeling reaction. | Multi-step protocol, but well-established kits are available.[5] | Requires adaptation of cell culture protocols and can be time-consuming to achieve full labeling.[6] | Relatively simple and fast in vitro labeling.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in mass spectrometry-based bioconjugate characterization.
Protocol 1: BTD (NBD-F) Labeling of Peptides for Mass Spectrometry
This protocol is a generalized procedure for the derivatization of peptides with NBD-F.
-
Sample Preparation : Start with a purified and digested protein sample, resulting in a peptide mixture. Ensure the buffer is free of primary and secondary amines (e.g., use phosphate or bicarbonate buffers).
-
Reagent Preparation : Prepare a fresh solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in a suitable organic solvent like acetonitrile or dimethylformamide (DMF).
-
Labeling Reaction :
-
Adjust the pH of the peptide solution to ~8.0-9.0 using a suitable buffer (e.g., sodium borate).
-
Add the NBD-F solution to the peptide mixture in a molar excess (typically 5- to 10-fold).
-
Incubate the reaction at 60°C for 30-60 minutes in the dark.
-
-
Quenching : Stop the reaction by adding a small amount of a primary amine-containing reagent, such as Tris or glycine, or by acidifying the solution with formic acid.
-
Sample Cleanup : Remove excess reagent and salts using a suitable method like solid-phase extraction (e.g., C18 desalting spin columns).
-
LC-MS/MS Analysis : Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Tandem Mass Tag (TMT) Labeling for Quantitative Proteomics
This is a generalized workflow for TMT labeling.[5]
-
Protein Digestion : Reduce, alkylate, and digest the protein samples with trypsin.
-
Peptide Quantification : Quantify the peptide concentration in each sample.
-
TMT Labeling :
-
Resuspend the TMT reagents in anhydrous acetonitrile.
-
Add the respective TMT reagent to each peptide sample.
-
Incubate at room temperature for 1 hour.
-
-
Quenching : Add hydroxylamine to quench the labeling reaction.
-
Sample Pooling : Combine all TMT-labeled samples into a single tube.
-
Fractionation and Cleanup : Fractionate the pooled sample using techniques like high-pH reversed-phase chromatography to reduce sample complexity. Desalt the fractions.
-
LC-MS/MS Analysis : Analyze the labeled and fractionated peptides using an LC-MS/MS system capable of MS/MS or MS3 fragmentation for reporter ion quantification.[7]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for BTD labeling and the more complex, multiplexed TMT labeling strategy.
Conclusion
The characterization of BTD-labeled bioconjugates by mass spectrometry is a valid approach, particularly when leveraging the fluorescent properties of the tag for orthogonal detection methods or when simple derivatization is needed to improve analytical sensitivity for specific peptides. However, for comprehensive, high-throughput quantitative proteomics, BTD labeling has significant limitations compared to established methods.
-
Tandem Mass Tag (TMT) labeling is superior for multiplexed, accurate, and precise relative quantification of proteins across multiple samples, making it ideal for large-scale comparative studies.[1][7]
-
SILAC remains the benchmark for accuracy in quantitative proteomics within cell culture systems, as it minimizes errors introduced during sample preparation.[2]
-
Stable Isotope Dimethyl Labeling offers a cost-effective and straightforward alternative for quantitative comparisons with good accuracy and proteome coverage.[4]
Ultimately, the choice of labeling reagent should be guided by the specific research question. For researchers focused on quantitative changes in protein expression across different conditions, TMT, SILAC, or dimethyl labeling are more appropriate choices. BTD labeling is best suited for applications where its fluorescent properties are advantageous or for targeted mass spectrometric analyses where simple derivatization is the primary goal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,1,3-Benzothiadiazol-5-yl isothiocyanate
For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical compounds like 2,1,3-Benzothiadiazol-5-yl isothiocyanate are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound.
Immediate Safety and Hazard Information
This compound and similar isothiocyanate compounds are considered hazardous.[1][2][3] Based on data for analogous compounds, the primary hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin and serious eye irritation.[1][2][4]
-
Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1]
-
Moisture Sensitivity: Isothiocyanates can be sensitive to moisture.[1]
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.
Quantitative Data and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃N₃S₂ | PubChem[5] |
| Molecular Weight | 193.3 g/mol | PubChem[5] |
| CAS Number | 337508-62-0 | ChemicalBook, PubChem[5][6] |
Experimental Protocols: Spill Cleanup and In-House Neutralization
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][7]
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[1] For solid spills, sweep up the material and avoid generating dust.[7][8]
-
Collection: Carefully collect the absorbed material or swept-up solid into a labeled hazardous waste container.[1][8]
-
Decontamination: Thoroughly clean the spill area.[1]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
In-House Neutralization Protocol (for trained personnel only):
For laboratories equipped to handle chemical neutralization, isothiocyanates can be converted to more stable thiourea derivatives before disposal. This procedure must be performed by trained personnel in a chemical fume hood.[1]
-
Preparation: Prepare a solution of a suitable amine (e.g., a primary or secondary amine) in a compatible solvent.
-
Dilution of Waste: In a separate container, dilute the this compound waste with the same solvent to control the reaction rate.[1]
-
Neutralization Reaction: Slowly add the diluted isothiocyanate solution to the stirring amine solution. The reaction may be exothermic, so slow addition and external cooling (e.g., an ice bath) may be necessary.[1]
-
Reaction Monitoring: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.[1]
-
Waste Collection: Transfer the resulting thiourea solution to a properly labeled hazardous waste container for disposal.[1]
Proper Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service.[1][9] Adherence to the following steps is critical:
-
Segregation: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a dedicated, properly labeled hazardous waste container.[1] Do not mix with other waste streams to avoid potentially dangerous reactions.[9]
-
Containerization: Store the waste in its original container whenever possible, or in a compatible, clearly labeled container.[9]
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound".[9]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][9]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal company.[1][8][9] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][7][8][10]
Disposal Workflow for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C7H3N3S2 | CID 2776292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 337508-62-0 [m.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 2,1,3-Benzothiadiazol-5-yl isothiocyanate
For the vanguard of scientific discovery, the promise of novel compounds like 2,1,3-Benzothiadiazol-5-yl isothiocyanate is immense. However, with great potential comes the critical responsibility of ensuring personal and environmental safety. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth framework for the safe handling of this reactive compound, with a laser focus on the last line of defense: Personal Protective Equipment (PPE).
At its core, this compound is a molecule demanding respect. The isothiocyanate functional group is notoriously reactive, and the benzothiadiazole core, while a common scaffold in medicinal chemistry, brings its own set of considerations. The known hazard classifications for this compound underscore the necessity for stringent safety protocols: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), and May cause respiratory irritation (H335)[1]. This profile necessitates a multi-faceted approach to PPE, safeguarding against dermal, ocular, and respiratory exposure.
The Foundation of Safety: A Proactive Stance on Hazard Mitigation
Before a single container is opened, a thorough risk assessment is paramount. This is not merely a procedural formality but a foundational element of a robust safety culture. The choice of PPE is not a one-size-fits-all solution; it is a dynamic process influenced by the scale of the experiment, the physical form of the compound, and the specific manipulations being performed.
Engineering controls, such as certified chemical fume hoods, are the primary means of exposure reduction and should always be utilized when handling this compound. Administrative controls, including well-defined Standard Operating Procedures (SOPs) and comprehensive training, further fortify the safety cordon. PPE is the final, critical barrier between the researcher and the potential hazard.
Decoding the Armor: A Component-by-Component Guide to PPE
The selection of appropriate PPE is a nuanced process, demanding an understanding of both the chemical's properties and the limitations of the protective gear.
Eye and Face Protection: The First Line of Defense
The corrosive nature of many isothiocyanates and the serious eye irritation potential of this specific compound make robust eye and face protection non-negotiable.
-
Safety Glasses with Side Shields: For low-volume, well-contained applications, these provide a minimum level of protection against splashes.
-
Chemical Splash Goggles: These are essential when there is a higher risk of splashing, offering a more complete seal around the eyes.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is mandated for any procedure with a significant risk of splashes or aerosol generation, such as when handling larger quantities or during vigorous mixing.
Hand Protection: Preventing Dermal Absorption and Irritation
Given that this compound is harmful in contact with skin and causes skin irritation, the choice of gloves is critical. The principle of "double gloving" is highly recommended to provide an additional layer of protection and to allow for safe removal of the outer glove in case of contamination.
-
Glove Material: Nitrile gloves are a common and generally effective choice for short-term splash protection against a variety of chemicals.[2] However, for prolonged contact or when handling larger quantities, it is crucial to consult the glove manufacturer's chemical resistance guides. For isothiocyanates, which can be aggressive towards certain materials, heavier-duty gloves such as neoprene or butyl rubber may be more appropriate.[3]
-
Glove Inspection: Before each use, gloves must be inspected for any signs of degradation, such as discoloration, swelling, or pinholes.
Body Protection: A Barrier Against Contamination
A standard laboratory coat is the minimum requirement for any work with this compound. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a disposable coverall, such as those made from Tychem®, should be worn over the lab coat.[4]
Respiratory Protection: Safeguarding Against Inhalation Hazards
The designation of this compound as harmful if inhaled and a potential respiratory irritant necessitates careful consideration of respiratory protection, especially when working with powders or generating aerosols.
-
Engineering Controls as the Primary Measure: A certified chemical fume hood is the most effective way to control inhalation exposure.
-
Respirator Selection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. The choice of respirator will depend on the concentration of the airborne contaminant. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations.
Operational Blueprint: From Donning to Disposal
The efficacy of PPE is intrinsically linked to its correct use. A disciplined, step-by-step approach to donning, doffing, and disposal is essential to prevent cross-contamination and exposure.
Donning Sequence:
-
Hand Hygiene: Begin by washing and drying hands thoroughly.
-
Body Protection: Don the lab coat or coverall.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out to trap any contaminants.
-
Body Protection: Remove the lab coat or coverall, rolling it away from the body to avoid contact with the contaminated exterior.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal:
All disposable PPE used when handling this compound should be considered hazardous waste and disposed of in a clearly labeled, sealed container according to institutional and local regulations.
Quantitative Data Summary: Recommended PPE
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-volume solution handling in a fume hood | Safety glasses with side shields | Double nitrile gloves | Laboratory coat | Not typically required |
| Weighing of solid compound | Chemical splash goggles | Double nitrile gloves | Laboratory coat | Required if outside of a ventilated enclosure |
| Large-scale synthesis or purification | Chemical splash goggles and face shield | Double gloving with chemically resistant outer gloves (e.g., neoprene) | Chemically resistant apron over a laboratory coat or disposable coveralls | NIOSH-approved respirator with appropriate cartridges |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty, chemically resistant gloves | Disposable coveralls | NIOSH-approved respirator with appropriate cartridges |
Experimental Workflow: PPE Selection and Use
Caption: PPE Selection and Use Workflow.
Conclusion: A Culture of Safety
The responsible use of this compound in research and development is predicated on a deeply ingrained culture of safety. While this guide provides a robust framework for the selection and use of personal protective equipment, it is not a substitute for comprehensive training, adherence to institutional protocols, and a vigilant, proactive approach to hazard mitigation. By understanding the risks and arming ourselves with the appropriate knowledge and equipment, we can continue to push the boundaries of science while ensuring the well-being of every member of the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
